molecular formula C8H10BrNO4 B3334408 NHS-BiB CAS No. 728034-24-0

NHS-BiB

Cat. No.: B3334408
CAS No.: 728034-24-0
M. Wt: 264.07 g/mol
InChI Key: QBJWGGWPQPRVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NHS-BiB is a useful research compound. Its molecular formula is C8H10BrNO4 and its molecular weight is 264.07 g/mol. The purity is usually 95%.
The exact mass of the compound (2,5-Dioxopyrrolidin-1-yl) 2-bromo-2-methylpropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-bromo-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO4/c1-8(2,9)7(13)14-10-5(11)3-4-6(10)12/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJWGGWPQPRVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)ON1C(=O)CCC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728034-24-0
Record name 728034-24-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Born in Bradford Study: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The Born in Bradford (BiB) study is a large-scale, multi-ethnic birth cohort study initiated in Bradford, United Kingdom, to investigate the complex interplay of genetic, environmental, social, and behavioral factors on health and development. This technical guide provides an in-depth overview of the BiB study design, including its various cohorts, data collection methodologies, and experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Study Design and Cohorts

The Born in Bradford research program encompasses several interconnected cohort studies, each with a specific focus, built upon a longitudinal framework. The core of the program is the original BiB cohort, which has been augmented by subsequent studies to capture different developmental stages and to evaluate early life interventions.

The Original Born in Bradford (BiB) Cohort

The foundational study is a prospective longitudinal birth cohort that recruited pregnant women between March 2007 and December 2010.[1] The primary aim was to create a resource to explore the determinants of childhood illness and wellbeing in a deprived, multi-ethnic urban population.[2]

Born in Bradford's Better Start (BiBBS)

This experimental birth cohort study was established to evaluate the impact of early life interventions.[3] Recruiting pregnant women and their babies from 2016 to 2021 in three deprived inner-city areas of Bradford, BiBBS is designed to assess the effectiveness of 22 interventions focused on social and emotional development, communication and language, and nutrition and obesity.[3]

Born in Bradford's Age of Wonder (AoW)

Launched to follow the original BiB cohort and their peers into adolescence and young adulthood, the Age of Wonder study will collect repeated data from approximately 30,000 young people.[3] This phase of the research aims to understand the factors influencing mental and physical health during this critical life stage.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the recruitment and data collection for the main BiB cohorts.

Table 1: Cohort Recruitment Details

CohortRecruitment PeriodNumber of Pregnant Women RecruitedNumber of PregnanciesNumber of Partners Recruited
Original BiB2007 - 201112,453[4]13,776[4]3,448[4]
BiBBS2016 - 2021Aims to enroll 5,000 families[3]Not specifiedNot specified
AoWOngoingAims to include ~30,000 adolescents (BiB participants and peers)[3]Not applicableNot applicable

Table 2: Overview of Data Collection in the Original BiB Cohort

Life StageData Collection Methods
Antenatal (Recruitment) - Semi-structured questionnaire (mother) - Self-completed questionnaire (father) - Physical measurements (mother and father) - Biological samples (mother and father)[5]
Birth - Umbilical cord blood collection - Infant physical measurements (within 2 weeks)[5]
Childhood (Various Follow-ups) - Parent and child questionnaires - Cognitive and sensorimotor assessments - Physical measurements (e.g., anthropometry, blood pressure) - Biological samples (blood, urine, saliva) - Accelerometry - Dual x-ray absorptiometry (DXA) scans (sub-sample)[2]
Adolescence (AoW) - Questionnaires on mental and physical health - Physical health measurements (height, weight, blood pressure) - Blood samples - Computer-based cognitive assessments[3]
Ongoing - Linkage to routine health (primary and secondary care) and education records[4][6]

Table 3: Biological Samples Collected in the Original BiB Cohort

ParticipantSample TypeCollection Time Point
Mother Blood (serum, plasma, DNA)Antenatal (~26-28 weeks gestation)[5]
UrineAntenatal[4]
Father Saliva (for DNA)At recruitment[5]
Infant Umbilical cord blood (for DNA)At birth[5]
Child BloodVarious follow-ups[2]
UrineVarious follow-ups (sub-sample)[2]
SalivaVarious follow-ups

Experimental Protocols and Methodologies

Detailed experimental protocols for the Born in Bradford study are extensive. The following provides a summary of the key methodologies employed for data collection.

Recruitment and Consent

For the original cohort, pregnant women were primarily recruited at the Bradford Royal Infirmary during their attendance for a routine oral glucose tolerance test at approximately 26-28 weeks of gestation.[5] Fathers were invited to participate whenever possible.[5] Informed written consent was obtained from all participants, covering data collection, biological sampling, and linkage to routine health and education records.[6]

Questionnaire Administration

Questionnaires are a cornerstone of data collection in the BiB study. At recruitment, a semi-structured questionnaire was administered to mothers by trained staff, covering demographics, socioeconomic status, lifestyle, and physical and mental health.[5] Fathers completed a self-administered questionnaire.[5] Subsequent follow-ups have involved both parent- and child-completed questionnaires covering a wide range of topics.[2] Many of the questionnaires incorporate previously validated instruments.[1]

Physical Measurements

A variety of physical measurements have been taken from participants at different time points.

  • Mothers and Fathers (at recruitment): Height, weight, arm circumference, and triceps skinfold thickness were measured.[5]

  • Infants (at birth/within 2 weeks): Head, arm, and abdominal circumference, as well as subscapular and triceps skinfold thickness, were measured.[5]

  • Children (during follow-ups): Anthropometric measurements, including height and weight, and blood pressure have been regularly collected.[2] For a sub-sample, physical activity has been objectively measured using accelerometers.[7][8]

Biological Sample Collection and Processing

The BiB Biobank holds a significant collection of biological samples.

  • Maternal Blood: Venous blood samples were collected from mothers at recruitment. These were processed to yield serum, plasma, and buffy coat for DNA extraction.[5]

  • Umbilical Cord Blood: A sample of umbilical cord blood was collected at birth for neonatal DNA.[5]

  • Paternal Saliva: Fathers provided a saliva sample for DNA extraction.[5]

  • Child Samples: Blood and urine samples have been collected from children at various follow-up stages.[2]

All samples are stored in a secure biobank for future analysis.[6]

Data Linkage

A key strength of the BiB study is the linkage of collected data with routine administrative records. With participant consent, data from primary care (General Practitioner records), secondary care (hospital admissions), and educational records are linked to the cohort data.[6][9] This provides a longitudinal record of health service use and educational attainment. The use of the National Health Service (NHS) number facilitates this record linkage.[5]

Visualizations

The following diagrams illustrate the workflow and data structure of the Born in Bradford study.

Born_in_Bradford_Workflow cluster_recruitment Recruitment Phase (2007-2011) cluster_birth At Birth cluster_childhood Childhood Follow-up cluster_adolescence Adolescence Follow-up cluster_data_linkage Ongoing Data Linkage recruitment Pregnant Women Recruited (n=12,453) at ~26-28 weeks gestation partners Partners Recruited (n=3,448) birth Birth of BiB Children (13,776 pregnancies) recruitment->birth data_linkage Linkage to Routine Health and Education Records recruitment->data_linkage childhood_followup Multiple Follow-up Waves (e.g., BiB1000, Primary School Years) birth->childhood_followup birth->data_linkage adolescence_followup Age of Wonder Study (BiB cohort and peers) childhood_followup->adolescence_followup childhood_followup->data_linkage adolescence_followup->data_linkage

Figure 1: Overall workflow of the Born in Bradford cohort study.

Data_Collection_Types cluster_data_sources Primary Data Collection cluster_linked_data Linked Routine Data cluster_central_database BiB Central Database questionnaires Questionnaires (Socio-demographics, Health, Lifestyle) database Pseudonymised Research Database questionnaires->database biological Biological Samples (Blood, Urine, Saliva, DNA) biological->database physical Physical Measurements (Anthropometry, Blood Pressure) physical->database cognitive Cognitive & Sensorimotor Assessments cognitive->database health_records Health Records (Primary & Secondary Care) health_records->database education_records Education Records (Attainment, Special Needs) education_records->database

Figure 2: Logical relationship of data types collected in the Born in Bradford study.

References

Born in Bradford Cohort: A Technical Guide to its Profile, Demographics, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Born in Bradford (BiB) cohort is a world-leading longitudinal birth cohort study providing a rich dataset for investigating the complex interplay of genetic, environmental, and social factors on health and disease. This technical guide offers an in-depth overview of the cohort's profile, demographics, and key experimental methodologies, designed to inform and facilitate its use by the scientific community.

Cohort Profile and Demographics

The Born in Bradford study was initiated in 2007 in Bradford, a city in the North of England characterized by high levels of socioeconomic deprivation and ethnic diversity.[1] The primary aim is to examine the environmental, psychological, and genetic factors that influence health and development from gestation, through childhood, and into adult life.[2]

Recruitment and Study Phases

Baseline recruitment for the original BiB cohort took place between 2007 and 2011, enrolling 12,453 pregnant women and 3,448 of their partners.[3] This resulted in a cohort of 13,776 pregnancies.[3] The majority of women were recruited during their oral glucose tolerance test at 26-28 weeks of gestation.[2]

The cohort has been followed up through several key phases:

  • Born in Bradford's Growing Up (BiB GU): This phase followed the children between the ages of 7 and 11, collecting detailed information on their health, development, and well-being.[4]

  • Born in Bradford's Age of Wonder (AoW): This ongoing phase is tracking the cohort through adolescence and into young adulthood, with a focus on mental and physical health.[5]

Ethnic and Socioeconomic Composition

A defining feature of the BiB cohort is its multi-ethnic composition, with a significant representation of individuals of South Asian, particularly Pakistani, heritage.[6] This provides a unique opportunity to study health and disease in different ethnic groups.

The cohort is also characterized by high levels of socioeconomic deprivation, with a large proportion of participants residing in the most deprived areas of England.[3] This allows for the investigation of the impact of social and economic factors on health outcomes.

Table 1: Maternal Demographics of the Original Born in Bradford Cohort [3][7][8]

CharacteristicValue
Total Mothers Recruited12,453
Ethnicity
White British~40%
Pakistani~45%
Other~15%
Socioeconomic Status
Residing in most deprived quintile68%
Mothers with no educational qualifications (White British)11%
Mothers with no educational qualifications (Pakistani)22%
Mothers with degree-level education (White British)19%
Mothers with degree-level education (Pakistani)26%
Employment
In paid employment (White British)92%
In paid employment (Pakistani)51%

Table 2: Child Health and Development Indicators [9]

IndicatorValue
Infant mortality rate in Bradford (at time of recruitment)9.1 per 1,000 live births
Infant mortality rate in England and Wales (at time of recruitment)5.3 per 1,000 live births
Percentage of obese children at age 5 in Bradford City CCG12%
Percentage of obese children at age 10 in Bradford City CCG28%

Experimental Protocols

The Born in Bradford study has collected a vast biobank of biological samples, including maternal and cord blood, urine, and saliva.[10] These samples have been utilized for a range of high-throughput 'omics' analyses.

Metabolomics

Metabolomic profiling has been conducted on maternal and cord blood samples to investigate the metabolic signatures associated with various health outcomes.[10]

Protocol for NMR Metabolomics:

  • Sample Type: Serum and plasma.[11]

  • Sample Processing: All samples were processed within 2.5 hours of collection and stored at -80°C.[11]

  • Platform: A high-throughput targeted Nuclear Magnetic Resonance (NMR) platform (Nightingale Health©) was used, providing quantitative data on 227 metabolic traits.

  • Data Analysis: Automated analysis of NMR spectra was performed to quantify absolute molar metabolite concentrations. This involved Fourier transformation, phase correction, background control, baseline removal, and spectral area-specific signal alignments. Ridge regression models were used to adjust for overlapping spectra.

Protocol for Mass Spectrometry (MS) Metabolomics:

  • Sample Type: Ethylenediaminetetraacetic acid (EDTA) plasma samples.[11]

  • Approach: An untargeted approach was employed to provide comprehensive coverage of the metabolome.[11]

  • Quantification: Mass spectrometry provides relative quantification of metabolites.[11]

Genomics

Genetic analysis has been a core component of the BiB study, with a focus on understanding the genetic determinants of health and disease.

Protocol for Exome Sequencing:

  • Sample Type: DNA extracted from blood samples of mothers, fathers, and children.

  • Sequencing: Whole-exome sequencing has been performed on a large subset of the cohort.

  • Variant Calling: Single nucleotide variants (SNVs) and small insertions/deletions (indels) were identified from the raw sequencing data. This process involved distinguishing true variants from sequencing artifacts and mapping errors by assigning quality scores to variants and genotypes.

  • Data Availability: Raw sequencing data (CRAM files) and final variant call format (VCF) files are available through the European Genome-Phenome Archive (EGA).

Visualizations

Signaling Pathway: PCOS-Related Metabolic Dysregulation

A study within the Born in Bradford cohort investigated the metabolic profile of women with Polycystic Ovary Syndrome (PCOS). The findings highlighted the dysregulation of several key metabolic pathways. The following diagram illustrates the relationships between these pathways and the metabolites found to be differentially expressed in women with PCOS.

PCOS_Metabolic_Pathways cluster_pcos PCOS cluster_pathways Affected Metabolic Pathways cluster_metabolites Differentially Expressed Metabolites PCOS Polycystic Ovary Syndrome Inflammation Inflammation PCOS->Inflammation upregulates Glycolysis Glycolysis PCOS->Glycolysis dysregulates AminoAcid Amino Acid Metabolism PCOS->AminoAcid dysregulates Lipid Lipid Metabolism PCOS->Lipid dysregulates Glycoprotein_acetyls Glycoprotein acetyls Inflammation->Glycoprotein_acetyls Glycerol Glycerol Glycolysis->Glycerol Citrate Citrate Glycolysis->Citrate Phenylalanine Phenylalanine AminoAcid->Phenylalanine Leucine Leucine AminoAcid->Leucine Isoleucine Isoleucine AminoAcid->Isoleucine Triglycerides Triglycerides (in medium VLDL) Lipid->Triglycerides Cholesterol_esters Cholesterol esters (in medium VLDL) Lipid->Cholesterol_esters

Caption: Metabolic pathways dysregulated in PCOS within the BiB cohort.

Experimental Workflow: Metabolomics Analysis

The following diagram outlines the general workflow for metabolomics analysis within the Born in Bradford study, from sample collection to data analysis.

Metabolomics_Workflow cluster_collection Sample Collection & Processing cluster_analysis Metabolomic Analysis cluster_data Data Processing & Analysis Maternal_Blood Maternal Blood Collection (26-28 weeks gestation) Processing Sample Processing (within 2.5 hours) Maternal_Blood->Processing Cord_Blood Cord Blood Collection (at birth) Cord_Blood->Processing Storage Storage at -80°C Processing->Storage NMR NMR Spectroscopy (Nightingale Health©) Storage->NMR MS Mass Spectrometry Storage->MS Quantification Metabolite Quantification NMR->Quantification MS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: General workflow for metabolomics analysis in the BiB study.

Logical Relationship: Exposome and Health Outcomes

The Born in Bradford study contributes to the understanding of the "exposome," which encompasses the totality of environmental exposures from conception onwards. This diagram illustrates the logical relationship between the exposome, the collected 'omics' data, and the health outcomes investigated in the cohort.

Exposome_Concept Exposome The Exposome (Environmental, Social, Lifestyle Factors) Omics Multi-Omics Data (Genomics, Metabolomics, etc.) Exposome->Omics influences Health Health Outcomes (Child Development, Disease Risk, etc.) Exposome->Health directly impacts Omics->Health contributes to

Caption: Conceptual model of the exposome in the BiB cohort.

References

Core Objectives of the Born in Bradford Research Program: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The Born in Bradford (BiB) research program is a globally recognized, long-term cohort study initiated to unravel the complex interplay of environmental, social, genetic, and lifestyle factors that influence health and well-being.[1][2] Launched in 2007 in Bradford, a city in the north of England characterized by high levels of socioeconomic deprivation and ethnic diversity, the program aims to understand why some individuals remain healthy while others fall ill.[3][4] The ultimate goal is to use these research findings to inform and develop interventions and policies that improve health outcomes for the local community and beyond.[1][5][6]

The research is built upon a broad socio-ecological perspective of health, investigating a wide array of determinants from the molecular to the societal level.[5] Key research areas that have been and are currently being investigated include the impact of air pollution, the role of green spaces, maternal and child mental health, factors influencing growth and obesity, the development of allergies and asthma, and the early life origins of chronic diseases such as heart disease and diabetes.[7][8]

Program Structure and Cohorts

The Born in Bradford program encompasses several interconnected cohort studies, each with specific aims, tracking the lives of over 60,000 individuals in Bradford.[2][9] The main cohorts include:

  • The Original BiB Cohort: This foundational longitudinal birth cohort recruited over 12,400 families between 2007 and 2011 to investigate the multifaceted reasons behind health and illness.[6]

  • Born in Bradford's Better Start (BiBBS): This is the world's first experimental birth cohort, designed to evaluate the impact of early life interventions on health and development.[6][10]

  • BiB4All: This is the newest birth cohort, operating as a data linkage study of babies born in Bradford and their mothers to explore health and development over time.[6]

Quantitative Overview of BiB Cohorts

The following tables summarize the key quantitative data for the primary Born in Bradford cohorts.

The Original BiB Cohort (2007-2011) Number
Women Recruited12,453
Pregnancies13,776
Partners Recruited3,448
Born in Bradford's Better Start (BiBBS) (Interim Data) Number
Eligible Pregnancies4,823
Recruited Pregnancies2,626 (54%)
Mothers2,392
Children2,501

Experimental Protocols and Methodologies

The Born in Bradford program employs a multi-faceted approach to data collection, combining questionnaires, physical measurements, biological sampling, and linkage to routine health and education records.

Recruitment and Consent

Recruitment for the original BiB cohort primarily took place at the Bradford Royal Infirmary when pregnant women attended their routine oral glucose tolerance test at approximately 26-28 weeks of gestation.[4] An information sheet was provided to all potential participants, and informed consent was obtained to collect data and link to their and their children's NHS and education records.[11] For the BiBBS cohort, recruitment of pregnant mothers and their babies living in the Better Start Bradford area began in 2016.[6]

Data and Sample Collection

A comprehensive range of data is collected at various time points throughout the participants' lives.

  • Baseline (Pregnancy): At recruitment, detailed information is collected from mothers through a semi-structured questionnaire covering socio-demographics, lifestyle, and physical and mental health.[12][13] Physical measurements such as height, weight, and arm circumference are also taken.[4] Blood samples are collected from the mothers, and umbilical cord blood is collected at birth.[4]

  • Infancy and Childhood: Infants undergo detailed anthropometric assessments at birth and post-natally.[12][13] Follow-up data collection occurs at key developmental stages. For instance, between the ages of 7-11, data collection included parent and child questionnaires, cognitive and sensorimotor assessments, blood pressure, anthropometry, and blood samples from both parents and children.[14]

  • Adolescence (Age of Wonder): This phase extends the study to include up to 30,000 young people in Bradford secondary schools.[15] Data collection involves questionnaires on mental and physical health, physical measurements (height, weight, blood pressure), blood samples, and computer-based assessments of cognition and movement.[15][16]

Biobank

The Born in Bradford program has established a significant biobank containing over 250,000 biological samples.[12][13] This includes maternal blood (serum, plasma), DNA, and urine, as well as cord blood, DNA, and paternal saliva.[12][13] These samples are a critical resource for investigating the genetic and biological determinants of health and disease.

Visualizing the Research Framework

The following diagrams illustrate the overarching structure and workflow of the Born in Bradford research program.

Born_in_Bradford_Overall_Objective cluster_Factors Determinants of Health cluster_BiB Born in Bradford Research Program cluster_Outcomes Health & Wellbeing Outcomes cluster_Impact Impact Genetic Genetic Factors BiB Data Collection & Analysis (Cohorts, Biobank, Record Linkage) Genetic->BiB Environmental Environmental Factors (e.g., Air Pollution, Green Space) Environmental->BiB Social Social & Economic Factors (e.g., Deprivation, Education) Social->BiB Lifestyle Lifestyle & Behavioral Factors (e.g., Diet, Physical Activity) Lifestyle->BiB Child_Dev Child Development & Health BiB->Child_Dev Adult_Health Adult Chronic Disease BiB->Adult_Health Mental_Health Mental Health & Wellbeing BiB->Mental_Health Health_Inequalities Health Inequalities BiB->Health_Inequalities Interventions Development of Interventions & Policies Child_Dev->Interventions Adult_Health->Interventions Mental_Health->Interventions Health_Inequalities->Interventions Improved_Health Improved Public Health & Reduced Inequalities Interventions->Improved_Health

Core Logic of the Born in Bradford Research Program.

Born_in_Bradford_Cohorts cluster_BiB_Program Born in Bradford Research Program cluster_Follow_Up Longitudinal Follow-up Original_Cohort Original BiB Cohort (2007-2011) Observational Study Growing_Up Growing Up Study (Ages 7-11) Original_Cohort->Growing_Up Follow-up of original children BiBBS Born in Bradford's Better Start (BiBBS) (2016-Present) Interventional Cohort Age_of_Wonder Age of Wonder Study (Adolescence) BiBBS->Age_of_Wonder Potential future linkage BiB4All BiB4All Data Linkage Cohort BiB4All->Age_of_Wonder Potential future linkage Growing_Up->Age_of_Wonder

Interrelation of the Main Born in Bradford Cohorts.

BiB_Data_Collection_Workflow cluster_Recruitment Recruitment cluster_Data_Collection Data & Sample Collection cluster_Data_Types Types of Data Collected cluster_Analysis Research & Analysis Recruitment Recruitment of Pregnant Women (& Partners) Baseline Baseline Data (Pregnancy) Recruitment->Baseline Record_Linkage Routine Health & Education Records Recruitment->Record_Linkage Birth Birth Data & Samples Baseline->Birth Questionnaires Questionnaires Baseline->Questionnaires Measurements Physical Measurements Baseline->Measurements Bio_Samples Biological Samples (Blood, DNA, etc.) Baseline->Bio_Samples Childhood Childhood Follow-up Birth->Childhood Birth->Measurements Birth->Bio_Samples Adolescence Adolescent Follow-up Childhood->Adolescence Childhood->Questionnaires Childhood->Measurements Childhood->Bio_Samples Adolescence->Questionnaires Adolescence->Measurements Adolescence->Bio_Samples Analysis Data Analysis to Identify Determinants of Health & Disease

Generalized Data Collection Workflow in Born in Bradford.

References

Key Findings from the Born in Bradford Study on Child Health: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide synthesizes the pivotal findings from the Born in Bradford (BiB) cohort study, a landmark longitudinal research initiative investigating the multifaceted determinants of child health. The BiB study, which recruited over 12,400 pregnant women and their children between 2007 and 2010 in a city with high levels of deprivation and ethnic diversity, provides a rich dataset for understanding the interplay of genetic, environmental, and socioeconomic factors on health trajectories.[1] This guide is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key relationships and workflows.

Environmental Exposures: Air Pollution and Perinatal Outcomes

One of the critical areas of investigation within the Born in Bradford study has been the impact of environmental pollutants on early-life health. The findings have highlighted a significant association between maternal exposure to air pollution and adverse birth outcomes.

Quantitative Findings
Exposure MetricOutcomeEffect EstimateConfidence IntervalEthnicity Specificity
↑ 5 µg/m³ in PM2.5 (Pregnancy)Low Birth Weight at TermOR: 1.181.06 - 1.33General Population
↑ 5 µg/m³ in PM2.5 (<20 µg/m³)Low Birth Weight at TermOR: 1.411.20 - 1.65General Population
↑ 10 µg/m³ in PM10 (Pregnancy)Low Birth Weight at TermOR: 1.161.00 - 1.35General Population
↑ 10 µg/m³ in NO2 (Pregnancy)Low Birth Weight at TermOR: 1.091.00 - 1.19General Population
↑ 5 µg/m³ in PM2.5 (3rd Trimester)Birth Weight-43g-76g to -10gWhite British
↑ 5 µg/m³ in PM2.5 (3rd Trimester)Head Circumference-0.28cm-0.39cm to -0.17cmWhite British
↑ 5 µg/m³ in PM2.5 (3rd Trimester)Triceps Skinfold Thickness+0.17mm+0.08mm to +0.25mmPakistani Origin
↑ 5 µg/m³ in PM2.5 (3rd Trimester)Subscapular Skinfold Thickness+0.21mm+0.12mm to +0.29mmPakistani Origin
Experimental Protocols

Air Pollution Exposure Assessment:

Maternal exposure to ambient air pollution, including particulate matter (PM2.5, PM10) and nitrogen oxides (NOx, NO2), was estimated using temporally adjusted land-use regression (LUR) models.[2] These models utilized the maternal home address at the time of pregnancy to assign exposure levels. The LUR models are based on extensive pollution monitoring campaigns and incorporate geographic variables such as traffic density, land use, and population density to predict pollutant concentrations at a high spatial resolution. For some analyses, traffic density on the nearest road and total traffic load were also calculated.[2]

Outcome Assessment:

Birth weight, head circumference, and gestational age were obtained from medical records. Low birth weight at term was defined as a birth weight of less than 2500g for infants born at or after 37 weeks of gestation.[2] Triceps and subscapular skinfold thickness were measured in newborns as indicators of adiposity.[3]

Statistical Analysis:

The association between air pollution exposure and birth outcomes was assessed using multivariate linear and logistic regression models.[2][3] These models were adjusted for a range of potential confounders, including maternal ethnicity, socioeconomic status, maternal smoking, and other relevant factors. Effect modification by ethnicity was also investigated.[3]

Visualization

experimental_workflow_air_pollution cluster_cohort Born in Bradford Cohort cluster_exposure Exposure Assessment cluster_outcome Outcome Measurement cluster_analysis Data Analysis P Pregnant Women (n > 12,400) Address Maternal Home Address P->Address Recruitment Birth Birth Records P->Birth Delivery LUR Land-Use Regression Models (PM2.5, PM10, NO2) Stats Multivariate Regression Analysis (Adjusted for confounders) LUR->Stats Address->LUR Geocoding Anthro Neonatal Anthropometry (Weight, Head Circumference, Skinfolds) Birth->Anthro Data Extraction Anthro->Stats Results Association between Air Pollution and Adverse Birth Outcomes Stats->Results logical_relationship_obesity cluster_factors Specific Maternal Risk Factors MaternalFactors Maternal Factors Smoking Maternal Smoking MaternalFactors->Smoking Obesity Maternal Obesity MaternalFactors->Obesity Parenting Parenting Style (Indulgent feeding, Low warmth) MaternalFactors->Parenting ChildObesity Increased Risk of Childhood Obesity (Age 3) Smoking->ChildObesity Contributes to Obesity->ChildObesity Strongly associated with Parenting->ChildObesity Influences experimental_workflow_consanguinity cluster_cohort Born in Bradford Cohort cluster_data_collection Data Collection cluster_analysis Analysis Mothers Mothers (n > 11,000) Questionnaire Self-reported Questionnaire (Consanguinity Status) Mothers->Questionnaire HospitalRecords Hospital Diagnosis Records (Congenital Anomalies) Mothers->HospitalRecords DNA DNA Samples (Mothers and Offspring) Mothers->DNA Linkage Data Linkage Questionnaire->Linkage HospitalRecords->Linkage Genetics Genetic Analysis (e.g., SNP genotyping) DNA->Genetics Stats Multivariate Analysis (Adjusted for confounders) Linkage->Stats Finding Increased Risk of Congenital Anomalies in Consanguineous Unions Stats->Finding Genetics->Finding logical_relationship_greenspace cluster_metrics Green Space Metrics GreenSpace Green Space Exposure Quantity Quantity (NDVI) GreenSpace->Quantity Quality Quality & Satisfaction GreenSpace->Quality Use Frequency of Use GreenSpace->Use Wellbeing Improved Child Mental Wellbeing (Reduced difficulties, Increased prosocial behaviour) Quantity->Wellbeing Associated with (South Asian) Quality->Wellbeing Stronger predictor than quantity Use->Wellbeing Mediates association

References

Born in Bradford Study: A Deep Dive into Health Disparities Among Ethnic Minorities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Born in Bradford (BiB) study, a large-scale, multi-ethnic birth cohort, has been instrumental in unraveling the complex interplay of social, environmental, and biological factors that influence health and disease. This guide provides a comprehensive summary of the study's key findings related to ethnic minorities, with a particular focus on the comparison between individuals of South Asian, predominantly Pakistani, and White British heritage. It details the methodologies employed in the research, presents quantitative data in a structured format, and visualizes experimental workflows and logical relationships to facilitate a deeper understanding of the health inequalities observed in the Bradford community.

Core Findings: A Tale of Two Communities

The BiB study has consistently highlighted significant health disparities between the South Asian and White British populations in Bradford. These differences manifest across a spectrum of health conditions, from metabolic disorders to mental health and birth outcomes.

Maternal and Child Health

South Asian women in the BiB cohort exhibit a notably higher incidence of several non-communicable diseases compared to their White European counterparts. This includes a nearly four-fold increased risk of diabetes, a three-fold higher incidence of chronic liver disease, and an almost two-fold increase in thyroid disorders. Conversely, they have a lower incidence of certain cancers and common mental health disorders.[1]

In terms of birth outcomes, infants of Pakistani heritage have consistently shown a higher prevalence of low birth weight.[2] Furthermore, the prevalence of congenital cardiac anomalies is significantly higher in South Asian children compared to non-South Asians.[3]

Metabolic Health

Metabolomic profiling of pregnant women in the BiB study has revealed distinct differences between White European and South Asian women. White European women tend to have higher levels of most lipoprotein subclasses, cholesterol, and glycerides, while South Asian women have higher levels of glucose, certain fatty acids, and most amino acids.[4] These metabolic signatures are associated with differential risks for conditions like gestational diabetes and polycystic ovary syndrome (PCOS).[4][5] Studies have also pointed towards insulin resistance as a key factor in the increased predisposition of South Asian individuals to ischemic heart disease and diabetes.[6]

Mental Health

The BiB study has uncovered disparities in mental health prevalence and treatment. While South Asian women were more likely to report symptoms of depression, they were less likely to have a recorded diagnosis of a common mental health disorder compared to White British women.[6] This suggests potential under-diagnosis and disparities in access to mental health services for ethnic minority women.

Quantitative Data Summary

The following tables present a structured overview of the key quantitative findings from the Born in Bradford study, comparing health outcomes between White British and South Asian (primarily Pakistani) ethnic groups.

Maternal Health Condition Metric White European/White British South Asian Citation
DiabetesHazard Ratio1.00 (Reference)3.94 (95% CI: 3.15, 4.94)[1]
Chronic Liver DiseaseHazard Ratio1.00 (Reference)2.98 (95% CI: 2.29, 3.88)[1]
Thyroid DisordersHazard Ratio1.00 (Reference)1.87 (95% CI: 1.50, 2.33)[1]
CancerHazard Ratio1.00 (Reference)0.51 (95% CI: 0.38, 0.68)[1]
Common Mental Health DisordersPrevalence29.3%15.7%[1]
Common Mental Health DisordersIncidence Rate per 1000 person-years55.935.4[1]
Depression (GHQ score > 0)Prevalence36.1%43.3%
Anxiety (GHQ score > 6)Prevalence48.4%45.3%
Obesity (BMI > 30)Prevalence24.2%24.7% (Pakistani heritage)[2]
Overweight (BMI > 25)Prevalence32.0%44.2% (Pakistani heritage)[2]
Child Health Outcome Metric Non-South Asian/White British South Asian Citation
Congenital Cardiac AnomaliesPrevalence per 1000 live births6.211.0[3]
VSDs requiring surgeryPrevalence per 1000 live births4.48.7[3]

Experimental Protocols

The Born in Bradford study employs a prospective birth cohort design, with extensive data collection at multiple time points.

Recruitment and Data Collection
  • Recruitment: Pregnant women were primarily recruited at their oral glucose tolerance test (OGTT) at approximately 26-28 weeks of gestation.

  • Baseline Data: At recruitment, detailed information was collected through questionnaires on socio-demographics, lifestyle, and health. Physical measurements and biological samples (blood, urine) were also taken.

  • Follow-up: The cohort has been followed up at various stages of childhood and adolescence, with repeated data collection through questionnaires, physical assessments, and linkage to routine health and education records.

Metabolomics Analysis

A significant component of the BiB study involves the analysis of metabolites to understand the biochemical pathways underlying health and disease.

  • Platform: The primary platform for metabolomic profiling is a high-throughput, targeted Nuclear Magnetic Resonance (NMR) platform from Nightingale Health©.[5][7]

  • Sample Type: Serum samples collected from mothers during pregnancy and from cord blood at birth are used for analysis.

  • Metabolites Quantified: The platform provides quantitative information on over 220 metabolic measures, including lipids, fatty acids, amino acids, and glycolysis-related metabolites.[5]

  • Statistical Analysis: Statistical methods such as the Mann-Whitney U-test are used to compare metabolite concentrations between different groups (e.g., PCOS cases vs. controls).[5]

Genetic Analysis

The BiB study has a rich resource of genetic data to investigate the genetic determinants of health and disease.

  • DNA Extraction: DNA has been extracted from maternal and cord blood samples for over 10,000 mother-offspring pairs.[8]

  • Genotyping: Genome-wide analysis is conducted using genotyping arrays.[9]

  • Data Linkage: Genetic data is linked with the extensive phenotypic data collected throughout the study to perform genome-wide association studies (GWAS) and other genetic analyses.

Visualizing the Research

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships within the Born in Bradford study.

experimental_workflow cluster_recruitment Recruitment (26-28 weeks gestation) cluster_data_collection Baseline Data Collection cluster_analysis Laboratory & Statistical Analysis cluster_outcomes Research Outcomes Recruitment Pregnant Women Recruited at OGTT Questionnaires Questionnaires (Socio-demographics, Lifestyle, Health) Recruitment->Questionnaires Measurements Physical Measurements (BMI, etc.) Recruitment->Measurements BioSamples Biological Samples (Blood, Urine) Recruitment->BioSamples Stats Statistical Analysis (Comparison by Ethnicity) Questionnaires->Stats Measurements->Stats Metabolomics NMR Metabolomics (Nightingale Health©) BioSamples->Metabolomics Genetics Genetic Analysis (Genotyping Arrays) BioSamples->Genetics Metabolomics->Stats Genetics->Stats Findings Identification of Health Disparities Stats->Findings logical_relationship Ethnicity Ethnic Background (South Asian vs. White British) SEP Socioeconomic Position Ethnicity->SEP Metabolites Metabolic Profile (e.g., Glucose, Lipids, Amino Acids) Ethnicity->Metabolites HealthBehaviors Health Behaviors (e.g., Diet, Physical Activity, Smoking) Ethnicity->HealthBehaviors GeneticFactors Genetic Predisposition Ethnicity->GeneticFactors SEP->HealthBehaviors HealthOutcomes Health Outcomes (e.g., Diabetes, Cardiovascular Disease, Mental Health, Birth Weight) SEP->HealthOutcomes Metabolites->HealthOutcomes HealthBehaviors->Metabolites HealthBehaviors->HealthOutcomes GeneticFactors->Metabolites GeneticFactors->HealthOutcomes

References

Born in Bradford Cohort: A Technical Guide to Initial Publications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and initial data from the Born in Bradford (BiB) cohort, a landmark longitudinal birth cohort study. The BiB study was initiated in 2007 to investigate the complex interplay of environmental, social, genetic, and lifestyle factors on the health and well-being of a multi-ethnic population in Bradford, UK. The initial publications from this cohort have laid the groundwork for a vast body of research with significant implications for public health and drug development.

Core Study Design and Recruitment

The Born in Bradford study recruited 12,453 pregnant women, resulting in 13,776 pregnancies, between March 2007 and December 2010.[1][2] The recruitment primarily took place at the Bradford Royal Infirmary during the routine oral glucose tolerance test (OGTT) offered to all pregnant women at 26-28 weeks of gestation.[3] This approach facilitated the recruitment of a cohort that is broadly representative of the city's birthing population.[4] A key feature of the BiB cohort is its ethnic diversity, with approximately 45% of participants of South Asian origin, primarily Pakistani, and around 40% of White British heritage.[5]

Participant Demographics and Baseline Characteristics

The initial cohort comprised a diverse population with a range of socioeconomic backgrounds. While a comprehensive baseline characteristics table from a single initial publication is not available, data from the cohort profile and early papers provide a snapshot of the study population.

Maternal Characteristics Value Reference
Total Women Recruited12,453[1]
Total Pregnancies13,776[1]
Ethnicity: White British~40%[5]
Ethnicity: South Asian (primarily Pakistani)~45%[5]
Recruitment Gestational Age~26-28 weeks[3]
Infant Characteristics Value Reference
Total Live Births13,858[6]
Consanguinity (First Cousins) among Pakistani heritage women39.3%[7]

Experimental Protocols

The initial phase of the Born in Bradford study focused on establishing a rich dataset through questionnaires, physical measurements, and the collection of a comprehensive biobank. While detailed, step-by-step experimental protocols for specific analyses are not the focus of the initial cohort profile publications, the methodologies for data and sample collection are well-documented.

Data Collection Methodology

Data collection at baseline and in the early years involved a multi-faceted approach:

  • Questionnaires: At recruitment, mothers completed a detailed questionnaire covering demographics, socioeconomic status, lifestyle (including diet, smoking, and alcohol consumption), and physical and mental health.[3] Fathers were also invited to complete a questionnaire.[3]

  • Physical Measurements:

    • Mothers (at recruitment): Height, weight, arm circumference, and triceps skinfold thickness were measured.[3]

    • Infants (within two weeks of birth): Head, arm, and abdominal circumference, as well as subscapular and triceps skinfold thickness, were measured.[3]

  • Routine Data Linkage: Consent was obtained for linkage to routine health and education records, providing a longitudinal perspective on health outcomes.[1]

Biological Sample Collection and Analysis

A crucial component of the BiB study is its extensive biobank. The initial publications outline the types of samples collected, which have been instrumental in subsequent genetic and metabolic research.

  • Maternal Samples: Blood and urine samples were collected from mothers at recruitment (26-28 weeks gestation).[3] These have been used for a variety of analyses, including metabolomics.

  • Cord Blood: Umbilical cord blood was collected at birth, providing a valuable resource for understanding the in-utero environment and neonatal health.[3]

  • Paternal Samples: Fathers who consented to participate provided a saliva sample for DNA analysis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides quantitative information on a wide range of small molecules.

  • Mass Spectrometry (MS): Offers high sensitivity and specificity for the identification and quantification of metabolites.

It is important to note that the initial publications from the Born in Bradford cohort primarily focus on the study's design, recruitment, and the description of the cohort's characteristics. Detailed experimental protocols for specific laboratory analyses and investigations into cellular signaling pathways were not the central aim of these foundational papers. Researchers interested in specific methodologies are advised to consult the subsequent, more specialized publications that have utilized the BiB resource.

Mandatory Visualizations

The following diagrams illustrate the core workflows and logical relationships within the initial phase of the Born in Bradford study.

Born_in_Bradford_Recruitment_Workflow cluster_hospital Bradford Royal Infirmary cluster_data_collection Data and Sample Collection Antenatal Clinic Antenatal Clinic OGTT Oral Glucose Tolerance Test (26-28 weeks) Antenatal Clinic->OGTT Recruitment Recruitment OGTT->Recruitment Birth Birth Recruitment->Birth Maternal Questionnaire Maternal Questionnaire Recruitment->Maternal Questionnaire Paternal Questionnaire Paternal Questionnaire Recruitment->Paternal Questionnaire Maternal Samples Maternal Blood & Urine Recruitment->Maternal Samples Paternal Samples Paternal Saliva Recruitment->Paternal Samples Cord Blood Sample Cord Blood Sample Birth->Cord Blood Sample Pregnant Women Pregnant Women Pregnant Women->Antenatal Clinic

Recruitment and Data Collection Workflow for the Born in Bradford Cohort.

Born_in_Bradford_Data_Linkage_and_Follow_Up BiB Cohort BiB Cohort Baseline Data Baseline Data (Questionnaires, Measurements, Biobank) BiB Cohort->Baseline Data Routine Health Records Routine Health Records BiB Cohort->Routine Health Records Data Linkage Routine Education Records Routine Education Records BiB Cohort->Routine Education Records Data Linkage Longitudinal Follow-up Longitudinal Follow-up Baseline Data->Longitudinal Follow-up Routine Health Records->Longitudinal Follow-up Routine Education Records->Longitudinal Follow-up Research Publications Research Publications Longitudinal Follow-up->Research Publications

Logical Relationship of Data Sources in the Born in Bradford Study.

References

Born in Bradford: A Technical Guide to a Groundbreaking Longitudinal Study

Author: BenchChem Technical Support Team. Date: December 2025

Bradford, UK - The Born in Bradford (BiB) study stands as a monumental longitudinal research initiative, offering a deep and multifaceted view into the health and wellbeing of a multi-ethnic population. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the study's scope, scale, experimental methodologies, and key research domains. The wealth of data collected, from biological samples to social and environmental information, presents a unique opportunity to unravel the complex interplay of factors that shape human health from birth and across the life course.

Scope and Scale of the Cohort

The Born in Bradford study was initiated between 2007 and 2011, with the recruitment of a significant cohort of pregnant women and their partners from the city of Bradford.[1][2] This initial phase laid the foundation for a long-term investigation into the determinants of health and disease. The study is characterized by its large and diverse participant base, with a significant representation of individuals of South Asian heritage, making it a vital resource for studying health inequalities.[1]

Over the years, the study has expanded through various follow-up phases, continuously collecting a rich tapestry of data as the original cohort of children has grown. These follow-up studies, including "Born in Bradford's Better Start (BiBBS)," "Growing Up," "Primary School Years," and the "Age of Wonder," have extended the research focus into early childhood, primary school years, and adolescence, respectively.[3] The "Age of Wonder" project, for instance, aims to follow adolescents into young adulthood, capturing the critical transition period that shapes long-term health and wellbeing.[4][5][6]

The scale of the BiB study is vast, encompassing not only the original cohort but also newly recruited participants in later phases. The "Age of Wonder" study, for example, aims to include up to 30,000 young people.[4][5][6] This expansion allows for cross-sectional and longitudinal analyses on a large scale.

Table 1: Participant Recruitment and Follow-up in the Born in Bradford Study
Cohort/Study Phase Recruitment Period Initial Participants Key Follow-up Ages Notes
Original BiB Cohort 2007 - 201112,453 women (13,776 pregnancies), 3,448 partnersBirth, 6-12 months, 18 months, 2, 3, 4, 5 years (sub-samples)The foundational cohort of the study.[1][2]
BiB's Better Start (BiBBS) 2016 - 2024Over 5,600 familiesOngoingAn interventional birth cohort to evaluate early-life interventions.
Growing Up Study 2017 - 20219,805 BiB children, 5,318 mothers, 838 fathers/partners7 - 11 yearsA major follow-up of the original cohort.[1][7]
Primary School Years 2016 - 201910,201 non-BiB children7 - 11 yearsExpanded the cohort to include peers of the BiB children.[1]
Age of Wonder (AoW) 2022 - Ongoing~30,000 adolescents (including original BiB participants)12 - 21 yearsFocuses on the transition from adolescence to young adulthood.[4][5][6]

Data Collection and Experimental Protocols

A hallmark of the Born in Bradford study is its comprehensive and multi-modal data collection strategy. This includes detailed questionnaires, physical and cognitive assessments, the collection of a wide array of biological samples, and linkage to routine health and education records.[2][8] This rich dataset allows for a holistic approach to understanding the determinants of health.

Questionnaires and Assessments

Detailed questionnaires are administered to participants at various stages of the study, covering a wide range of topics including socio-demographics, lifestyle, mental and physical health, and environmental exposures.[9] In addition to self-reported data, the study incorporates objective measurements. For instance, cognitive and sensorimotor functions in children have been assessed using a battery of computerized tasks.[3]

Biological Sample Collection and Biobanking

The Born in Bradford study has established a substantial biobank, a critical resource for biomedical research. A variety of biological samples have been collected from mothers, partners, and children at different time points.[2]

Mothers (at ~26-28 weeks gestation):

  • Blood samples (for serum, plasma, buffy coat, and red blood cells)

  • Urine samples

Babies (at birth):

  • Umbilical cord blood (for serum, plasma, buffy coat, and red blood cells)

Fathers:

  • Saliva samples (for DNA)

Children (during follow-up):

  • Blood samples

  • Urine samples

These samples are meticulously processed and stored at -80°C to ensure their long-term integrity for future analyses.[10] The biobank has enabled a wide range of 'omics' studies, including genomics, epigenetics, and metabolomics.

Table 2: Overview of Biological Samples and 'Omics' Data
Sample Type Participants Number of Samples/Participants with Data 'Omics' Analyses Performed
Maternal Blood (Pregnancy) Mothers~11,625Metabolomics (~11,479), Exome Sequencing (~10,531)[1]
Maternal Urine (Pregnancy) Mothers~6,996-
Umbilical Cord Blood Newborns~9,303Metabolomics (~7,890)[1]
Child Blood ChildrenVaries by follow-upExome Sequencing (~9,158), Metabolomics (~2,108 at age 2)[1]
Paternal Saliva Fathers~3,448DNA extraction
Experimental Protocols: A Closer Look

Metabolomic Analysis: Untargeted metabolomic profiling has been performed on maternal and cord blood samples using both nuclear magnetic resonance (NMR) and mass spectrometry (MS) platforms.[10][11][12][13] For the MS analysis, samples were processed at Metabolon, Inc., where a standardized platform was used to identify and quantify a wide range of small molecules.[10][13] The protocol involved sample preparation followed by analysis on four independent ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) runs.[13]

Genetic Analysis: DNA has been extracted from various biological samples, with exome sequencing performed on a large subset of mothers and children.[1] This has enabled the identification of genetic variants, including rare loss-of-function variants, and their association with a range of health outcomes.[1] The study has also investigated the role of specific single nucleotide polymorphisms (SNPs) related to adiposity and glucose metabolism.

Key Research Areas and Signaling Pathways

The Born in Bradford study has a broad research agenda, with a focus on health inequalities and the developmental origins of health and disease.[1] Key areas of investigation include cardiometabolic health, mental health, respiratory conditions, and the impact of the urban environment on health.[1]

While the study's publications cover a wide range of health topics, a recurring theme is the investigation of the interplay between genetic predisposition, environmental exposures, and lifestyle factors in the development of chronic diseases. For example, research within the cohort has explored the associations between physical activity during pregnancy and maternal cardiometabolic health, as well as neonatal body composition.[14][15] These studies point towards the complex biological pathways that are influenced by lifestyle interventions.

Another area of focus has been the investigation of metabolic and inflammatory pathways in conditions such as Polycystic Ovary Syndrome (PCOS). A study on the BiB cohort identified differential expression of metabolites involved in inflammation, glycolysis, and lipid pathways in women with PCOS.[16] This highlights the potential for using metabolomic data from the BiB study to understand the pathophysiology of complex diseases.

Experimental and Data Linkage Workflow

The following diagram illustrates the general workflow of the Born in Bradford study, from participant recruitment to data analysis and research output.

BornInBradford_Workflow cluster_recruitment Recruitment & Data Collection cluster_processing Sample & Data Processing cluster_analysis Analysis & Research Recruitment Participant Recruitment (Mothers, Partners, Children) DataCollection Data Collection - Questionnaires - Physical Assessments - Cognitive Tests Recruitment->DataCollection BioSamples Biological Sample Collection (Blood, Urine, Saliva, Cord Blood) Recruitment->BioSamples DataLinkage Linkage to Routine Records (Health & Education) DataCollection->DataLinkage SampleProcessing Sample Processing & Biobanking (Aliquoting, Storage at -80°C) BioSamples->SampleProcessing Omics 'Omics' Analysis - Genomics - Metabolomics SampleProcessing->Omics DataAnalysis Statistical Analysis & Epidemiological Studies DataLinkage->DataAnalysis Omics->DataAnalysis ResearchOutput Research Publications & Policy Impact DataAnalysis->ResearchOutput

A simplified workflow of the Born in Bradford study.
Conceptual Representation of Interlinked Research Domains

The Born in Bradford study's strength lies in its ability to connect various domains of health and environmental data. The following diagram illustrates the conceptual relationship between some of the key research areas.

BiB_Research_Domains Genetics Genetics & Epigenetics Cardiometabolic Cardiometabolic Health Genetics->Cardiometabolic MentalHealth Mental Health & Wellbeing Genetics->MentalHealth ChildDev Child Development Genetics->ChildDev Metabolomics Metabolomics Metabolomics->Cardiometabolic Lifestyle Lifestyle & Behavior Lifestyle->Cardiometabolic Lifestyle->MentalHealth Environment Social & Urban Environment Environment->MentalHealth Environment->ChildDev Cardiometabolic->ChildDev MentalHealth->ChildDev

Interconnected research domains within the Born in Bradford study.

Data Access

The Born in Bradford study encourages collaboration and data sharing with the wider research community. Researchers interested in accessing the data can find information on the official Born in Bradford website. The process typically involves submitting a research proposal for review by the BiB Executive Committee. A data dictionary is also available to provide a detailed overview of the collected variables.

Conclusion

The Born in Bradford longitudinal study is a world-leading resource for understanding the determinants of health and disease across the lifespan. Its large, multi-ethnic cohort, coupled with extensive and long-term data collection, provides unparalleled opportunities for researchers in academia and industry. The detailed experimental protocols and the vast biobank offer a solid foundation for cutting-edge research, from epidemiological studies to the investigation of molecular pathways. As the cohort continues to mature, the Born in Bradford study will undoubtedly continue to yield critical insights that can inform public health policy and the development of new therapeutic strategies.

References

The Architecture of a Landmark Cohort: A Technical Guide to Participant Recruitment in the Born in Bradford Study

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BRADFORD, UK – This technical guide provides an in-depth analysis of the participant recruitment processes underpinning the internationally recognized Born in Bradford (BiB) study. Tailored for researchers, scientists, and professionals in drug development, this document details the methodologies that have enabled the creation of a rich longitudinal dataset, offering unparalleled insights into health and disease across a multi-ethnic and socioeconomically diverse population.

The Born in Bradford program is a comprehensive research initiative aimed at understanding the multifaceted influences on health, development, and well-being from early life into adulthood.[1][2][3] The initial cohort study was established in 2007 in response to Bradford's significant health challenges, including high rates of infant mortality, particularly among the city's large South Asian population.[1][2] This guide will dissect the core recruitment protocols of the original study and its subsequent extensions, providing a blueprint for the design and implementation of large-scale cohort studies.

Core Recruitment Phase (2007-2011): A Foundation of Trust

The foundational phase of the Born in Bradford study successfully recruited a substantial cohort of pregnant women, their partners, and their children. The recruitment strategy was strategically integrated into routine antenatal care at the Bradford Royal Infirmary, the primary maternity unit for the city.[2][4][5]

Eligibility and Recruitment Venue

All pregnant women expecting to give birth at the Bradford Royal Infirmary were eligible for inclusion.[1][2] Women who planned to move away from Bradford before giving birth were excluded.[5] This inclusive approach aimed to capture a representative sample of the city's birthing population.

Recruitment Timing and Approach

The primary point of recruitment for expectant mothers was during their attendance for a routine oral glucose tolerance test (OGTT) at approximately 26-28 weeks of gestation.[1][2][3] This timing was opportune as it coincided with a standard and widely attended antenatal appointment.[4] Trained research staff were on-site to explain the study, answer questions, and obtain informed consent. For the babies, recruitment occurred at birth.[1][2] Fathers were invited to participate whenever possible, either during the antenatal period or shortly after the birth of their child.[1][2]

Quantitative Recruitment Outcomes

The initial recruitment phase was highly successful, establishing a robust cohort for long-term follow-up. The following table summarizes the key recruitment figures.

Participant GroupNumber Recruited
Women12,453[4][6][7]
Pregnancies13,776[4][6][7]
Partners3,448[4][6][7]

Table 1: Participant Recruitment Figures for the Initial Born in Bradford Cohort (2007-2011)

Experimental Protocols: Data and Sample Collection

A cornerstone of the BiB study is the comprehensive collection of biological samples and questionnaire data. The following protocols were implemented during the initial recruitment phase.

Maternal Data Collection at Recruitment

Upon providing informed consent, a rich dataset was collected from the participating women:

  • Biological Samples: Blood samples were taken for genetic and biomarker analysis.[1][2]

  • Questionnaire Data: A semi-structured questionnaire was administered by an interviewer to gather information on demographics, socioeconomic status, lifestyle, and physical and mental health.[1][2]

  • Anthropometric Measurements: Height, weight, arm circumference, and triceps skinfold thickness were measured.[1][2][3]

Neonatal and Paternal Data Collection
  • At Birth: Umbilical cord blood was collected.[1][2][3]

  • Within Two Weeks of Birth: A series of measurements were taken from the newborns, including head, arm, and abdominal circumference, as well as subscapular and triceps skinfold thickness.[1][2][3]

  • Paternal Data: Fathers who consented to participate provided a saliva sample for genetic analysis and completed a self-administered questionnaire.[1][2] Their height and weight were also measured.[1][2]

Born_in_Bradford_Initial_Recruitment_Workflow Start Pregnant Woman Attends Bradford Royal Infirmary OGTT Routine Oral Glucose Tolerance Test (26-28 weeks gestation) Start->OGTT Recruitment Approached by BiB Research Staff OGTT->Recruitment Consent Informed Consent Obtained Recruitment->Consent Decline Declined Participation Consent->Decline No MaternalData Maternal Data Collection: - Questionnaire - Blood Sample - Anthropometry Consent->MaternalData Yes Birth Birth of Child MaternalData->Birth BabyRecruitment Baby Recruited Birth->BabyRecruitment FatherRecruitment Father Approached for Participation Birth->FatherRecruitment BabyData Neonatal Data Collection: - Cord Blood - Anthropometry (within 2 weeks) BabyRecruitment->BabyData FatherConsent Father Consents FatherRecruitment->FatherConsent FatherDecline Father Declines FatherConsent->FatherDecline No FatherData Paternal Data Collection: - Questionnaire - Saliva Sample - Anthropometry FatherConsent->FatherData Yes

Figure 1: Workflow of the initial Born in Bradford participant recruitment process.

Evolving Recruitment: Follow-up Studies and New Cohorts

The BiB program has expanded beyond its initial birth cohort, introducing new research arms with innovative recruitment strategies to capture health and development data as the children grow.

BiB Growing Up Study

This study arm follows the original cohort. Recruitment for this phase involved home or community-based appointments, including the use of a mobile health research unit.[6] Parents provided consent for their own and their child's continued participation.[4][6]

School-Based Recruitment

To efficiently gather data on the children as they progressed through primary school, two key strategies were employed:

  • School Nurse Measurements: This involved collecting blood samples, accelerometry data, and physical measurements from BiB children within their primary schools. An opt-out consent model was used for measurements, while opt-in consent was required for blood draws and accelerometry.[4][6]

  • Primary School Years Study: This arm utilized a "whole-school" approach, assessing both BiB and non-BiB children in the classroom to gather data on child-reported outcomes and cognitive/sensorimotor development.[4][6] Headteachers provided opt-in consent for their school's participation, and parents gave opt-out consent for their child's involvement.[4] This approach proved effective in increasing sample size and enhancing the diversity of the cohort.[6]

Age of Wonder (AoW) Cohort

As the original BiB children enter adolescence, the Age of Wonder project has been launched. This next phase aims to capture the experiences of approximately 30,000 young people across Bradford.[8] Recruitment for the qualitative longitudinal research (QLR) component of AoW is being conducted in tranches from schools, community and faith settings, and through existing BiB family networks using purposive sampling.[8]

BiB_Follow_Up_Recruitment_Strategies OriginalCohort Original BiB Cohort GrowingUp BiB Growing Up Study (Home/Community Visits) OriginalCohort->GrowingUp SchoolBased School-Based Follow-up OriginalCohort->SchoolBased AoW Age of Wonder Cohort (Adolescence) OriginalCohort->AoW SchoolNurse School Nurse Measurements (BiB Children) SchoolBased->SchoolNurse PrimaryYears Primary School Years Study (Whole School Approach) SchoolBased->PrimaryYears NonBiB Non-BiB Children PrimaryYears->NonBiB

Figure 2: Logical relationships of the Born in Bradford follow-up recruitment strategies.

Consent and Ethical Considerations

A cornerstone of the BiB study's success has been its robust and transparent consent process. All mothers were provided with a detailed information sheet prior to recruitment.[9] Research administrators further explained the study's implications, including the importance of linking data with NHS and educational records.[9] Written consent was obtained from mothers on behalf of themselves and their children.[9] The study maintains ethical oversight through regular reviews by the NHS Research Ethics Committee.[9] Ongoing engagement with participants, including focus groups, ensures that consent is an active and understood process.[9] For later school-based studies, both opt-in and opt-out consent methods were employed, which helped to reduce barriers to participation and maximize inclusivity.[6]

Conclusion

The Born in Bradford study's participant recruitment process is a model of excellence in cohort study design. Its initial integration with routine healthcare, coupled with adaptive and innovative follow-up strategies, has enabled the creation of a world-class data resource. The meticulous attention to ethical considerations and participant engagement has been crucial to its long-term success. The methodologies outlined in this guide offer valuable insights for researchers and professionals seeking to establish large-scale, longitudinal studies to address pressing questions in public health and drug development.

References

Born in Bradford Study: A Technical Guide to Core Research Questions, Hypotheses, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The Born in Bradford (BiB) study is a large-scale, multi-ethnic birth cohort study initiated in 2007 in Bradford, UK. It was established to investigate the complex interplay of genetic, nutritional, environmental, behavioral, and social factors on health and development from childhood into adult life.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core research questions, hypotheses, experimental protocols, and key quantitative findings of the BiB study.

Core Research Themes and Hypotheses

The overarching aim of the BiB study is to understand why some individuals remain healthy while others are more susceptible to illness, with a particular focus on a deprived, multi-ethnic population.[3][4] The research is structured around several key themes, each with specific research questions and testable hypotheses.

Growth, Obesity, and Cardiometabolic Health

Research Questions:

  • What are the key determinants of childhood obesity in a multi-ethnic population?

  • How do maternal health and lifestyle factors during pregnancy influence offspring's growth trajectories and risk of cardiometabolic disease?

  • What are the ethnic-specific differences in risk factors for cardiovascular disease?

Hypotheses:

  • Maternal obesity and gestational diabetes are significant predictors of accelerated infant growth and increased childhood BMI.[5]

  • Modifiable risk factors in early life, such as maternal smoking, diet, and physical activity, have a differential impact on childhood obesity across ethnic groups.[5]

  • Metabolic profiles during pregnancy can predict the risk of developing gestational diabetes and subsequent cardiometabolic complications in both mothers and children.

Maternal and Child Mental Health

Research Questions:

  • What is the prevalence of antenatal and postnatal depression and anxiety in a multi-ethnic cohort?

  • How does maternal mental health during pregnancy affect child cognitive and emotional development?

  • Are there ethnic differences in the presentation and reporting of mental health issues?

Hypotheses:

  • Maternal distress during pregnancy is associated with adverse birth outcomes and delayed infant development.[6]

  • South Asian women experience a higher burden of antenatal depression, which may be under-reported and under-treated.[7]

  • Maternal social support during pregnancy is a protective factor for child developmental outcomes, with a potential modifying effect of maternal migrant status.[8]

Asthma, Allergy, and Respiratory Health

Research Questions:

  • What is the prevalence and incidence of asthma, eczema, and allergic rhinitis in a multi-ethnic childhood cohort?

  • What are the key environmental and genetic risk factors for the development of allergic diseases?

  • How does exposure to antibiotics in early life influence the risk of developing asthma?

Hypotheses:

  • There are significant ethnic differences in the prevalence of doctor-diagnosed asthma, with Pakistani children having a higher likelihood compared to White British children.[9]

  • Exposure to antibiotics in late pregnancy and postnatally is associated with an increased risk of asthma in childhood.[10]

  • A combination of parental reporting and electronic health records provides a more accurate case definition for childhood allergic diseases in epidemiological research.[2][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from various Born in Bradford publications across the core research themes.

Table 1: Maternal and Child Health Outcomes by Ethnicity

OutcomeWhite BritishPakistaniOdds Ratio/Mean Difference (95% CI)Citation
Maternal Health
Antenatal Depression (GHQ > 0)36.1%43.3%-[7]
Antenatal Anxiety (GHQ > 6)48.4%45.3%-[7]
Gestational DiabetesLower PrevalenceHigher Prevalence-[11]
Smoking during pregnancyMore likelyLess likely-[5]
Child Health
Doctor-Diagnosed Asthma (at 4-5 years)ReferenceMore likelyAdjusted OR available in study[9]
Overweight at age 3 (vs. normal weight)--Maternal Obesity: OR 2.87 (1.81, 4.54)[5]
Low Birth Weight (<2500g)--Maternal Smoking: OR 2.05 (1.52, 2.76)[5]

Table 2: Risk Factors for Childhood Obesity at Age 3

Risk FactorAssociation with increased BMI z-scoreMean Difference in BMI z-score (95% CI)Citation
Maternal Smoking during pregnancyYes0.33 (0.13, 0.53)[5]
Maternal ObesityYes0.37 (0.19, 0.55)[5]
Indulgent Feeding StyleYes0.15 (-0.06, 0.36)[5]
Lower Parental WarmthYes0.21 (0.05, 0.36)[5]
Higher Parental HostilityYes0.17 (0.01, 0.33)[5]

Table 3: Cardiovascular Disease Risk Factors in Men

Risk FactorNon-AsianAsianp-valueCitation
Plasma Total Cholesterol (mmol/l)5.85.3< 0.0001[12]
HDL Cholesterol (mmol/l)1.31.1< 0.0001[12]
Prevalence of Diabetes4.4%10.9%< 0.05[12]
Systolic Blood Pressure (mmHg)138.3133.00.0070[12]
Current Smokers43.8%39.1%NS[12]

Experimental Protocols

The Born in Bradford study employs a multi-faceted approach to data collection, combining questionnaires, biological sampling, and routine data linkage.

Data Collection Workflow

G cluster_recruitment Recruitment (2007-2011) cluster_baseline Baseline Data Collection cluster_birth At Birth cluster_followup Longitudinal Follow-up Recruitment Pregnant women recruited at Bradford Royal Infirmary (approx. 26-28 weeks gestation) Questionnaire Maternal Questionnaire: Demographics, health, lifestyle Recruitment->Questionnaire Measurements Maternal Anthropometry: Height, weight, etc. Recruitment->Measurements Bloods Maternal Blood Samples: Fasting glucose, lipids, DNA, metabolomics Recruitment->Bloods CordBlood Umbilical Cord Blood: DNA, metabolomics Recruitment->CordBlood at delivery ChildQuestionnaires Parent and Child Questionnaires: Health, development, lifestyle Recruitment->ChildQuestionnaires over time RoutineData Routine Data Linkage: Health (GP, hospital) and Education records Recruitment->RoutineData ongoing InfantMeasurements Infant Anthropometry: Head circumference, length, weight CordBlood->InfantMeasurements ChildMeasurements Child Anthropometry and Physiological Measurements ChildQuestionnaires->ChildMeasurements ChildSamples Child Biological Samples: Blood, urine, saliva ChildMeasurements->ChildSamples

Figure 1: High-level workflow of data collection in the Born in Bradford study.

Key Methodologies
  • Questionnaires: A variety of validated questionnaires have been used throughout the study. For example, maternal mental health was assessed using the General Health Questionnaire (GHQ-28) and the Patient Health Questionnaire (PHQ-8) and Generalised Anxiety Disorder Assessment (GAD-7) have also been employed.[6][13]

  • Biological Sample Collection:

    • Maternal Blood: Fasting blood samples were taken from mothers at approximately 26-28 weeks' gestation. These samples have been used for a wide range of analyses, including fasting glucose, lipids, and extraction of DNA for genetic studies.[14]

    • Cord Blood: Umbilical cord blood was collected at birth for DNA extraction and metabolomic profiling.[14]

    • Child Samples: Blood, urine, and saliva samples have been collected from children at various follow-up stages.

  • Metabolomics:

    • Platforms: The study has utilized two main platforms for metabolomic profiling: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14][15] A high-throughput targeted NMR platform from Nightingale Health© has been used for the quantification of lipids, fatty acids, and other metabolites.[7]

    • Sample Types: Metabolomic data is available for maternal pregnancy samples, cord blood, and infant blood samples at 12 and 24 months.[14][15]

  • Genetics: DNA has been extracted from maternal and cord blood samples. While specific genotyping arrays and sequencing platforms are detailed in individual publications, the study has contributed to large-scale genetic consortia and has genome-wide data available.

  • Routine Data Linkage: A key strength of the BiB study is the linkage of participant data to routine health (primary and secondary care) and education records for long-term follow-up.[4]

Signaling Pathways and Logical Relationships

While much of the research from the Born in Bradford study focuses on epidemiological associations, some studies are beginning to explore the underlying molecular mechanisms.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway has been identified as a key regulator of cell growth and metabolism in response to nutrients.[13] Research using BiB data has suggested a potential role for this pathway in mediating the effects of maternal amino acid levels on offspring birthweight.[13]

G cluster_mTOR mTOR Signaling Pathway and Fetal Growth Nutrients Maternal Amino Acids (e.g., Leucine) mTOR mTOR Signaling Pathway Nutrients->mTOR activates Growth Fetal Growth and Birthweight mTOR->Growth regulates

Figure 2: Simplified representation of the mTOR signaling pathway's role in fetal growth.

Logical Relationships in Childhood Obesity

The BiB study has identified a complex web of interacting factors that contribute to the risk of childhood obesity. These relationships can be visualized as follows:

G cluster_obesity Factors Influencing Childhood Obesity MaternalHealth Maternal Health - Pre-pregnancy BMI - Gestational Diabetes ChildhoodObesity Childhood Obesity MaternalHealth->ChildhoodObesity Lifestyle Maternal Lifestyle - Smoking - Diet - Physical Activity Lifestyle->ChildhoodObesity Parenting Parenting Style - Feeding practices - Parental warmth Parenting->ChildhoodObesity Ethnicity Ethnicity Ethnicity->MaternalHealth Ethnicity->Lifestyle Ethnicity->Parenting Ethnicity->ChildhoodObesity moderates

Figure 3: Logical relationships between key risk factors for childhood obesity.

This technical guide provides a snapshot of the extensive research conducted within the Born in Bradford study. For more detailed information on specific sub-studies, protocols, and findings, researchers are encouraged to consult the publications cited and the official Born in Bradford website. The wealth of data from this cohort continues to provide invaluable insights into the developmental origins of health and disease, with significant implications for public health policy and the development of novel therapeutic interventions.

References

Methodological & Application

Accessing Born in Bradford Study Data: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Utilizing the Rich Longitudinal Data from the Born in Bradford (BiB) Cohort

The Born in Bradford (BiB) study is a world-leading longitudinal birth cohort study, providing a rich and diverse dataset for researchers, scientists, and drug development professionals. This guide outlines the necessary steps and protocols for accessing BiB data for your research projects. The BiB cohort has tracked the health and wellbeing of over 13,500 children and their parents in Bradford, a city with high levels of ethnic diversity and deprivation, since 2007.[1][2] This creates a unique opportunity to investigate the complex interplay of genetic, environmental, and social factors on health and disease.

Data Access Application Protocol

Access to the BiB data is governed by the BiB Executive Group to ensure the research is of high quality and ethically sound.[3][4] The application process is designed to be collaborative and supportive of researchers' needs.

Step 1: Initial Exploration and Familiarization

Before initiating a formal data request, researchers are strongly encouraged to thoroughly review the available documentation to ensure the BiB dataset is suitable for their research questions.[5]

  • Guidance for Collaborators: This document outlines the principles of collaboration with the BiB study.

  • Data Summary: Provides a high-level overview of the various studies and the structure of the available data.[5][6]

  • Data Dictionary: A detailed catalogue of the specific variables within the BiB data warehouse is available on GitHub.[5][6][7]

Step 2: Expression of Interest (EoI)

Once you have a clear research proposal, the next step is to complete and submit an Expression of Interest (EoI) form.[5][6] This form can be obtained from the BiB website and should be submitted to --INVALID-LINK--.[5][6][8]

Step 3: Review by the BiB Executive Committee

The BiB Executive Committee meets monthly to review all EoI submissions.[6] The committee assesses the scientific merit, feasibility, and ethical implications of the proposed research. You can expect to be informed of the outcome within one week of the meeting.[6]

Step 4: Formal Agreements

Upon approval of your EoI, you will be required to complete the following legal documents:

  • Data Sharing Contract (DSC): A contractual agreement with your organization.[6]

  • Data Sharing Agreement (DSA): A project-specific agreement.[6]

  • Material Transfer Agreement (MTA): Required if your request involves access to biological samples.[5]

The timeline for receiving the data is dependent on the prompt return of these signed agreements.[6]

Step 5: Data Extraction and Delivery

After the agreements are in place, a BiB analyst will contact you to finalize your data requirements.[6] The aim is to provide the data within two weeks of confirming the variable list, although more complex datasets may take longer.[6] Please note that there is a fee for accessing the data to cover the costs of data extraction and curation, as BiB does not receive specific funding for this purpose.[5][6]

Data Access Workflow

DataAccessWorkflow A Step 1: Researcher Explores Data (Data Summary & Dictionary) B Step 2: Submit Expression of Interest (EoI) A->B C Step 3: BiB Executive Committee Review (Monthly) B->C D Decision C->D E Step 4: Sign Data Sharing Agreements (DSC/DSA/MTA) D->E Approved H Rejected/Revise & Resubmit D->H Not Approved F Step 5: Data Extraction & Delivery E->F G Research Commences F->G

Caption: A flowchart illustrating the step-by-step process for researchers to access Born in Bradford study data.

Available Quantitative Data

The BiB study has collected a vast amount of quantitative data across various domains. The following tables provide a summary of the key data types available to researchers.

Table 1: Core Cohort Demographics and Socioeconomic Data

Data CategoryDescription
Participant Demographics Age, sex, ethnicity, family structure.
Socioeconomic Status Household income, parental education, employment status, housing tenure.
Geographical Data Residential address and grid reference (anonymized).[8]

Table 2: Health and Biological Data

Data CategoryDescription
Maternal Health Antenatal health, pregnancy complications, mental health (depression).[2]
Child Health Birth weight, gestational age, childhood illnesses, growth and development metrics.[2]
Routine Health Records Linked data from General Practice (SystmOne), hospital admissions, and A&E visits.[3][8]
Biological Samples Blood (maternal, cord, child), urine, and saliva samples.[3]
-omics Data Genomics, metabolomics, and proteomics data are available for a large subset of the cohort.[9]

Table 3: Education and Lifestyle Data

Data CategoryDescription
Education Records Linked data including Early Years Foundation Stage (EYFS) Profile, Year 1 Phonics Assessment, and Key Stage 1 Assessment.[8]
Lifestyle Factors Diet, physical activity, smoking, and alcohol consumption data collected through questionnaires.[2]
Environmental Exposures Data on the built and natural environment linked to participants' geocoded home addresses.[9]

Experimental Protocols

While specific, detailed experimental protocols for every assay and data collection instrument are extensive, researchers can access detailed information through the BiB Data Dictionary and by direct communication with the BiB team. The following provides a general overview of the methodologies employed for key data types.

Data Collection Methodology Overview

Data TypeGeneral Methodology
Questionnaire Data Self-administered and interviewer-led questionnaires were used to collect a wide range of information on health, lifestyle, and socioeconomic factors from mothers, partners, and children at various time points.[2]
Biological Sample Collection Blood, urine, and saliva samples were collected from mothers during pregnancy and from children at birth and subsequent follow-ups. Standardized protocols were used for sample collection, processing, and storage in a dedicated biobank.[3]
Routine Data Linkage Consent was obtained from participants to link their study data with their routine health and education records.[3] This linkage is performed securely using NHS numbers and Unique Pupil Reference numbers.[3][8]
Physical Measurements Trained researchers collected anthropometric measurements such as height, weight, and skinfold thickness at various stages of the study.
Cognitive and Sensorimotor Assessments Standardized assessments were conducted in school and community settings to measure cognitive and sensorimotor development in children.[10]

For specific protocols related to laboratory analyses of biological samples (e.g., metabolomics, genomics), researchers should consult the BiB publications or contact the BiB team directly for detailed information.

Publication and Acknowledgement

Researchers using BiB data are required to acknowledge the Born in Bradford study in all publications and presentations.[6] Furthermore, any potential publications must be provided to the BiB Executive for review at least one month prior to submission.[6] The standard acknowledgement text can be obtained from the BiB website.[6]

Logical Relationship of Data Access Components

DataAccessComponents cluster_researcher Researcher's Responsibilities cluster_bib BiB's Role A Formulate Research Question B Review BiB Documentation A->B C Submit EoI B->C G Review EoI (Exec Committee) C->G D Sign Agreements H Provide Data Access D->H E Acknowledge BiB in Publications I Review Publications E->I F Provide Documentation (Data Summary, Dictionary) F->B G->D H->E

Caption: The interconnected responsibilities of the researcher and the Born in Bradford study team throughout the data access and research process.

References

Accessing the Born in Bradford Data: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Bradford, UK - The Born in Bradford (BiB) study, a comprehensive longitudinal birth cohort, offers a rich and expansive dataset for researchers, scientists, and drug development professionals. This guide provides detailed notes and protocols for the data access and application process, ensuring a clear path for those seeking to utilize this valuable resource. The BiB study tracks the health and wellbeing of over 13,500 children born in the city between 2007 and 2010, providing a wealth of information on health, social, and economic factors.[1][2][3][4]

Understanding the Data Landscape

Before initiating a data request, it is imperative for researchers to familiarize themselves with the available data. BiB provides several resources to facilitate this exploration:

  • Data Summary: A high-level overview of the available studies and the structure of the data.[5][6]

  • Data Dictionary: A detailed catalogue of specific variables that can be accessed by researchers.[5][6] This resource is available on GitHub.

  • Questionnaires: Copies of the questionnaires used throughout the study are available for review.[7]

The data collected is multi-faceted, encompassing:

  • Questionnaire Data: Detailed information on demographics, socioeconomic status, and physical and mental health.[1]

  • Biological Samples: The study has collected blood samples from mothers and umbilical cords, as well as saliva samples from fathers.[3][4]

  • Linked Routine Data: A significant strength of the BiB cohort is its linkage to routine administrative data, including:

    • Education Records: Early Years Foundation Stage (EYFS) Profile, Year 1 Phonics Assessment, Key Stage 1 Assessment, and Education Contextual Data.[1]

    • Health Records: SystmOne GP records, hospital admissions, and A&E attendance.[1]

    • Residential Information: Address and grid reference data.[1]

The Data Access Application Process: A Step-by-Step Protocol

The process for applying for and accessing BiB data is structured to ensure that the research is of high quality and that the data is used responsibly.

Born in Bradford Data Access Workflow cluster_researcher Researcher Actions cluster_bib Born in Bradford Team Actions A 1. Review Data Documentation (Data Summary & Dictionary) B 2. Complete Expression of Interest (EoI) Form A->B C 3. Submit EoI to borninbradford@bthft.nhs.uk B->C D 4. Executive Committee Review (Monthly) C->D E 5. Sign Data Sharing Contract (DSC) & Data Sharing Agreement (DSA) F 6. Consult with BiB Analyst on Data Requirements E->F H Data Preparation & Provision F->H G 7. Receive Anonymised Data Extract D->C Revisions Required D->E If Approved H->G

Caption: The workflow for the Born in Bradford data application process.

Protocol:

  • Initial Exploration: Researchers must first thoroughly review the Data Summary and Data Dictionary to confirm the suitability of the BiB data for their research questions.[5][6]

  • Expression of Interest (EoI): The next step is to complete the Expression of Interest (EoI) form, which details the research proposal.[5][6]

  • Submission: The completed EoI form should be submitted via email to --INVALID-LINK--.[1][5][6]

  • Review: The BiB Executive Committee convenes monthly to review all data requests.[1][6] Applicants are typically notified of the outcome within one week of the meeting.[6]

  • Agreements: Upon approval, the researcher's institution will need to sign a Data Sharing Contract (DSC), and the researcher will sign a project-specific Data Sharing Agreement (DSA).[6] For requests involving biological samples, a Material Transfer Agreement is also required.[5]

  • Data Specification: Following the execution of the agreements, a BiB analyst will contact the researcher to finalize the specific data requirements for the project.[6]

  • Data Delivery: The BiB team aims to provide the data extract within two weeks of the finalization of the variable list, although more complex requests may require additional time.[6]

Quantitative Overview of the Application Process

Key StageTimeline / Cost
Application Review The Executive Committee meets monthly to review applications.[1][6]
Decision Notification Applicants are informed of the decision within one week of the committee meeting.[6]
Data Provision The standard timeframe for data delivery is within two weeks of finalizing the data requirements.[6]
Data Access Fees A fee is charged to cover the costs of data provision, as BiB does not receive specific funding for this service. The cost varies based on the complexity of the request.[5][6][8]

Methodologies of Data Collection

While detailed experimental protocols are not publicly available, the recruitment and data collection methodologies are described in cohort profile publications.

Baseline Data Collection (2007-2010):

  • Recruitment: 12,453 pregnant women were recruited at 26-28 weeks of gestation during their oral glucose tolerance test at the Bradford Royal Infirmary.[3][4] A total of 3,353 of their partners also consented to participate.[1]

  • Data from Mothers: A semi-structured questionnaire was administered, and physical measurements (weight, height, arm circumference, triceps skinfold) were taken. Blood samples were also collected.[3][4]

  • Data at Birth: Umbilical cord blood was collected at the time of birth.[3][4]

  • Data from Infants: Within two weeks of birth, measurements of the infant's head, arm, and abdominal circumference, as well as subscapular and triceps skinfold thickness, were recorded.[3][4]

  • Data from Fathers: Fathers completed a questionnaire, had their height and weight measured, and provided a saliva sample.[3][4]

Follow-up Studies: The cohort has been followed up at multiple time points. For instance, the "Growing up in Bradford" study (ages 7-11) involved community and school-based visits to collect a range of data, including cognitive and sensorimotor assessments.[9]

Data Linkage and Integration

A key feature of the BiB study is the integration of the primary cohort data with a wide range of administrative and environmental datasets. This linkage provides a more holistic view of the factors influencing health and development.

Born in Bradford Data Integration BiB Cohort Data BiB Cohort Data Integrated Research Dataset Integrated Research Dataset BiB Cohort Data->Integrated Research Dataset Routine Health Records Routine Health Records Routine Health Records->Integrated Research Dataset Routine Education Records Routine Education Records Routine Education Records->Integrated Research Dataset Environmental Data Environmental Data Environmental Data->Integrated Research Dataset

Caption: The integration of Born in Bradford cohort data with external datasets.

Data Governance and Security

The Born in Bradford study places a high priority on the security and confidentiality of participant data. All data provided to researchers is de-identified, with personal information removed and replaced with a study ID number.[10][11] Researchers are legally bound by the Data Sharing Agreement to store the data securely and to destroy it upon completion of their project.[10][12] Furthermore, all research outputs, such as publications, must be submitted to the Executive Committee for review at least one month prior to submission, and must appropriately acknowledge the Born in Bradford study.[6][12]

References

Datasets of the Born in Bradford Study: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Born in Bradford (BiB) study is a comprehensive, long-term research initiative investigating the health and well-being of a multi-ethnic cohort of children and their families in the city of Bradford, UK.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing the rich datasets generated by the BiB program.

Overview of Born in Bradford Cohorts

The Born in Bradford research program encompasses several interconnected cohort studies, each with a unique focus and data collection strategy.[4][5] The primary cohorts include the original BiB cohort, the "Born in Bradford's Better Start" (BiBBS) interventional cohort, and the "Age of Wonder" adolescent cohort.[4][6][7] Additionally, a sub-study known as BiB1000 focused on early life factors for childhood obesity.[8][9]

A high-level overview of the relationship between these cohorts is presented below:

cluster_BiB_Main Born in Bradford (BiB) Main Cohort cluster_BiB_Sub Sub-Studies & Follow-ups cluster_BiBBS Interventional Cohort BiB_Main Original BiB Cohort (n=12,453 mothers, 13,776 pregnancies) Recruitment: 2007-2011 BiB1000 BiB1000 (Sub-sample of BiB) Focus on childhood obesity BiB_Main->BiB1000 Sub-sample GrowingUp Growing Up Follow-up (Ages 7-11) BiB_Main->GrowingUp Follow-up AgeOfWonder Age of Wonder (Adolescent cohort, includes BiB participants and peers) (n=~30,000) BiB_Main->AgeOfWonder Participants transition BiBBS Born in Bradford's Better Start (BiBBS) (n=>5,600 families) Recruitment: 2016-2024

Overview of the main Born in Bradford cohorts and their relationships.

Available Datasets and Quantitative Summary

The Born in Bradford study has collected a vast array of quantitative data through questionnaires, physical assessments, biological samples, and linkage to routine health and education records.[1][8][10] Below is a summary of the key data available from the main cohorts.

Table 1: Participant Recruitment Summary
CohortRecruitment PeriodNumber of Mothers/WomenNumber of PregnanciesNumber of PartnersNumber of Children/Adolescents
Original BiB Cohort 2007-201112,45313,7763,448~13,500
BiB's Better Start (BiBBS) 2016-2024>5,600 families-->5,600
Age of Wonder 2022-present---~30,000 (including original BiB participants and peers)

Data sourced from multiple cohort profile papers.[1][2][6][7]

Table 2: Summary of Available Data Types
Data TypeOriginal BiB CohortBiB's Better Start (BiBBS)Age of Wonder
Questionnaires (Parent/Child) Yes (extensive baseline and follow-up)Yes (baseline and follow-up)Yes (repeated surveys on mental and physical health)
Biological Samples (Maternal) Pregnancy blood (n=11,625), urine (n=6,996)Yes-
Biological Samples (Child) Cord blood (n=9,303), blood samples at follow-upsYesBlood samples (for Year 9 students)
Genetic Data Exome sequencing (10,531 mothers, 9,158 children)--
Metabolomics Data Yes (pregnancy, cord blood, early life)--
Anthropometry Yes (mother at recruitment, child at birth and follow-ups)YesYes (height, weight)
Cardiovascular Measures Blood pressure (follow-ups)-Blood pressure
Cognitive/Sensorimotor Assessments Yes (childhood follow-ups)YesYes (computer-based assessments)
Linked Routine Data Health (98%), Education (85%)Yes-
Environmental Data Air quality, green space access, food environment--

Data sourced from multiple cohort profile updates and data summaries.[1][10][11][12][13]

Experimental Protocols and Methodologies

Detailed protocols for data collection have been a cornerstone of the Born in Bradford study. The following sections outline the key methodologies employed.

Recruitment and Baseline Data Collection (Original BiB Cohort)

The recruitment for the original BiB cohort primarily took place between 2007 and 2011 at the Bradford Royal Infirmary.[2][14]

Protocol for Maternal Recruitment:

  • Eligibility: Pregnant women attending their oral glucose tolerance test (OGTT) at 26-28 weeks of gestation were invited to participate.[14][15]

  • Consent: Informed consent was obtained for the collection of data and biological samples from both the mother and the child, as well as for linkage to routine health and education records.

  • Data Collection:

    • Questionnaire: A semi-structured questionnaire was administered by a trained research assistant to collect information on socio-demographics, lifestyle, and health.[15]

    • Anthropometry: Maternal height, weight, arm circumference, and triceps skinfold thickness were measured.[14][15]

    • Biological Samples: Blood and urine samples were collected from the mothers.[3]

Protocol for Paternal and Newborn Data Collection:

  • Paternal Recruitment: Fathers were invited to participate during the antenatal period or shortly after birth. They provided a saliva sample and completed a questionnaire.[15]

  • Newborn Data Collection:

    • Biological Sample: Umbilical cord blood was collected at birth.[3][14]

    • Anthropometry: Within two weeks of birth, the baby's head, arm, and abdominal circumference, as well as subscapular and triceps skinfold thickness, were measured.[14][15]

Follow-up Data Collection

The BiB cohort has been followed up at various stages of the children's lives. For example, the "Growing Up" follow-up occurred when the children were aged 7-11.[12]

Protocol for "Growing Up" Follow-up (Ages 7-11): This involved a multi-method approach:

  • Community-Based Family Visits: Collection of detailed parent and child questionnaires.[12]

  • School-Based Physical Assessment: Measurement of blood pressure and anthropometry, and collection of blood samples from parents and children.[12]

  • Whole Classroom Assessments: Cognitive and motor function assessments, and wellbeing measures were collected from all children in participating classes, including non-BiB children.[12]

"Age of Wonder" Data Collection Protocol

The "Age of Wonder" study collects data from adolescents in secondary schools across Bradford.[6][11]

Protocol for In-School Data Collection:

  • Recruitment: All students in participating year groups (typically Years 8, 9, and 10) are invited to take part.[16]

  • Data Collection (All Participants):

    • Questionnaires: Self-completed online questionnaires covering topics such as mental and physical health.[6][11]

  • Data Collection (Year 9 Participants):

    • Health Assessments: Measurement of height, weight, and blood pressure.[6][11]

    • Biological Sample: Collection of a blood sample.[6]

    • Cognitive Assessments: Computer-based assessments of memory, movement, and language.[6][11]

Data Access Workflow

Researchers interested in accessing Born in Bradford data must follow a formal application process.[8][17]

The general workflow for data access is as follows:

Start Researcher has a research question ReadDocs Review 'Guidance for Collaborators', 'Data Summary', and 'Data Dictionary' Start->ReadDocs ContactBiB Contact BiB Team (optional) for clarification ReadDocs->ContactBiB SubmitEOI Submit 'Expression of Interest' (EOI) form to borninbradford@bthft.nhs.uk ReadDocs->SubmitEOI ContactBiB->SubmitEOI Review BiB Executive Committee reviews EOI (monthly meetings) SubmitEOI->Review Decision Decision on EOI Review->Decision Approved Approved Decision->Approved Yes Rejected Rejected/Revise Decision->Rejected No Agreements Sign Data Access Agreement (and Material Transfer Agreement if applicable) Approved->Agreements DataExtract Data extraction and provision (fee applicable) Agreements->DataExtract End Research commences DataExtract->End

References

Born in Bradford Study: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the questionnaires and data collection instruments used in the Born in Bradford (BiB) cohort study. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing BiB data or understanding the methodologies employed in this longitudinal birth cohort study.

Data Presentation: Questionnaires and Data Collection Instruments

The Born in Bradford study has collected a vast amount of quantitative data through various instruments across different phases of the study. The following tables summarize the key data collection points and the types of information gathered.

Table 1: Baseline Data Collection (Recruitment Phase: 2007-2011)
Participant Instrument Key Data Domains
Mother Semi-structured Interview QuestionnaireDemographics, socio-economic status, ethnicity, family history, lifestyle (smoking, alcohol, diet), physical and mental health, obstetric history.[1]
Physical MeasurementsHeight, weight, arm circumference, triceps skinfold thickness.[2]
Biological SamplesBlood (for DNA, plasma, serum), urine.[2]
Routine DataOral Glucose Tolerance Test (OGTT) results, lipid profiles.
Partner Self-completed QuestionnaireDemographics, health and lifestyle.[2][3]
Physical MeasurementsHeight, weight.[2]
Biological SamplesSaliva (for DNA).[2]
Infant Birth RecordsGestational age, birth weight, head circumference, Apgar scores.
Physical Measurements (at birth & 2 weeks)Head, arm, and abdominal circumference; subscapular and triceps skinfold thickness.[2]
Biological SamplesUmbilical cord blood (for DNA, plasma).[2]
Table 2: "Growing Up" Study Follow-up (Ages 7-11 years)
Participant Instrument Key Data Domains
Child QuestionnairesDiet, physical activity, health and wellbeing.[4][5]
Physical and Cognitive AssessmentsAnthropometry (height, weight), blood pressure, cognitive and sensorimotor function tests.[4][5]
Biological SamplesBlood, urine (on subsamples).[4][5]
Advanced Imaging (on subsamples)Dual x-ray absorptiometry (DXA) body scans.[4]
Parent QuestionnairesSocio-economic circumstances, health and wellbeing.[4][5]
Physical AssessmentsAnthropometry, blood pressure.[4][5]
Biological SamplesBlood samples.[6]
Table 3: "Age of Wonder" Study Follow-up (Adolescence)
Participant Instrument Key Data Domains
Adolescent (Ages 12-15) Online/Tablet-based QuestionnairesMental and physical health, wellbeing, socioeconomic status, school, identity, risk-taking behaviours, relationships, climate change, social media, crime and safety.[7][8][9][10]
Health and Cognitive Assessments (Year 9)Height, weight, blood pressure, cognitive (memory) and motor function assessments.[8][9]
Biological Samples (Year 9)Blood samples.[8][9]

Experimental Protocols

Detailed Standard Operating Procedures (SOPs) for the Born in Bradford study are not publicly available. The following methodologies are synthesized from published cohort profiles and research articles.

Biological Sample Collection and Processing

Objective: To collect, process, and store biological samples for future analysis, including genetic and metabolomic studies.

Protocol:

  • Maternal Blood Collection (Baseline):

    • Venous blood samples were collected from mothers at the time of their Oral Glucose Tolerance Test (OGTT) at approximately 26-28 weeks of gestation.[1]

    • Blood was collected into EDTA tubes for DNA extraction and plasma preparation, and serum tubes.

  • Umbilical Cord Blood Collection (Baseline):

    • Umbilical cord blood was collected at birth.[2]

  • Partner Saliva Collection (Baseline):

    • Saliva samples were collected from partners for DNA extraction.[2]

  • Child and Parent Blood Collection ("Growing Up" and "Age of Wonder"):

    • Venous blood samples were collected from children and parents during follow-up phases.[4][8]

    • For adolescents in the "Age of Wonder" study, trained staff perform venepuncture, with procedures in place to manage any distress or vasovagal syncope symptoms.[8]

  • Sample Processing and Storage:

    • While specific BiB SOPs are not public, standard procedures for biological sample handling would be followed. This generally includes:

      • Centrifugation of blood samples to separate plasma, serum, and buffy coat.

      • Aliquoting of samples into cryovials.

      • Storage of samples in secure, temperature-monitored freezers at -80°C for long-term preservation.

Anthropometric Measurements

Objective: To obtain accurate and reliable measurements of body size and composition.

Protocol:

  • Equipment: Calibrated stadiometers, weighing scales, and non-stretch measuring tapes were used.

  • Maternal and Partner Measurements (Baseline):

    • Height and weight were measured to calculate Body Mass Index (BMI).

    • For mothers, arm circumference and triceps skinfold thickness were also measured.[2]

  • Infant Measurements (Baseline):

    • Within two weeks of birth, head, arm, and abdominal circumference, and subscapular and triceps skinfold thickness were measured.[2]

  • Child and Adolescent Measurements (Follow-up):

    • Height and weight were measured during the "Growing Up" and "Age of Wonder" studies.[4][8]

  • Quality Control:

    • All staff performing measurements were trained in standardized techniques.

    • The Technical Error of Measurement (TEM) was used to assess the reliability of the measurements.

Blood Pressure Measurement

Objective: To obtain accurate blood pressure readings.

Protocol:

  • Equipment: Validated automated or manual sphygmomanometers were used.

  • Procedure:

    • Participants were seated in a quiet room for at least 5 minutes before measurement.

    • An appropriately sized cuff was placed on the participant's arm.

    • Multiple readings were taken and the average was recorded.

    • Blood pressure was measured in mothers during pregnancy and in children and parents during the "Growing Up" and "Age of Wonder" follow-ups.[4][8]

Cognitive and Sensorimotor Assessment ("Growing Up" and "Age of Wonder")

Objective: To assess cognitive and sensorimotor function in children and adolescents.

Protocol:

  • Setting: Assessments were conducted in schools.[11][12]

  • Equipment: Tablet computers with styluses were used for the assessments.[11][12]

  • Assessment Battery (Ages 7-11):

    • Cognitive Tasks:

      • Working Memory: Forward and Backward Digit Recall, Corsi Block Tapping Task.

      • Inhibition: Flanker Task.

      • Processing Speed.[11][12]

    • Sensorimotor Tasks:

      • Tracking, Aiming, and Steering tasks.[11][12][13]

  • Administration:

    • Trained researchers administered the tasks individually to the children.

    • The tasks were programmed using PsychoPy.[11]

Visualizations

Born in Bradford Study: Overall Workflow

BornInBradfordWorkflow recruitment Baseline Recruitment (2007-2011) Mothers, Partners, Infants baseline_data Baseline Data Collection - Questionnaires - Physical Measurements - Biological Samples recruitment->baseline_data growing_up Growing Up Study (Ages 7-11) Children & Parents baseline_data->growing_up Longitudinal Follow-up data_linkage Routine Data Linkage Health & Education Records baseline_data->data_linkage growing_up_data Follow-up Data Collection - Questionnaires - Physical & Cognitive Assessments - Biological Samples growing_up->growing_up_data age_of_wonder Age of Wonder Study (Adolescence) Adolescents growing_up_data->age_of_wonder Longitudinal Follow-up growing_up_data->data_linkage age_of_wonder_data Follow-up Data Collection - Questionnaires - Health & Cognitive Assessments - Biological Samples age_of_wonder->age_of_wonder_data age_of_wonder_data->data_linkage research_outputs Research Outputs Publications, Policy Impact age_of_wonder_data->research_outputs data_linkage->research_outputs

Caption: Workflow of the Born in Bradford study from baseline recruitment to follow-up phases.

Born in Bradford: Data Linkage Process

DataLinkageProcess bib_data Born in Bradford Cohort Data (Questionnaires, Samples, Measurements) consent Informed Consent for Data Linkage bib_data->consent linked_dataset Connected Bradford Linked Dataset bib_data->linked_dataset nhs_number Pseudonymised NHS Number consent->nhs_number enables health_data Routine Health Data - Primary Care (GP Records) - Secondary Care (Hospital Admissions) nhs_number->health_data links to education_data Routine Education Data - School Attainment Records nhs_number->education_data links to health_data->linked_dataset education_data->linked_dataset research Research & Analysis linked_dataset->research

Caption: The process of linking Born in Bradford cohort data with routine health and education records.

References

Application Notes and Protocols for Longitudinal Analysis Using Born in Bradford (BiB) Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the rich longitudinal data from the Born in Bradford (BiB) cohort for research purposes. The BiB study is a prospective, multi-ethnic birth cohort that has been tracking the health and wellbeing of over 13,500 children and their parents in Bradford, UK, since 2007.[1][2] This extensive dataset offers a unique opportunity to investigate the developmental origins of health and disease, explore the interplay of genetic, environmental, and social factors, and inform the development of new therapeutic and preventive strategies.

Data Presentation: Summary of Quantitative Data

The Born in Bradford study has collected a vast array of quantitative data at multiple time points, from pregnancy through to adolescence. These data are available to researchers through a formal data access request process.[3] Below is a summary of the key quantitative data collected across the major follow-up phases of the study.

Table 1: Maternal and Birth Data (Recruitment Phase: 2007-2011)
Data CategoryKey Variables
Maternal Demographics Age, ethnicity, socioeconomic status, education, marital status
Maternal Health Pre-pregnancy BMI, smoking, alcohol consumption, diet, mental health (GHQ), physical activity
Pregnancy Data Gestational diabetes, blood pressure, pre-eclampsia, blood samples (for genetics, metabolomics)
Birth Outcomes Birth weight, gestational age, head circumference, mode of delivery, cord blood samples
Table 2: Early Years Follow-up (BiB1000 and other sub-studies: Ages 1-5)
Data CategoryKey Variables
Child Growth Height, weight, BMI, skinfold thickness
Child Health Allergies, infections, respiratory health, oral health
Child Development Cognitive development scores, motor skills
Environmental Exposures Home environment, diet, physical activity (accelerometry in sub-samples)
Table 3: Primary School Years Follow-up ("Growing Up" Study: Ages 7-11)
Data CategoryKey Variables
Physical Health Height, weight, BMI, blood pressure, body composition (DXA scans in sub-samples), blood samples (for cardiometabolic markers)
Cognitive Function Cognitive and sensorimotor assessments
Mental Health & Wellbeing Parent and child questionnaires on social and emotional wellbeing
Lifestyle & Environment Diet, physical activity, home and school environment
Table 4: Adolescent Follow-up ("Age of Wonder" Study: Ages 12+)
Data CategoryKey Variables
Physical Health Height, weight, BMI, blood pressure, body composition, blood samples
Mental Health & Wellbeing Questionnaires on mental health, wellbeing, social media use, risk-taking behaviors
Cognitive Function Computer-based assessments of memory, movement, and language
Lifestyle & Social Factors Diet, physical activity, school environment, relationships, identity

Experimental Protocols

Detailed methodologies for key data collection points are provided below. These protocols are based on the published study protocols of the Born in Bradford cohort.

Protocol 1: Anthropometric Measurements in Childhood and Adolescence

Objective: To obtain accurate and repeatable measurements of height, weight, and other growth parameters.

Materials:

  • Stadiometer

  • Calibrated electronic weighing scales

  • Harpenden skinfold calipers

  • Measurement tape

Procedure:

  • Height:

    • Ensure the participant is barefoot and standing upright with their back against the stadiometer.

    • The participant's head should be in the Frankfurt plane (the line from the ear canal to the lower border of the eye socket is horizontal).

    • The headpiece of the stadiometer is lowered to rest on the crown of the head.

    • The measurement is recorded to the last completed millimeter.

  • Weight:

    • The participant stands in the center of the calibrated electronic scales, wearing light clothing and no shoes.

    • The weight is recorded to the nearest 0.1 kg.

  • Skinfold Thickness:

    • Measurements are taken on the right side of the body.

    • Key sites include the triceps and subscapular regions.[4]

    • A fold of skin and subcutaneous fat is lifted, and the calipers are applied at a specific distance from the fingers.

    • The measurement is read after 2 seconds and recorded to the nearest 0.2 mm.

  • Circumferences:

    • Waist and hip circumferences are measured using a non-stretchable tape measure at standardized locations.

Protocol 2: Blood Sample Collection and Processing

Objective: To collect, process, and store blood samples for a variety of biochemical and genetic analyses.

Materials:

  • Vacutainer blood collection tubes (e.g., EDTA, serum-separating tubes)

  • Tourniquet, alcohol wipes, sterile needles, and holders

  • Centrifuge

  • Cryovials for aliquotting

  • -80°C freezer for long-term storage

Procedure:

  • Collection:

    • Venous blood is drawn from the antecubital fossa by a trained phlebotomist.

    • The type and number of tubes collected depend on the specific follow-up phase and planned analyses.

  • Processing:

    • Samples are transported to the laboratory for processing within a specified timeframe.

    • Serum tubes are allowed to clot before centrifugation.

    • Plasma and serum are separated from whole blood by centrifugation.

    • Samples are aliquoted into cryovials to avoid freeze-thaw cycles.

  • Storage:

    • Aliquots of plasma, serum, and whole blood are stored at -80°C in the BiB biobank for future analysis.[5]

Protocol 3: Cognitive Function Assessment in Adolescence

Objective: To assess various domains of cognitive function using computer-based tests.

Materials:

  • Standardized computer setup in a quiet environment

  • Specialized cognitive assessment software (specific batteries may vary)

Procedure:

  • Environment:

    • Assessments are conducted in a quiet room to minimize distractions.

  • Instructions:

    • A trained researcher provides standardized instructions to the participant before each task.

    • Practice trials are often included to ensure the participant understands the task.

  • Tasks:

    • The battery of tests typically includes assessments of:

      • Memory: Working memory and episodic memory tasks.

      • Executive Function: Tasks assessing planning, inhibition, and cognitive flexibility.

      • Language: Vocabulary and reading comprehension tests.

  • Data Recording:

    • The software automatically records performance metrics such as accuracy and reaction time.

Mandatory Visualizations

Diagram 1: Born in Bradford Longitudinal Data Collection Workflow

DataCollectionWorkflow cluster_pregnancy Pregnancy (2007-2011) cluster_birth Birth cluster_childhood Childhood (Ages 1-11) cluster_adolescence Adolescence (Age of Wonder) cluster_linkage Routine Data Linkage MaternalData Maternal Questionnaires (Health, Lifestyle, Demographics) BirthOutcomes Birth Outcomes (Weight, Gestational Age) MaternalData->BirthOutcomes HealthRecords NHS Health Records MaternalData->HealthRecords MaternalSamples Maternal Blood Samples (Genetics, Metabolomics) MaternalSamples->BirthOutcomes ChildGrowth Anthropometry (Height, Weight, BMI) BirthOutcomes->ChildGrowth BirthOutcomes->HealthRecords CordBlood Cord Blood Samples CordBlood->ChildGrowth AdolescentHealth Health & Lifestyle Questionnaires (Mental Health, Social Media) ChildGrowth->AdolescentHealth ChildGrowth->HealthRecords EducationRecords Education Records ChildGrowth->EducationRecords ChildHealth Health Questionnaires (Allergies, Infections) ChildHealth->AdolescentHealth ChildCognition_Primary Cognitive & Motor Skills (Primary School) AdolescentCognition Cognitive Assessments (Memory, Language) ChildCognition_Primary->AdolescentCognition ChildSamples Child Blood/Urine Samples AdolescentSamples Adolescent Blood Samples ChildSamples->AdolescentSamples AdolescentHealth->HealthRecords

Caption: Workflow of longitudinal data collection in the Born in Bradford study.

Diagram 2: Logical Framework for Investigating Cardiometabolic Risk

CardiometabolicRisk cluster_exposures Early Life Exposures cluster_mediators Childhood & Adolescent Mediators cluster_outcomes Cardiometabolic Outcomes MaternalHealth Maternal Health (e.g., Gestational Diabetes) ChildhoodBMI Childhood BMI Trajectory MaternalHealth->ChildhoodBMI BirthWeight Birth Weight BirthWeight->ChildhoodBMI Genetics Genetic Predisposition Genetics->ChildhoodBMI ChildhoodDiet Childhood Diet & Physical Activity ChildhoodDiet->ChildhoodBMI AdolescentAdiposity Adolescent Adiposity (DXA, Skinfolds) ChildhoodBMI->AdolescentAdiposity BloodPressure Blood Pressure AdolescentAdiposity->BloodPressure InsulinResistance Insulin Resistance (HOMA-IR) AdolescentAdiposity->InsulinResistance LipidProfile Lipid Profile (Cholesterol, Triglycerides) AdolescentAdiposity->LipidProfile

Caption: Logical framework for analyzing the development of cardiometabolic risk.

Diagram 3: Data Access and Analysis Workflow for Researchers

DataAccessWorkflow Researcher Researcher (Identifies Research Question) EOI Expression of Interest (EOI) Submission Researcher->EOI BiBExec BiB Executive Committee Review EOI->BiBExec BiBExec->EOI Feedback/Revision Approval Approval & Data Sharing Agreement BiBExec->Approval DataExtraction Anonymised Data Extraction Approval->DataExtraction Analysis Longitudinal Data Analysis DataExtraction->Analysis Publication Publication & Dissemination Analysis->Publication

References

Methodological Approach of the Born in Bradford Cohort Study: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Born in Bradford (BiB) cohort study is a large, multi-ethnic birth cohort study established in 2007 in Bradford, UK. Its primary aim is to investigate the complex interplay of genetic, environmental, social, and behavioral factors on health and development from early life into adulthood.[1][2] This document provides a detailed overview of the methodological approach of the BiB study, including participant recruitment, data collection protocols, and available data, to inform researchers, scientists, and drug development professionals interested in utilizing this rich resource.

Study Design and Recruitment

The Born in Bradford study employs a prospective cohort design, initially recruiting pregnant women and their partners between 2007 and 2011.[3][4] The cohort is notable for its significant representation of Pakistani and White British populations, providing a powerful resource for studying ethnic differences in health.[3][5]

Recruitment Summary
Participant Group Number Recruited (2007-2011) Recruitment Details
Pregnant Women 12,453 (resulting in 13,776 pregnancies)Recruited at ~26-28 weeks of gestation during a routine oral glucose tolerance test (OGTT) at Bradford Royal Infirmary.[1][3][6][7]
Partners 3,448Invited to participate during the antenatal period or shortly after birth.[1][3]
Children 13,858 birthsEnrolled at birth.[8][9]

Data Collection Overview

A key strength of the BiB study is its comprehensive and longitudinal data collection, encompassing questionnaires, biological samples, physical measurements, and linkage to routine health and education records.[10]

Data Collection Timeline and Methods
Time Point Data Collection Method Data Collected
Pregnancy (~26-28 weeks) Interviewer-administered questionnaire, physical measurements, biological sampling.Socio-demographics, ethnicity, lifestyle, physical and mental health, maternal anthropometry (height, weight, arm circumference, triceps skinfold), maternal blood and urine samples.[1][6][11]
Birth Biological sampling, physical measurements.Umbilical cord blood, infant anthropometry (head, arm, and abdominal circumference; subscapular and triceps skinfold thickness).[1][6][11]
Childhood (various ages) Parent and child questionnaires, cognitive assessments, physical measurements, biological sampling.Growth, development, allergies, infections, cognitive function, sensorimotor development, blood pressure, anthropometry, blood and urine samples.[5][8][9]
Adolescence ("Age of Wonder") Surveys, health assessments.Mental and physical health, cognitive function, movement, language, blood pressure, anthropometry, blood samples.[12][13]
Ongoing Routine data linkage.Linkage to National Health Service (NHS) records (GP, maternity, health visiting) and education records.[3][10][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. The following are protocols for key data collection procedures in the BiB study.

Protocol 1: Maternal Oral Glucose Tolerance Test (OGTT) and Baseline Data Collection

Objective: To screen for gestational diabetes and collect baseline health and lifestyle data from pregnant women.

Procedure:

  • Recruitment: Pregnant women are invited to participate in the BiB study when they attend their routine OGTT at 26-28 weeks of gestation.[6][7]

  • Informed Consent: Research staff explain the study in detail and obtain written informed consent.[10]

  • Questionnaire: An interviewer-administered questionnaire is completed to gather information on socio-demographics, ethnicity, family history, lifestyle factors, and physical and mental health.[6][7]

  • Physical Measurements: Maternal height, weight, arm circumference, and triceps skinfold thickness are measured.[6][11]

  • Biological Sampling:

    • Fasting blood samples are taken.

    • The woman consumes a 75g glucose drink.

    • A second blood sample is taken after 2 hours.

    • A urine sample is also collected.[1]

Protocol 2: Cord Blood and Neonatal Anthropometry

Objective: To collect biological samples and growth measurements from newborns.

Procedure:

  • Cord Blood Collection: Immediately after birth, an umbilical cord blood sample is collected.[1][6]

  • Neonatal Measurements: Within two weeks of birth, the following anthropometric measurements are taken from the infant:

    • Head circumference

    • Arm circumference

    • Abdominal circumference

    • Subscapular skinfold thickness

    • Triceps skinfold thickness[6][11]

Data Linkage and Biobank

A significant asset of the BiB study is the linkage of participant data to routine administrative records and the extensive biobank of stored biological samples.

Data Linkage
Data Source Linkage Rate Information Obtained
NHS Health Records 98%GP records, maternity records, health visiting records.[3][14]
Education Records 85%Educational attainment and progress.[3][14]
Biobank

The BiB biobank contains over 250,000 biological samples, providing a valuable resource for a wide range of biomedical research.[1]

Sample Type Participant Number of Samples (approx.)
Blood (Serum, Plasma, DNA) Mother (pregnancy)11,625
Urine Mother (pregnancy)6,996
Cord Blood (DNA) Child (birth)9,303
Saliva (DNA) PartnerAvailable
Blood Child (later ages)Available

Note: Exome sequencing is available for 10,531 mothers and 9,158 children, and metabolomics data are available for a large subset of the cohort.[3]

Visualizing the Born in Bradford Study

The following diagrams illustrate the overall workflow and data structure of the Born in Bradford cohort study.

BornInBradford_Workflow Recruitment Recruitment (2007-2011) Pregnant Women at ~26-28 weeks BaselineData Baseline Data Collection - Questionnaire - Physical Measurements - Blood & Urine Samples Recruitment->BaselineData DataLinkage Routine Data Linkage (Ongoing) - Health Records (NHS) - Education Records Recruitment->DataLinkage Birth Birth - Cord Blood - Neonatal Anthropometry BaselineData->Birth Biobank BiB Biobank - Maternal Samples - Cord Blood - Child Samples BaselineData->Biobank ChildhoodFollowUp Childhood Follow-up (Ongoing) - Questionnaires - Cognitive & Physical Assessments - Biological Samples Birth->ChildhoodFollowUp Birth->DataLinkage Birth->Biobank AdolescenceFollowUp Adolescence Follow-up ('Age of Wonder') - Surveys - Health Assessments ChildhoodFollowUp->AdolescenceFollowUp ChildhoodFollowUp->DataLinkage ChildhoodFollowUp->Biobank AdolescenceFollowUp->DataLinkage Research Research & Analysis AdolescenceFollowUp->Research DataLinkage->Research Biobank->Research

Caption: Overall workflow of the Born in Bradford cohort study.

Data_Linkage_and_Integration CohortData BiB Cohort Data - Questionnaires - Physical Measurements - Biological Samples IntegratedDatabase Integrated Research Database CohortData->IntegratedDatabase Linkage via NHS Number HealthRecords Routine Health Records (NHS) - GP Data - Hospital Records - Maternity Data HealthRecords->IntegratedDatabase Linkage via NHS Number EducationRecords Routine Education Records - School Attainment - Special Educational Needs EducationRecords->IntegratedDatabase Linkage via Pupil ID

Caption: Data linkage and integration in the Born in Bradford study.

References

Application Notes and Protocols: Leveraging Born in Bradford's Linked NHS and Education Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the rich, longitudinally linked dataset from the Born in Bradford (BiB) study, which connects cohort data with National Health Service (NHS) and education records.

Introduction to the Born in Bradford Cohort and Data Linkage

The Born in Bradford (BiB) study is a large, multi-ethnic birth cohort study that recruited over 12,400 pregnant women and their partners in Bradford, UK, between 2007 and 2011.[1][2] The study was established to investigate the complex interplay of genetic, environmental, social, and behavioral factors on health and development over a lifetime.[3][4] A key feature of the BiB study is the linkage of participants' data to their routine NHS and education records, creating a powerful resource for research.[5] This linkage is performed with the explicit consent of the participants.[5]

The BiB data linkage is part of a wider Bradford-based data infrastructure known as "Connected Bradford," which links pseudonymised health, education, social care, and environmental data for over 800,000 citizens.[6] This initiative provides a unique opportunity to study health and social trajectories at a population level.

Quantitative Data Summary

The following tables summarize the key quantitative aspects of the Born in Bradford cohort and the linked data available.

Table 1: Born in Bradford Cohort Composition

Participant GroupNumber RecruitedKey Characteristics
Pregnant Women12,453Recruited between 2007 and 2011. Approximately 50% are of South Asian origin.
Pregnancies13,776Includes multiple pregnancies for some women.
Partners3,448A subset of the partners of the recruited women.
Children13,500+Followed from birth through various follow-up studies.

Table 2: Linked NHS and Education Datasets

Data SourceDescriptionKey Variables (Examples)Linkage Rate
NHS Records
Primary Care (GP Records - SystmOne)Longitudinal patient records from general practitioners.Diagnoses (Read codes), prescriptions, immunizations, referrals, clinical measurements.High (SystmOne is used by most GPs in Bradford).
Secondary Care (Hospital Episode Statistics - HES)Data on hospital admissions, outpatient appointments, and Accident & Emergency (A&E) visits.Diagnoses (ICD-10 codes), procedures (OPCS-4 codes), admission/discharge dates, length of stay.~98% for health data overall.[7]
Maternity RecordsDetailed information on pregnancy and birth.Antenatal screening results, delivery details, birth weight, gestational age.High for the cohort.
Education Records
National Pupil Database (NPD)Contains information about pupils in schools in England.Key Stage assessments (KS1, KS2), GCSE results, school attendance, pupil characteristics (e.g., free school meal eligibility).~84% for education data.[7]
Early Years Foundation Stage (EYFS) ProfileAssessment of children's development at the end of their first year of school.Communication and language, physical development, personal, social and emotional development.Available for linked children.
Phonics Screening CheckAssessment of phonic decoding skills in Year 1.Pass/fail status.Available for linked children.

Experimental Protocols: Methodologies from Key Research Areas

The linked BiB dataset has been instrumental in a wide range of research areas. Below are summaries of methodologies from key publications in prominent research fields.

Environmental Health: Air Pollution and Child Health

Objective: To investigate the association between air pollution and various child health outcomes.

Methodology:

  • Exposure Assessment:

    • Routinely collected air quality data (e.g., from the Department for Environment, Food & Rural Affairs - DEFRA) for pollutants like Nitrogen Dioxide (NO2) and Particulate Matter (PM2.5, PM10) are utilized.

    • Land Use Regression (LUR) models are often employed to estimate air pollution concentrations at the participants' residential addresses at different time points (e.g., during pregnancy, early childhood).

    • For specific sub-studies like "BiB Breathes," mobile air sensors are used by children to collect personal exposure data.[8]

  • Health Outcome Ascertainment:

    • Health outcomes are identified from linked NHS records.

    • For example, respiratory conditions are identified using Read codes in primary care data and ICD-10 codes in hospital admission data.

    • Birth outcomes like birth weight are obtained from maternity records.

  • Statistical Analysis:

    • Regression models (e.g., linear, logistic, Cox proportional hazards) are used to assess the association between air pollution exposure and health outcomes.

    • Models are adjusted for a wide range of potential confounders available in the BiB dataset, such as maternal age, ethnicity, socioeconomic status, maternal smoking, and birth order.

    • Interrupted time-series analysis may be used to evaluate the impact of environmental interventions, such as the implementation of a Clean Air Zone.[8]

Childhood Obesity and Metabolic Health

Objective: To identify risk factors for childhood obesity and understand ethnic differences in metabolic health.

Methodology:

  • Data Collection:

    • Anthropometric measurements (height, weight, skinfold thickness) are collected at various follow-up points in the BiB study.

    • Linked primary care records provide routine growth monitoring data.

    • Questionnaires capture information on diet, physical activity, and other lifestyle factors.

  • Outcome Definition:

    • Body Mass Index (BMI) is calculated and converted to z-scores or percentiles based on UK growth charts.

    • Childhood overweight and obesity are defined using established clinical cut-offs.

  • Statistical Analysis:

    • Longitudinal data analysis techniques (e.g., mixed-effects models) are used to model growth trajectories and identify factors influencing them.

    • Regression models are employed to identify early life risk factors for later obesity.

    • Ethnic-specific analyses are conducted to explore differences in risk factors and growth patterns between different ethnic groups (e.g., White British and Pakistani).

    • In a study on the association between BMI and healthcare service use, negative binomial regression models were used to analyze healthcare utilization and costs by weight status and ethnicity.[9][10]

Ethnicity and Health Disparities

Objective: To investigate ethnic differences in health outcomes and healthcare access.

Methodology:

  • Ethnicity Data:

    • Self-reported ethnicity is collected at baseline for mothers and fathers.

  • Health and Education Outcomes:

    • A wide range of health outcomes are ascertained from linked NHS records, as described above.

    • Educational attainment is determined from linked National Pupil Database records.

  • Statistical Analysis:

    • Comparative analyses are conducted between different ethnic groups.

    • Regression models are used to examine the association between ethnicity and health/education outcomes, adjusting for socioeconomic and other confounding factors.

    • Mediation and interaction analyses can be performed to explore the pathways through which ethnicity may influence outcomes.

Data Access Protocol

Access to the Born in Bradford data is governed by a strict ethical and governance framework to ensure the confidentiality and appropriate use of participant data.[5]

Protocol for Requesting Data Access:

  • Initial Enquiry and Exploration:

    • Researchers should first consult the Born in Bradford website and the online Data Dictionary to understand the available data.[11]

    • For specific queries, the BiB team can be contacted via email.

  • Expression of Interest (EOI) Submission:

    • A formal EOI form must be completed and submitted to the BiB Executive Committee.[1] This form outlines the research question, the data required, and the proposed analysis plan.

  • Review and Approval:

    • The BiB Executive Committee reviews EOIs to ensure the research is scientifically and ethically sound and aligns with the goals of the BiB study.

  • Data Sharing Agreements:

    • Once an EOI is approved, a Data Sharing Agreement (DSA) and a Data Sharing Contract (DSC) must be signed by the researcher's institution.[12]

  • Data Provision:

    • The BiB data team prepares and provides a pseudonymised dataset to the researcher. All direct identifiers are removed, and participants are identified only by a study ID.[5]

    • Data is typically transferred securely.

  • Data Use and Publication:

    • Researchers are required to adhere to the terms of the DSA, which includes provisions for data security, confidentiality, and the destruction of data after project completion.

    • All publications arising from the use of BiB data must acknowledge the study and its funders.[12]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and relationships within the Born in Bradford data linkage and access framework.

DataLinkageWorkflow cluster_bib Born in Bradford Cohort Data cluster_external External Routine Data Sources cluster_linkage Data Linkage Process ParticipantData Participant Data (Questionnaires, Samples) Consent Informed Consent ParticipantData->Consent NHS_Data NHS Records (GP, Hospital, Maternity) Pseudonymisation Pseudonymisation (using NHS number) NHS_Data->Pseudonymisation Education_Data Education Records (National Pupil Database) Education_Data->Pseudonymisation Consent->Pseudonymisation LinkedDataset Linked Research Dataset Pseudonymisation->LinkedDataset

A simplified workflow of the Born in Bradford data linkage process.

DataAccessProtocol Researcher Researcher EOI Submit Expression of Interest (EOI) Researcher->EOI BiB_Exec BiB Executive Committee Review EOI->BiB_Exec BiB_Exec->Researcher Not Approved DSA_DSC Sign Data Sharing Agreements (DSA/DSC) BiB_Exec->DSA_DSC Approved Data_Provision Receive Pseudonymised Dataset DSA_DSC->Data_Provision Research Conduct Research Analysis Data_Provision->Research Publication Publish Findings (with acknowledgement) Research->Publication GovernanceFramework BiB_Exec Born in Bradford Executive Committee Data_Access Data Access Requests BiB_Exec->Data_Access Oversees Data_Security Data Security and Confidentiality BiB_Exec->Data_Security Ensures Ethics_Committee NHS Research Ethics Committee Research_Protocols Research Protocols Ethics_Committee->Research_Protocols Approves Steering_Group Scientific Steering Group Steering_Group->Research_Protocols Advises on

References

Accessing Born in Bradford's Rich Biological Archives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Bradford, UK - The Born in Bradford (BiB) program, one of the largest and most detailed longitudinal birth cohort studies in the world, offers an invaluable resource for researchers, scientists, and drug development professionals.[1] This extensive biobank, containing over a quarter of a million biological samples, provides a unique opportunity to investigate the complex interplay of genetic, environmental, and social factors on health and disease over the course of a lifetime.[2] Access to these samples is managed through a structured application process to ensure the ethical and effective use of this vital research asset.

This document provides detailed application notes and protocols for researchers seeking to access the BiB biological sample collection.

Application Notes: A Step-by-Step Guide to Accessing BiB Biological Samples

The process for accessing Born in Bradford's biological samples is designed to be transparent and collaborative, ensuring that all research aligns with the study's ethical framework and scientific goals. The BiB Executive Group oversees all applications for data and sample access.[3]

Initial Steps: Exploration and Expression of Interest

Before submitting a formal application, prospective researchers are strongly encouraged to familiarize themselves with the wealth of data already collected by the BiB study. The following resources are essential for understanding the scope of available data and samples:

  • Data Summary: Provides a high-level overview of the various studies and the structure of the collected data.[4]

  • Data Dictionary: Offers a detailed list of specific variables available to researchers.[4]

Following this initial review, the first formal step is the submission of an Expression of Interest (EOI) form. This document outlines the proposed research project and the specific data and/or biological samples required. The completed EOI form should be submitted to borninbradford@bthft.nhs.uk.[3]

Review Process and Timelines

The BiB Executive Committee convenes monthly to review all submitted EOIs.[5] Researchers can typically expect to receive a decision within one week of the committee meeting.[5]

Agreements and Costs

Upon approval of the EOI, researchers will be required to complete two key agreements:

  • Data Access Agreement: This agreement outlines the terms and conditions for the use of BiB data.

  • Material Transfer Agreement (MTA): This legally binding contract governs the transfer and use of the biological samples. It specifies the permitted research use, confidentiality requirements, and intellectual property rights.

It is important to note that accessing BiB data and samples incurs a fee. These costs are determined by the breadth and complexity of the request and contribute to the sustainability of the BiB program, which does not receive dedicated funding for providing data extracts to external researchers.[4][5]

Fee Component Description Cost (Non-Commercial)
Biosample Transfers Fee for the transfer of biological samples.£500 + laboratory costs

Prices for private industry are double the fees listed. All prices include VAT.

Application Workflow Diagram

The following diagram illustrates the key stages of the application process for accessing Born in Bradford biological samples.

Application Workflow for Born in Bradford Biological Samples cluster_researcher Researcher Actions cluster_bib Born in Bradford Actions Review Resources 1. Review BiB Data Summary & Dictionary Submit EOI 2. Complete & Submit Expression of Interest (EOI) Review Resources->Submit EOI Review EOI 3. BiB Executive Committee Reviews EOI (Monthly) Submit EOI->Review EOI Sign Agreements 4. Sign Data Access & Material Transfer Agreements Issue Agreements 5. Issue Agreements & Invoice Sign Agreements->Issue Agreements Receive Samples 6. Receive Biological Samples Review EOI->Sign Agreements Approved Issue Agreements->Receive Samples

Application process for BiB biological samples.

Available Biological Samples

The Born in Bradford study has collected a vast and diverse range of biological samples from mothers, partners, and children at various stages, from pregnancy through to late childhood. This collection provides an unparalleled resource for a wide array of research questions.

Participant Sample Type Collection Timepoint Approximate Number of Samples
Mothers Blood (including serum, plasma, DNA)Pregnancy (26-28 weeks gestation)~11,625
UrinePregnancy~6,996
Fathers/Partners SalivaAt recruitmentInformation not publicly available
Children Umbilical Cord BloodAt birth~9,303
BloodVarious follow-upsInformation not publicly available
UrineVarious follow-upsInformation not publicly available
SalivaVarious follow-upsInformation not publicly available

Note: The availability of specific samples is subject to the details of the research proposal and the remaining volume of the samples.

Experimental Protocols

While detailed, step-by-step Standard Operating Procedures (SOPs) for the collection and processing of all biological samples are not publicly available, published research protocols provide an overview of the methodologies used. Assessments were conducted by trained staff following standardized procedures.[6]

Blood Sample Collection (General Overview)

Blood samples from mothers were typically taken during their oral glucose tolerance test at 26-28 weeks of gestation.[7] For children, blood samples have been collected at various follow-up stages. The collection would have followed standard phlebotomy procedures to ensure sample quality and participant safety.

Umbilical Cord Blood Collection (General Overview)

Umbilical cord blood was collected at birth.[7] Standard procedures would involve clamping and cutting the umbilical cord after delivery, followed by the collection of residual blood from the cord into a sterile collection bag or tube containing an anticoagulant.

Saliva Sample Collection (General Overview)

Saliva samples were collected from fathers at recruitment.[7] This is a non-invasive procedure that typically involves the participant providing a saliva sample into a collection tube.

Sample Processing and Storage (General Overview)

Upon collection, biological samples are processed to extract components such as serum, plasma, and DNA. These aliquots are then stored in a secure biobank at ultra-low temperatures to ensure their long-term integrity for future research. The Born in Bradford biobank houses a quarter of a million blood and urine samples in large freezers.[2]

Logical Relationship of Sample Collection

The following diagram illustrates the logical flow of sample collection and processing within the Born in Bradford study.

Biological Sample Collection and Processing cluster_collection Sample Collection cluster_samples Sample Types cluster_processing Processing & Storage Mothers Mothers (Pregnancy) Blood Blood Mothers->Blood Urine Urine Mothers->Urine Fathers Fathers (Recruitment) Saliva Saliva Fathers->Saliva Children Children (Birth & Follow-ups) Children->Blood Children->Urine Children->Saliva CordBlood Cord Blood Children->CordBlood Processing Sample Processing (e.g., Aliquoting, DNA extraction) Blood->Processing Urine->Processing Saliva->Processing CordBlood->Processing Storage Long-term Storage (Biobank at ultra-low temperatures) Processing->Storage

Overview of sample collection and processing.

For further detailed information and to initiate the application process, researchers are encouraged to visit the official Born in Bradford website and contact the study team directly.

References

Application Notes and Protocols for Statistical Analysis of Born in Bradford (BiB) Data

Author: BenchChem Technical Support Team. Date: December 2025

These guidelines are intended for researchers, scientists, and drug development professionals utilizing the rich dataset from the Born in Bradford (BiB) cohort study. The BiB is a prospective, multi-ethnic birth cohort study aimed at examining the environmental, psychological, and genetic factors that impact health and development.[1][2] This document provides a structured approach to data presentation, outlines key experimental protocols, and visualizes the research workflow.

Data Presentation

The BiB study encompasses a vast amount of quantitative data collected through questionnaires, routine health and education records, and biological samples.[3][4][5] For clarity and comparability, quantitative data should be summarized in structured tables. Below are templates for presenting different types of data from the BiB cohort.

Table 1: Baseline Characteristics of Study Participants

CharacteristicMother (n=12,453)Partner (n=3,448)Child (n=13,858)Data Source
Demographics
Age (mean, SD)Questionnaire[3]
Ethnicity (%)Questionnaire[3]
- White British
- Pakistani
- Other
Socioeconomic StatusQuestionnaire[3]
- Index of Multiple Deprivation (IMD) Quintile (%)
Education Level (%)Questionnaire[3]
Maternal Health N/A
Pre-pregnancy BMI (mean, SD)N/AQuestionnaire, Maternity Records[4]
Gestational Diabetes (%)N/AOral Glucose Tolerance Test, Maternity Records[1][2]
Smoking during pregnancy (%)N/AQuestionnaire[6]
Birth Outcomes N/AN/A
Birth Weight (mean, SD)N/AN/AMaternity Records[4]
Gestational Age (mean, SD)N/AN/AMaternity Records[4]
Mode of Delivery (%)N/AN/AMaternity Records[4]

Table 2: Longitudinal Follow-up Data Summary

Data PointTime PointData Collection MethodKey Variables
BiB1000 Sub-sample 6, 12, 18, 24, 30, 36 monthsQuestionnairesChildhood obesity risk factors, ethnic variations.[3]
ALLIN and MeDALL Studies VariousQuestionnaires, Skin allergy testsChildhood allergies and infections.[3]
Full Cohort Follow-up School AgeHome visits, School visits, Child measurement program, Blood samplesCognitive assessments, Physical activity, Anthropometry, Biological markers.[3]
Growing Up Study 7-11 yearsFamily visits, School-based assessmentsParent and child questionnaires, Cognitive and sensorimotor assessments, Blood pressure, Anthropometry, Blood samples.[7]
Age of Wonder 12-15 yearsSchool-based surveys and health assessmentsMental and physical health questionnaires, Height, Weight, Blood pressure, Blood samples, Cognitive assessments.[8][9][10]
Routine Data Linkage OngoingNHS and Education RecordsGP records, Hospital admissions, A&E visits, Educational assessments (EYFS, Key Stage 1).[3][4]

Experimental Protocols

The methodologies for data collection in the BiB study are crucial for understanding the data's context and limitations. Below are summaries of key experimental protocols.

Recruitment Protocol
  • Objective: To recruit a representative cohort of pregnant women, their partners, and their children in Bradford.

  • Inclusion Criteria: Pregnant women planning to give birth at the Bradford Royal Infirmary between March 2007 and December 2010.[1][2]

  • Recruitment Process:

    • Pregnant women were approached for recruitment during their attendance for a routine oral glucose tolerance test at 26-28 weeks of gestation.[1][2]

    • Informed consent was obtained from mothers on behalf of themselves and their children for data collection and linkage to routine health and education records.[4]

    • Fathers of the babies were also invited to participate.[1][2]

    • A unique study number was allocated to each participant to ensure de-identification of data for researchers.[1][11]

Baseline Data Collection Protocol
  • Objective: To collect comprehensive baseline data from mothers, partners, and newborns.

  • Mothers:

    • Questionnaire: A semi-structured questionnaire was administered to collect information on demographics, socioeconomic status, physical and mental health.[1][3]

    • Physical Measurements: Height, weight, arm circumference, and triceps skinfold thickness were measured.[1][2]

    • Biological Samples: Blood samples were taken.[1][2]

  • Partners:

    • Questionnaire: A self-completed questionnaire was provided.[1][2]

    • Physical Measurements: Height and weight were measured.[1][2]

    • Biological Samples: A saliva sample was collected.[1][2]

  • Newborns:

    • Biological Samples: Umbilical cord blood was collected at birth.[1][2]

    • Physical Measurements: Within two weeks of birth, head, arm, and abdominal circumference, as well as subscapular and triceps skinfold thickness, were measured.[1][2]

Biological Sample Handling and Storage Protocol
  • Objective: To collect, process, and store biological samples for future genetic and metabolomic analysis.

  • Sample Types: Maternal blood, umbilical cord blood, and paternal saliva at baseline.[1][2] Blood and urine samples have been collected in subsequent follow-ups.[7]

  • Processing and Storage:

    • Samples are processed and stored in a biobank.[4]

    • DNA is extracted from blood and saliva samples for genetic analysis.

    • All samples are stored in accordance with the Human Tissue Act 2004.[1]

    • Researchers can apply to use these samples for specific research projects through a material transfer agreement.[12]

Visualizations

The following diagrams illustrate the logical workflows for accessing and analyzing BiB data.

Data_Access_Workflow cluster_researcher Researcher cluster_bib Born in Bradford Executive Committee A Formulate Research Question B Review BiB Data Summary & Dictionary A->B C Submit Expression of Interest (EoI) B->C D Review EoI C->D G Receive Anonymised Data Extract H Conduct Statistical Analysis G->H I Submit Publication for Review H->I E Decision on Data Access D->E E->C Rejected/Revise F Sign Data Access Agreement E->F Approved F->G

Caption: Workflow for accessing and utilizing Born in Bradford data.

BiB_Data_Structure cluster_data_sources Data Sources cluster_data_warehouse BiB Data Warehouse cluster_research_outputs Research Outputs Q Questionnaires DW Centralized & De-identified Data Q->DW M Maternity Records M->DW P Physical Measurements P->DW B Biological Samples B->DW R Routine Health Records (GP, Hospital) R->DW E Education Records E->DW SA Statistical Analysis DW->SA Pub Publications SA->Pub

Caption: Structure of the Born in Bradford data repository.

Statistical Analysis Guidelines

While the BiB study does not prescribe a specific set of statistical analysis guidelines, the following principles are recommended based on the nature of the longitudinal cohort data.

Data Cleaning and Preparation
  • Familiarize yourself with the Data Dictionary: The BiB data dictionary provides detailed information on variables, data structures, and collection methods.[12][13]

  • Handle Missing Data: Assess the extent and pattern of missing data. Appropriate methods, such as multiple imputation, should be considered, and the chosen method should be justified.

  • Address Confounding: The BiB dataset is rich with potential confounders.[6] Researchers should carefully consider and adjust for relevant confounders in their statistical models.

Statistical Modelling
  • Descriptive Statistics: Begin with a thorough descriptive analysis of the study sample to understand its characteristics.

  • Longitudinal Analysis: For research questions involving change over time, utilize appropriate longitudinal data analysis techniques, such as mixed-effects models or latent growth curve models.

  • Addressing Ethnicity: Given the multi-ethnic nature of the cohort, with a large proportion of participants of Pakistani origin, it is crucial to consider ethnicity in the analysis, either as a primary exposure, an outcome, or a potential effect modifier.[3][14]

  • Genetic and Metabolomic Data: The analysis of genetic and metabolomic data may require specialized statistical methods and software.[5][15] Polygenic risk scores are a potential tool for controlling for genetic confounding.[16]

Reporting and Interpretation
  • Acknowledge the Study: All publications and presentations must acknowledge the Born in Bradford study and its funders.[17]

  • Consider Representativeness: While the BiB cohort is large, it is important to consider its representativeness of the wider UK population, particularly in terms of ethnicity and deprivation.[1]

  • Ethical Considerations: All research using BiB data must be approved by the BiB Executive Committee and adhere to the highest ethical standards.[11] The data provided to researchers is de-identified to protect participant confidentiality.[11][18]

References

Born in Bradford: A Comprehensive Guide to Data and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the Born in Bradford (BiB) cohort study, providing researchers, scientists, and drug development professionals with a detailed understanding of its rich dataset and experimental procedures. This document summarizes key quantitative data, outlines experimental protocols, and illustrates the study's workflow.

The Born in Bradford (BiB) study is a world-leading longitudinal birth cohort study that provides a wealth of data on the health and well-being of over 13,500 children and their families from a multi-ethnic and socially diverse population.[1] Established to investigate the complex interplay of genetic, environmental, and social factors on health and disease, the BiB dataset offers a unique resource for researchers across various disciplines.

Data Dictionary and Variable Definitions

The Born in Bradford data dictionary is a comprehensive, publicly available resource that provides detailed information on the vast number of variables collected across the study's various phases and sub-studies. Researchers can access the most current version of the data dictionary on the official Born in Bradford GitHub repository. This resource is essential for understanding the data structure, variable names, coding, and labels, which is crucial for formulating research questions and data analysis plans.

The dictionary is structured to allow users to navigate through different data collections, from baseline questionnaires to follow-up studies. For detailed guidance on how to access and utilize the BiB data, researchers are encouraged to consult the "Guidance for Collaborators" and the "Data Summary" available on the official Born in Bradford website.[2]

Quantitative Data Summary

The Born in Bradford study has collected a wide array of quantitative data. Below are summary tables of key participant characteristics from the main cohort and the Born in Bradford’s Better Start (BiBBS) interventional cohort.

Table 1: Maternal Characteristics of the Born in Bradford Cohort
CharacteristicCategoryN%
Ethnicity White British5,05537.8%
Pakistani6,08845.5%
Other2,22316.6%
Deprivation (IMD Quintile) 1 (Most deprived)7,56666.4%
22,05218.0%
31,25011.0%
43342.9%
5 (Least deprived)1901.7%

Data adapted from the Born in Bradford cohort profile.

Table 2: Participant Characteristics in the BiBBS Interim Cohort
CharacteristicCategoryN%
Maternal Ethnicity Pakistani heritage1,57161%
White British29612%
Other South Asian2138%
Central and Eastern European1506%
Deprivation (IMD Decile) Lowest Decile2,14584%
Financial Security Living comfortably/doing alright1,56664%
Just about getting by71930%
Finding it difficult/very difficult1566%
Social Support (people to rely on) 0-131413%
2-41,38655%
5+80532%

Data from the Born in Bradford's Better Start (BiBBS) interventional birth cohort study interim analysis.

Experimental Protocols

The Born in Bradford study employs a variety of methodologies to collect its extensive data. Below are summaries of key experimental protocols.

Recruitment and Baseline Data Collection

Pregnant women were primarily recruited between 2007 and 2010 at 26-28 weeks of gestation during their attendance at an oral glucose tolerance test (OGTT) at the Bradford Royal Infirmary.[3] At this initial stage, the following data and samples were collected:

  • Questionnaires: A comprehensive baseline questionnaire was administered by trained staff to collect information on socio-demographics, lifestyle, health, and social and emotional well-being.

  • Anthropometric Measurements: Maternal height and weight were measured.

  • Biological Samples: Maternal blood and urine samples were collected and stored for future analysis, including genetic and metabolomic studies.

Biological Sampling and Analysis

A significant component of the BiB study is the collection of biological samples for 'omics' research.

  • Cord Blood: Umbilical cord blood samples were collected at birth to provide insights into the fetal environment and neonatal health.

  • Metabolomics: Both nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been used to profile metabolites in maternal and cord blood samples, as well as in infant blood samples at 12 and 24 months.[4][5] This allows for the investigation of metabolic pathways related to various health outcomes.

  • Genetics: DNA has been extracted from maternal and child samples, with exome sequencing available for a large subset of the cohort. This enables researchers to explore the genetic determinants of health and disease.

Follow-up Data Collection

The BiB cohort has been followed up at multiple time points, with data collection protocols tailored to the specific research questions at each stage. For example, the "Age 7-11 follow up" involved:

  • Community-based family visits: Collection of parent and child questionnaires.

  • School-based physical assessments: Measurement of anthropometry and blood pressure.

  • Cognitive and motor function assessments: Standardized tests to evaluate neurodevelopment.

Study Workflow and Data Linkage

The Born in Bradford study has an established workflow for data collection, processing, and analysis, which includes robust procedures for linking cohort data with routine health and education records. This data linkage provides a more complete picture of the participants' health and developmental trajectories.

BornInBradford_Workflow cluster_recruitment Recruitment (26-28 weeks gestation) cluster_baseline Baseline Data Collection cluster_birth At Birth cluster_followup Childhood Follow-up cluster_analysis Data Analysis & Linkage Recruitment Pregnant Women Recruited at OGTT Questionnaire Baseline Questionnaire (Socio-demographics, Health) Recruitment->Questionnaire Anthro Anthropometric Measurements Recruitment->Anthro BioSamples Maternal Blood & Urine Samples Recruitment->BioSamples CordBlood Cord Blood Collection Recruitment->CordBlood RoutineData Linkage to Routine Health & Education Records Questionnaire->RoutineData Omics 'Omics' Analysis (Genomics, Metabolomics) BioSamples->Omics CordBlood->Omics FollowUp_Q Follow-up Questionnaires FollowUp_Q->RoutineData FollowUp_Assess Physical & Cognitive Assessments FollowUp_Assess->RoutineData Research Research Outputs (Publications) Omics->Research RoutineData->Research

Born in Bradford Study Workflow

Signaling Pathway Analysis

A key area of interest for researchers utilizing 'omics' data is the investigation of signaling pathways. While the Born in Bradford study has generated extensive genetic and metabolomic data that can be used for such analyses, a review of publicly available research did not identify specific publications detailing the analysis of signaling pathways within the BiB cohort. The research to date has focused on identifying associations between specific genetic variants or metabolites and health outcomes.

For example, studies have explored the association between metabolomic profiles during pregnancy and the risk of congenital heart disease, identifying potential roles for amino acid and lipid metabolism.[6] Other research has investigated the causal effects of inflammatory biomarkers, such as those in the IL-1-IL-6 pathway, on heart failure, although this was not a study exclusively within the BiB cohort.[7]

Researchers interested in performing signaling pathway analysis using BiB data are encouraged to access the available 'omics' datasets and apply pathway analysis tools to investigate how genetic and metabolic variations may influence cellular signaling and contribute to disease.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Large Longitudinal Cohort Data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with large longitudinal cohort data, with a special focus on the Born in Bradford (BiB) study. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Data Access and Governance

Q: I want to access data from the Born in Bradford (BiB) study. What is the process and how long does it take?

A: Accessing BiB data involves a structured application process to ensure data governance and ethical standards are met. The general workflow is as follows:

  • Initial Enquiry & Exploration: Before formally applying, it is highly recommended to explore the available data. You can do this by reviewing the --INVALID-LINK-- and the detailed --INVALID-LINK--.[1][2][3] This will help you determine if the necessary variables for your research question are available.

  • Expression of Interest (EOI): If the data appears suitable, the next step is to submit an Expression of Interest (EOI) form to the BiB team at --INVALID-LINK--.[1][4]

  • Review by BiB Executive Committee: The BiB Executive Committee reviews EOIs on a monthly basis. You can typically expect to be informed of the outcome within one week of the meeting.[3]

  • Data Sharing Agreements: If your request is approved, you will need to sign a Data Access Agreement. For requests involving biological samples, a Material Transfer Agreement is also required.[1]

  • Data Extraction: Once the agreements are in place, a BiB analyst will contact you to finalize your data requirements. The timeframe for receiving your data is usually within two weeks, although more complex requests may take longer.[3]

Q: Is there a cost associated with accessing BiB data?

A: Yes, there is a fee for accessing BiB data. The study does not receive specific funding to cover the costs of providing data extracts to individual research projects. The cost is dependent on the complexity and scope of your data request.[1][3]

Q: Where can I find detailed information about the variables available in the BiB cohort?

A: The most comprehensive resource for understanding the available variables is the --INVALID-LINK--.[1][2][5] This dictionary provides detailed information on data collections, data structures, and individual variables. For a higher-level overview, you can consult the BiB Data Summary available on the study's website.[1]

Troubleshooting Guides

Data Quality and Cleaning

Q: I've received my dataset. What are the common data quality issues I should look out for in large longitudinal cohort data?

A: Large longitudinal datasets are prone to several data quality issues. Being aware of these can help you in the data cleaning and preprocessing stages.

Data Quality Issue Description Potential Solution
Missing Data Values are not available for some participants at certain time points. This can be due to non-response, attrition, or data entry errors.[6]Imputation techniques (e.g., mean/median imputation, multiple imputation), or using statistical models robust to missing data.[6]
Outliers Data points that significantly deviate from other observations. These can be genuine extreme values or errors.[6]Visualization (e.g., box plots, scatter plots) and statistical tests to identify outliers. Depending on the cause, they can be removed, corrected, or transformed.[6]
Inconsistent Data Entry Variations in how the same information is recorded over time or across different data collectors (e.g., "Not applicable", "N/A", "999").Develop a clear data dictionary and use scripting (e.g., in R or Python) to standardize these values.
Measurement Error Inaccuracies in the data due to faulty equipment, observer bias, or participant recall bias.Acknowledge potential for error in your analysis and consider sensitivity analyses to assess its impact.
Participant Attrition Loss of participants over the course of a long-term study, which can lead to biased results if the reasons for dropout are related to the outcome of interest.Use statistical methods that can account for attrition, such as mixed-effects models or survival analysis.

Q: What is a general workflow for cleaning and pre-processing large biomedical datasets?

A: A systematic approach to data cleaning is crucial for ensuring the validity of your research findings. Here is a general workflow:

A general workflow for data cleaning and pre-processing.
Data Harmonization

Q: I am working with data from multiple cohorts, or different waves of the same cohort, and the variables are not directly comparable. How do I harmonize them?

A: Data harmonization is the process of making variables from different sources comparable.[7] It's a critical step when pooling data.

Key Challenges in Data Harmonization:

  • Different Measurement Tools: The same concept (e.g., depression) might be measured using different questionnaires or scales across studies or time points.

  • Varying Coding Schemes: The way responses are coded can differ (e.g., 1=yes, 2=no vs. 0=no, 1=yes).

  • Changes in Question Wording: Even subtle changes in how a question is asked can affect responses.

A Step-by-Step Approach to Data Harmonization:

References

Navigating Missing Data in the Born in Bradford Study: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing missing data within the Born in Bradford (BiB) cohort study. The following resources are designed to answer common questions and provide clear, structured protocols for handling data imperfections in your research.

Frequently Asked Questions (FAQs)

Q1: I've received my dataset from the Born in Bradford study and noticed some missing values. Is this expected?

A1: Yes, missing data is a common feature of large-scale, longitudinal cohort studies like Born in Bradford.[1] Missingness can occur for various reasons, including participant non-response to specific questionnaire items, non-attendance at a clinic appointment, or technical issues in data collection. The BiB study team undertakes rigorous data collection and cleaning procedures, but some level of missing data is inevitable.

Q2: Where can I find information on the variables included in the Born in Bradford study and their data types?

A2: The Born in Bradford study maintains a comprehensive data dictionary on GitHub.[2][3][4] This resource provides detailed information about the variables collected throughout the study. Researchers are strongly encouraged to familiarize themselves with the data dictionary before beginning their analysis to understand the structure and content of the dataset.[5]

Q3: What is the recommended first step when encountering missing data in my BiB dataset?

A3: The initial and most critical step is to characterize the extent and pattern of the missing data. This involves calculating the proportion of missing values for each variable of interest and examining whether data are missing systematically. Understanding the nature of the missingness is crucial for selecting an appropriate handling strategy.

Q4: What are the common types of missing data, and how do they apply to the BiB study?

A4: Missing data are typically categorized into three types:

  • Missing Completely at Random (MCAR): The probability of a value being missing is unrelated to both the observed and unobserved data. In this case, the complete cases are a random subsample of the full dataset.

  • Missing at Random (MAR): The probability of a value being missing is related to the observed data, but not the unobserved data. For instance, if a participant's income data is missing, this might be related to their level of education, which is an observed variable.

  • Missing Not at Random (MNAR): The probability of a value being missing is related to the unobserved data itself. For example, if individuals with very high blood pressure are less likely to attend a follow-up appointment where blood pressure is measured, the data would be MNAR.

Determining the likely missing data mechanism is a critical step in choosing an appropriate analysis method.

Q5: Does the Born in Bradford study provide specific guidelines on how to handle missing data?

A5: While the Born in Bradford study provides extensive documentation on data access and variable definitions, it does not mandate a single, specific method for handling missing data.[2][5] Researchers are expected to employ statistically sound methods appropriate for their specific research questions and the nature of the missing data in their subset of the data. The choice of method should be clearly justified in any publications resulting from the research.

Q6: What are the generally accepted methods for handling missing data in longitudinal cohort studies like BiB?

A6: The two primary approaches for handling missing data are:

  • Complete Case Analysis (CCA): This method involves analyzing only the participants with complete data for all variables in the analysis. While simple to implement, it can lead to biased results and loss of statistical power if the data are not MCAR.

  • Multiple Imputation (MI): This is a more sophisticated and generally recommended approach where each missing value is replaced with a set of plausible values, creating multiple "complete" datasets.[6] Analyses are then performed on each imputed dataset and the results are pooled. MI is particularly useful when data are considered to be MAR.

Q7: How do I decide between Complete Case Analysis and Multiple Imputation?

A7: The decision depends on the assumed missing data mechanism and the proportion of missing data. If the percentage of missing data is very low (e.g., <5%) and there is strong evidence that the data are MCAR, CCA may be acceptable. However, for higher levels of missingness or when the data are likely MAR, multiple imputation is generally the preferred method to avoid bias and maintain statistical power.

Q8: Are there any publications using BiB data that I can refer to for examples of handling missing data?

A8: Yes, numerous publications have resulted from research using the Born in Bradford cohort data. Reviewing the methodology sections of these papers can provide insight into the specific approaches taken by other researchers to address missing data in their analyses. A list of publications is available on the Born in Bradford website.[7] For example, a study on congenital anomalies in the cohort used questionnaire data from 11,396 babies out of a total of 13,776, indicating a level of missing data was present in their analysis.[8]

Troubleshooting Guides

Issue: High Percentage of Missing Data in a Key Variable
  • Investigate the Reason for Missingness: Consult the Born in Bradford data dictionary and any accompanying documentation to see if there is information on why a particular variable might have a high proportion of missing values. For example, a measurement may have only been introduced part-way through a data collection phase.

  • Assess the Pattern of Missingness: Determine if the missingness is related to other participant characteristics. For instance, are data more likely to be missing for a particular ethnic group or socioeconomic status? This will help in understanding the potential for bias.

  • Consider the Appropriateness of Multiple Imputation: If the variable is crucial for your analysis, multiple imputation is likely the most appropriate strategy. Ensure that your imputation model includes auxiliary variables that are predictive of the missingness and/or the variable itself.

  • Sensitivity Analysis: If you proceed with imputation, it is good practice to conduct a sensitivity analysis to assess how different assumptions about the missing data might influence your results. This could involve comparing the results from the imputed dataset with a complete case analysis.

Issue: Deciding Which Variables to Include in a Multiple Imputation Model
  • Include all Variables from Your Analysis Model: Your imputation model should, at a minimum, include all the variables that will be in your final statistical model (i.e., the outcome and all predictors).

  • Include Auxiliary Variables: Add variables that are correlated with the variable(s) with missing data or are predictive of the missingness itself, even if they are not part of your final analysis model. This can improve the accuracy of the imputations. The rich dataset from the Born in Bradford study, including demographic, socioeconomic, and clinical data, provides many potential auxiliary variables.

  • Avoid Overfitting: While it is important to include relevant variables, be cautious of including a very large number of variables in the imputation model, especially with a smaller sample size, as this can lead to instability.

Quantitative Data Summary

The extent of missing data in the Born in Bradford study can vary significantly depending on the variable, the wave of data collection, and the specific sub-cohort. Researchers should always calculate the percentage of missing data for the variables in their specific dataset. The following table provides a hypothetical example to illustrate how missing data might be presented for a selection of variables.

Variable CategoryVariable NameTime PointPercentage of Missing Data (%)
Maternal Demographics Maternal EducationBaseline8.2
Maternal Smoking at 26-28 weeksPregnancy12.5
Birth Outcomes BirthweightBirth3.1
Gestational AgeBirth4.5
Childhood Measurements Child BMI at age 3Year 321.7
Child Cognitive ScoreYear 518.9

Experimental Protocols

Protocol 1: Assessing the Extent and Pattern of Missing Data
  • Obtain the Dataset: Securely access your approved dataset from the Born in Bradford study.

  • Variable Selection: Identify all variables relevant to your planned analysis.

  • Calculate Missing Data Proportions: For each variable, calculate the number and percentage of missing values.

  • Visualize Missing Data Patterns: Use data visualization tools (e.g., heatmaps of missingness) to identify any systematic patterns.

  • Compare Complete and Incomplete Cases: Create a table comparing the characteristics of participants with complete data versus those with missing data for your key variables. Significant differences may suggest that the data are not MCAR.

Protocol 2: Performing Multiple Imputation
  • Choose Imputation Software: Select a statistical software package that supports multiple imputation (e.g., R with the mice package, Stata with the mi commands).

  • Define the Imputation Model:

    • Include all variables from your substantive (analysis) model.

    • Identify and include relevant auxiliary variables from the BiB dataset.

  • Set the Number of Imputations: A common practice is to set the number of imputations to be at least equal to the percentage of cases with missing data.

  • Run the Imputation Algorithm: Execute the multiple imputation procedure. This will generate multiple "completed" datasets.

  • Diagnose the Imputation: Check the convergence of the imputation algorithm and inspect the distribution of the imputed values to ensure they are plausible.

  • Perform the Substantive Analysis: Run your planned statistical analysis on each of the imputed datasets.

  • Pool the Results: Use the appropriate rules (e.g., Rubin's rules) to combine the results from each analysis into a single set of estimates, standard errors, and p-values.

Visualizations

MissingDataWorkflow start Start: Receive BiB Dataset explore 1. Exploratory Data Analysis - Calculate % missing per variable - Visualize missing data patterns start->explore assess_mechanism 2. Assess Missing Data Mechanism - Compare complete vs. incomplete cases - Formulate assumption (MCAR, MAR, MNAR) explore->assess_mechanism decision 3. Is % missing low (<5%) AND is MCAR a reasonable assumption? assess_mechanism->decision cca 4a. Complete Case Analysis (CCA) - Analyze only participants with full data - Acknowledge limitations in reporting decision->cca Yes mi 4b. Multiple Imputation (MI) - Select imputation model variables - Run imputation and diagnostics decision->mi No analysis 5. Substantive Statistical Analysis - On CCA or pooled MI results cca->analysis mi->analysis reporting 6. Report Missing Data Strategy - Justify chosen method - Perform sensitivity analyses analysis->reporting end End: Conclude Research Findings reporting->end

Caption: A decision workflow for addressing missing data in the Born in Bradford study.

References

Technical Support Center: Best Practices for Analyzing Multi-Ethnic Cohort Data from Born in Bradford (BiB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-ethnic cohort data from the Born in Bradford (BiB) study. The guides offer practical advice and best practices for addressing specific issues encountered during data analysis.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the Born in Bradford (BiB) study? The Born in Bradford (BiB) is a large, multi-ethnic birth cohort study that recruited over 12,400 pregnant women in Bradford, UK, between 2007 and 2010.[1] It aims to examine the environmental, social, and genetic factors that influence health and wellbeing.[1] The cohort is notable for its significant representation of Pakistani and White British populations, providing a valuable resource for studying health inequalities.
2. What types of data are available in the BiB cohort? The BiB study has a rich dataset that includes questionnaire data on socioeconomic position, lifestyle, and mental health; biological samples (maternal and cord blood, DNA); and linkage to routine health and education records.[1][2] A detailed data dictionary is available on the BiB GitHub repository.[3][4]
3. How can I access the BiB data? Researchers can apply to access BiB data for their research projects. The process involves submitting a research proposal and signing a data access agreement. More information is available on the Born in Bradford website.[5][6]
4. Why is analyzing multi-ethnic data from BiB challenging? A key challenge is the strong correlation between ethnicity and socioeconomic position (SEP), which can lead to confounding.[7] Different measures of SEP may not be equally applicable across all ethnic groups.[8] Careful consideration of these factors is crucial to avoid biased results.

Troubleshooting Guides

Issue 1: Confounding by Socioeconomic Position (SEP) in Multi-Ethnic Analyses

Problem: Standard approaches to adjusting for SEP using single indicators (e.g., income, education) may not adequately capture its multidimensional nature and can lead to residual confounding, especially in a multi-ethnic cohort where the relationship between SEP and ethnicity is complex.[7][9][10]

Solution: Latent Class Analysis (LCA) for a Multidimensional SEP Indicator

Latent Class Analysis (LCA) is a statistical method that can be used to identify unobserved subgroups (latent classes) within a population based on a set of observed variables.[11][12][13] In the context of BiB data, LCA can be used to create a more nuanced, multidimensional measure of SEP.

Experimental Protocol: Latent Class Analysis for SEP

  • Variable Selection: Choose a range of SEP indicators from the BiB dataset. These can include individual, household, and area-level measures.

  • Model Fitting: Fit a series of LCA models with an increasing number of classes (e.g., from 2 to 6 classes).

  • Model Selection: Evaluate the model fit for each number of classes using statistical criteria such as the Bayesian Information Criterion (BIC), where a lower value indicates a better fit. Also, consider the interpretability and theoretical relevance of the classes.[14]

  • Class Assignment: Assign each participant to their most likely SEP class based on the posterior probabilities from the selected model.

  • Use in Analysis: Use the resulting categorical SEP variable as a covariate in your regression models to adjust for socioeconomic position.

Quantitative Data Example: Hypothetical Latent Class Analysis Results

Latent ClassProportion of Cohort (%)Key Characteristics
Class 1: Most Advantaged 15High income, high education, homeowner
Class 2: Stable Employment 30Moderate income, employed, renting
Class 3: Skilled Manual 25Lower-middle income, skilled trade, homeowner
Class 4: Unemployed/Inactive 20Low income, unemployed, social housing
Class 5: Most Disadvantaged 10Very low income, multiple deprivations

This table is illustrative and does not represent actual BiB data.

Logical Workflow for Handling SEP Confounding

SEP_Confounding_Workflow Start Start: Raw BiB Data SelectVars Select Multiple SEP Indicators Start->SelectVars LCA Perform Latent Class Analysis (LCA) SelectVars->LCA ModelSelect Select Best-Fit LCA Model (e.g., using BIC) LCA->ModelSelect AssignClass Assign Individuals to Latent SEP Classes ModelSelect->AssignClass Regression Use Latent SEP Classes as Covariate in Regression Model AssignClass->Regression End End: Adjusted Results Regression->End

Caption: Workflow for addressing SEP confounding using Latent Class Analysis.

Issue 2: Interpreting and Visualizing Results from Multi-Ethnic Analyses

Problem: Presenting findings from multi-ethnic studies requires sensitivity and clarity to avoid misinterpretation and stigmatization. Visualizations should effectively communicate differences without reinforcing stereotypes.[15]

Solution: Stratified Analyses and Thoughtful Visualization

Conducting analyses stratified by ethnic group can reveal important differences in risk factors and outcomes. When visualizing these results, it is crucial to use clear, inclusive, and non-hierarchical methods.

Methodology: Stratified Analysis and Visualization

  • Stratify Data: Split your dataset by the self-reported ethnicity variable.

  • Run Separate Models: Perform your primary analysis (e.g., regression model) for each ethnic group separately.

  • Compare Coefficients: Examine the effect sizes and confidence intervals of your variables of interest across the different ethnic groups.

  • Visualize Thoughtfully:

    • Use neutral colors for different ethnic groups. Avoid colors with strong cultural or emotional connotations.

    • Clearly label axes and provide a descriptive title.

    • Include confidence intervals to represent uncertainty.

    • Consider using dot plots or forest plots to compare effect sizes across groups, as they are often clearer than bar charts.[16][17][18]

Experimental Workflow for Stratified Analysis

Stratified_Analysis_Workflow Start Start: Full BiB Dataset Stratify Stratify Data by Ethnic Group Start->Stratify Group1 Ethnic Group 1 (e.g., White British) Stratify->Group1 Group2 Ethnic Group 2 (e.g., Pakistani) Stratify->Group2 GroupN Other Ethnic Groups Stratify->GroupN Model1 Run Regression Model Group1->Model1 Model2 Run Regression Model Group2->Model2 ModelN Run Regression Model GroupN->ModelN Compare Compare Effect Sizes and Confidence Intervals Model1->Compare Model2->Compare ModelN->Compare Visualize Visualize Results (e.g., Forest Plot) Compare->Visualize End End: Interpreted Findings Visualize->End Multiple_Imputation_Logic Start Start: Incomplete Dataset Impute Create Multiple Imputed Datasets Start->Impute DS1 Imputed Dataset 1 Impute->DS1 DS2 Imputed Dataset 2 Impute->DS2 DSN ...Imputed Dataset N Impute->DSN Analysis1 Analyze Dataset 1 DS1->Analysis1 Analysis2 Analyze Dataset 2 DS2->Analysis2 AnalysisN Analyze Dataset N DSN->AnalysisN Pool Pool Results using Rubin's Rules Analysis1->Pool Analysis2->Pool AnalysisN->Pool End End: Final Estimates Pool->End

References

Navigating Participant Attrition in the Born in Bradford Study: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming participant attrition, drawing on the experiences of the landmark Born in Bradford (BiB) longitudinal cohort study. The following resources offer insights into the challenges of participant retention and the innovative strategies employed to maintain engagement within a diverse and socioeconomically challenged urban population.

Troubleshooting Guides and FAQs

This section addresses common issues researchers may encounter related to participant attrition.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for participant attrition in a longitudinal study like Born in Bradford?

A1: Participant attrition in longitudinal studies is multifactorial. It can stem from unavoidable circumstances such as participants passing away or moving out of the country.[1] Avoidable attrition may occur if the study team is unable to trace a participant who has moved, or if a participant chooses to withdraw from the study.[1] Factors associated with higher attrition rates in longitudinal studies include lower educational attainment, poorer health status, and specific health conditions like cardiovascular disease.[2] In the context of the Born in Bradford study, which includes a significant portion of the population from deprived areas, socioeconomic factors can also play a crucial role.[3]

Q2: What are the estimated and observed retention rates for the Born in Bradford study?

A2: The initial protocol for the Born in Bradford study estimated an 80% uptake for women and children, with a projected 75% retention rate over the first five years.[3] For the fathers, a 50% uptake and 70% retention were anticipated.[3] A later follow-up study, the "Growing Up" study, successfully recruited 43% of the original cohort of mothers, 74% of the children, and 25% of the fathers, demonstrating the long-term engagement challenges and successes.[4]

Q3: How does the Born in Bradford study address language and cultural barriers to participation?

A3: A key challenge identified in the initial recruitment phase was ensuring that language was not a barrier to participation.[3] The study serves a multi-ethnic community, with a large proportion of participants of Pakistani origin.[3] To address this, the Born in Bradford program has focused on community engagement and co-production of research, working collaboratively with diverse community populations.[5] This approach helps to build trust and ensure that research is conducted in a culturally sensitive manner.

Troubleshooting Guide: Common Attrition Scenarios

Issue Potential Cause Recommended Action
Loss of contact with participant - Participant has moved without updating contact information. - Outdated contact details.- Implement a multi-pronged tracing protocol (e.g., phone calls, emails, social media, and community contacts). - Proactively collect multiple contact methods at recruitment.
Participant expresses desire to withdraw - Study fatigue or feeling overwhelmed by study commitments. - Lack of understanding of the study's value.- Engage in a supportive and non-judgmental conversation to understand their concerns. - Reiterate the importance of their contribution and the study's goals. - Offer flexibility in participation (e.g., alternative data collection methods).
Low response rates to questionnaires - Questionnaire is too long or complex. - Lack of motivation or incentive.- Review and simplify questionnaires where possible. - Provide clear instructions and support for completion. - Consider offering small, appropriate incentives for completion.[6]
Difficulty engaging specific demographic groups - Lack of culturally appropriate engagement strategies. - Mistrust of research institutions.- Co-produce research and engagement activities with members of the target demographic.[5] - Build relationships with community leaders and organizations.

Data on Participant Retention

While a detailed longitudinal attrition table for the entire Born in Bradford cohort is not publicly available, the following tables summarize key recruitment and follow-up data from various phases of the study.

Table 1: Initial Recruitment for the Born in Bradford Cohort (2007-2011)

Participant GroupNumber Recruited
Pregnant Women12,453
Pregnancies13,776
Partners3,448

Source: Born in Bradford Age of Wonder cohort: A protocol for qualitative longitudinal research - PMC - PubMed Central[2]

Table 2: Follow-up Recruitment for the "Growing Up" Study

Participant GroupNumber RecruitedPercentage of Original Cohort
Mothers5,31843%
Children9,80574%
Fathers/Partners83825%

Source: Cohort Profile Update: Born in Bradford - PMC - NIH[4]

Table 3: Recruitment for the "Born in Bradford's Better Start" (BiBBS) Interventional Cohort (2016-2019 interim data)

CategoryNumber
Eligible Pregnancies4,823
Recruited Pregnancies2,626 (54% of eligible)
Mothers in Cohort2,392
Children in Cohort2,501

Source: Born in Bradford's Better Start (BiBBS) interventional birth cohort study: Interim cohort profile[1]

Experimental Protocols for Retention Strategies

The Born in Bradford study employs a holistic and community-integrated approach to participant retention rather than a series of isolated experimental interventions. The core of their strategy is "Participant and Community Engagement and Involvement."

Protocol: Community Co-production of Research

  • Objective: To ensure research is relevant, acceptable, and beneficial to the community, thereby fostering long-term engagement.

  • Methodology:

    • Establishment of a Parent Governors group that meets regularly to help co-produce the research program.[5]

    • Collaboration with community organizations and stakeholders to identify research priorities and design study protocols.[5]

    • Engaging young people in the co-production of research for the "Age of Wonder" cohort, including defining research priorities and dissemination techniques.[2]

  • Key Activities:

    • Regular meetings with community advisory groups.

    • Workshops and focus groups with participants to gather input on research materials and methods.

    • Involving community members in the dissemination of research findings.

Protocol: Multi-channel Communication and Dissemination

  • Objective: To maintain regular contact with participants, keep them informed about the study's progress and findings, and reinforce their value to the research.

  • Methodology:

    • A combination of traditional and digital communication channels are utilized to reach a diverse audience.

    • Communication is tailored to be accessible and engaging for different age groups and cultural backgrounds.

  • Key Activities:

    • Distribution of regular newsletters to participants and families.[2]

    • Maintaining an active presence on social media platforms (e.g., Facebook, Twitter) to share updates and interact with the community.[7]

    • Sending birthday cards to participants.[5]

    • Organizing community events to share research findings and celebrate the study's progress.[7]

    • Remuneration for participants' time and contributions.[2]

Visualizing Retention Strategies

The following diagrams illustrate the key components of the Born in Bradford study's approach to overcoming participant attrition.

Participant_Retention_Workflow Recruitment Initial Recruitment (2007-2011) Engagement Ongoing Community Engagement & Co-production Recruitment->Engagement Building Trust Communication Multi-channel Communication Engagement->Communication Informing Strategy Retention Participant Retention Engagement->Retention Data_Collection Follow-up Data Collection Phases Communication->Data_Collection Maintaining Contact Communication->Retention Data_Collection->Engagement Feedback Loop

Caption: Workflow of the Born in Bradford study's participant retention strategy.

Attrition_Mitigation_Factors Attrition_Factors Attrition Factors Loss of Contact Participant Withdrawal Study Fatigue Mitigation_Strategies Mitigation Strategies Community Co-production Regular Communication Flexible Data Collection Remuneration Attrition_Factors:f0->Mitigation_Strategies:f0 Addressed by Outcomes Desired Outcomes High Retention Rates Valid Research Findings Community Trust Mitigation_Strategies:f0->Outcomes:f0 Leads to

Caption: Relationship between attrition factors, mitigation strategies, and desired outcomes.

References

Data quality assessment of the Born in Bradford cohort.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Born in Bradford (BiB) cohort data. The information is designed to address specific issues that may be encountered during data analysis and experimentation.

Troubleshooting Guides

Data Linkage Issues

Problem: Discrepancies or lower than expected match rates when linking external datasets with the BiB cohort data.

Possible Causes & Solutions:

  • Identifier Mismatches: Ensure that the primary identifiers used for linkage (e.g., NHS number) are correctly formatted and free of errors in your external dataset. The BiB team uses a unique study ID for each participant, and linkage to external datasets is facilitated through the use of NHS numbers.[1]

  • Consent: Verify that the participants in your subset of interest have provided consent for data linkage. The BiB cohort has high overall linkage consent rates, but it is not 100%.

  • Data Lag: Be aware of potential time lags in the updating of routine health and education records. Data may not be available for the most recent time points.

  • Contact BiB: If you have followed the available guidance and are still experiencing issues, contact the BiB data management team for assistance with specific linkage queries. They can provide information on the latest data linkage files and any known issues.

Interpreting Missing Data

Problem: Uncertainty about how to handle missing values within the BiB dataset.

Possible Causes & Solutions:

  • Understand the Reason for Missingness: Consult the BiB Data Dictionary for variable-specific information.[2][3] Missing data may be coded in specific ways to indicate the reason for its absence (e.g., 'not applicable', 'refused to answer', 'measurement error').

  • Review Cohort Profile: The cohort profiles and related publications often provide information on data collection waves and sub-studies, which can help in understanding why certain data may be missing for specific participant groups.[4][5]

  • Statistical Approach: The appropriate method for handling missing data (e.g., complete case analysis, multiple imputation) will depend on the nature of your research question and the pattern of missingness. It is recommended to consult with a statistician to determine the most suitable approach for your analysis.

  • Contact BiB for Clarification: For specific variables where the reason for missingness is unclear, contact the BiB team. They may be able to provide additional context or information that is not available in the public documentation.

Unexpected Distributions or Outliers

Problem: Observing unexpected data distributions or potential outliers in your analysis.

Possible Causes & Solutions:

  • Data Entry or Measurement Error: While the BiB study has procedures to check for data accuracy and consistency, errors can still occur.[6]

  • Sub-population Differences: The BiB cohort is ethnically diverse, with a large proportion of participants of South Asian origin.[1] Stratifying your data by ethnicity or other demographic factors may help to explain unexpected distributions.

  • Consult the Data Dictionary: The data dictionary may contain notes on specific variables, including information on how they were collected and any known issues.[2][3]

  • Review BiB Publications: Search for publications that have used the same or similar variables from the BiB cohort. This can provide insights into expected ranges and distributions.

  • Flag with BiB: If you suspect a data error, it is good practice to report your findings to the BiB data team. This can help to improve the overall quality of the dataset for all users.

Frequently Asked Questions (FAQs)

Data Quality Assessment

  • Q1: What is the overall approach to data quality assessment in the Born in Bradford cohort?

    • A: The BiB study has a commitment to collecting high-quality data. Their protocol for the recruitment phase included checks for data accuracy and consistency.[6] For data items available from multiple sources, an agreed-upon process is used for validation.[6] All research projects using BiB data are reviewed to ensure they meet high scientific and ethical standards.[7]

  • Q2: Are there any published reports on the data quality of the BiB cohort?

    • A: While specific, comprehensive data quality reports with error rates for all variables are not publicly available, numerous cohort profile publications provide details on the study design, data collection methods, and participant characteristics, which indirectly speak to the data's quality and richness.[4][5] For very specific data abstractions, such as from maternal paper records, accuracy checks have been performed with low error rates identified.

  • Q3: How are data from different sources (e.g., questionnaires, clinical measurements, routine records) validated?

    • A: The BiB protocol specifies that where a data item is available from more than one source, an agreed process is used to validate the data.[6] However, the specific details of these validation rules for each variable are not publicly available. Researchers are advised to consult the BiB Data Dictionary and contact the BiB team for specific queries.[2][8]

Data Linkage

  • Q4: What are the success rates for data linkage in the BiB cohort?

    • A: The BiB cohort has achieved high success rates for data linkage. Routine health data is available for 98% of participants, and education data is linked for 85% of the children.

  • Q5: What types of routine data are linked to the BiB cohort?

    • A: Linked data includes primary care (GP) records, hospital admissions, A&E records, and educational data such as Early Years Foundation Stage (EYFS) profiles, phonics assessments, and Key Stage 1 assessments.[1]

Missing Data

  • Q6: How is missing data handled in the BiB dataset?

    • A: The specific methods for handling missing data are often dependent on the research question and the analysis being conducted. The BiB data dictionary may provide codes or flags indicating the reason for missingness for some variables.[2][3] Researchers are encouraged to adopt appropriate statistical methods to handle missing data in their analyses.

  • Q7: Where can I find information on the proportion of missing data for specific variables?

    • A: The BiB Data Dictionary is the primary resource for understanding the variables available in the dataset.[2][3] While it may not provide explicit percentages of missingness for every variable, it will give an indication of the data structure and completeness. For more detailed information, researchers may need to perform exploratory data analysis on the datasets they receive.

Quantitative Data Summary

Table 1: Data Linkage Success Rates

Data SourceLinkage Success Rate
Routine Health Data98%
Education Data85%

Table 2: Key Data Collection Types and Methods

Data TypeCollection MethodNotes
Baseline Demographics & Socio-economic Data Questionnaires administered to mothers and partners at recruitment.Covers a wide range of topics including ethnicity, employment, and housing.
Maternal and Child Health Data Clinical measurements at birth, self-report questionnaires, and linkage to routine health records (GP, hospital).Includes data on birth weight, gestational age, maternal health during pregnancy, and child health outcomes.
Child Development and Education Data Standardized assessments at various ages and linkage to routine education records.Tracks cognitive development and educational attainment.
Biological Samples Blood (maternal, cord, child), urine, and saliva samples collected at various time points.Stored in a biobank for future analysis (e.g., genomics, metabolomics).

Experimental Protocols

Protocol 1: Accessing and Preparing Born in Bradford Data

  • Expression of Interest (EoI): Submit a completed EoI form to the BiB team outlining your research proposal.

  • Review Process: The BiB Executive Committee reviews all EoIs to ensure the research is of high quality and ethical.

  • Data Access Agreement: If your proposal is approved, you will be required to sign a Data Access Agreement.

  • Data Specification: Work with a BiB analyst to specify the exact data variables required for your research.

  • Data De-identification and Delivery: The BiB team will provide you with a de-identified dataset tailored to your research question. All personal identifiers are removed, and participants are identified only by a study ID number.[8]

  • Data Preparation: Upon receiving the data, consult the BiB Data Dictionary to understand the variables, coding, and any accompanying notes.[2][3] Perform initial data checks, such as verifying variable distributions and assessing patterns of missing data.

Visualizations

Data_Quality_Assessment_Workflow cluster_0 Data Collection cluster_1 Data Processing & Validation cluster_2 Data Dissemination Questionnaires Questionnaires Data_Entry Data Entry & Basic Validation Questionnaires->Data_Entry Clinical_Measurements Clinical Measurements Clinical_Measurements->Data_Entry Routine_Data Routine Data Linkage Routine_Data->Data_Entry Cross_Source_Validation Cross-Source Validation Data_Entry->Cross_Source_Validation If multiple sources Data_Cleaning Data Cleaning (Outlier & Error Checks) Data_Entry->Data_Cleaning Cross_Source_Validation->Data_Cleaning Data_Dictionary Data Dictionary Creation Data_Cleaning->Data_Dictionary De_identification De-identification Data_Dictionary->De_identification Dataset_Release Dataset Release to Researcher De_identification->Dataset_Release

Caption: High-level overview of the Born in Bradford data quality assessment workflow.

Troubleshooting_Missing_Data Start Encounter Missing Data Consult_DD Consult Data Dictionary for codes Start->Consult_DD Review_Protocols Review Cohort Protocols & Publications Start->Review_Protocols Assess_Pattern Assess Pattern of Missingness (e.g., MCAR, MAR) Consult_DD->Assess_Pattern Review_Protocols->Assess_Pattern Choose_Method Select Appropriate Statistical Method Assess_Pattern->Choose_Method Pattern Understood Contact_BiB Contact BiB Team for Clarification Assess_Pattern->Contact_BiB Pattern Unclear Proceed Proceed with Analysis Choose_Method->Proceed Contact_BiB->Choose_Method

Caption: A logical workflow for troubleshooting missing data in the BiB cohort.

References

Harmonizing Born in Bradford Data: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to harmonize data from the Born in Bradford (BiB) cohort with other datasets. Our aim is to facilitate robust and reproducible research by addressing common challenges encountered during the data harmonization process.

Frequently Asked Questions (FAQs)

Q1: Where can I find information on the variables available in the Born in Bradford datasets?

A1: The primary resource for understanding the data collected in the BiB studies is the official Born in Bradford Data Dictionary. This comprehensive document provides details on data collections, data structures, and individual variables. You can access the data dictionary and other resources on the Born in Bradford website.[1][2][3][4] For a high-level overview of the available data, it is recommended to first review the Data Summary document.[3]

Q2: What are the key principles I should follow when harmonizing BiB data with another cohort study?

A2: Successful data harmonization hinges on a systematic approach. Key principles include:

  • Understand your data: Thoroughly familiarize yourself with the BiB data dictionary and the documentation of the dataset you are linking to.[1]

  • Define a clear research question: Your research question will guide which variables need to be harmonized.

  • Develop a harmonization protocol: Document all your decisions and transformation rules. This ensures transparency and reproducibility.

  • Assess variable comparability: Evaluate the definition, measurement units, and collection time points for each variable across datasets.

  • Start with a small pilot: Test your harmonization process on a subset of the data before applying it to the entire dataset.

Q3: How does the Born in Bradford study link to administrative datasets?

A3: The Born in Bradford study has a high rate of data linkage to routine administrative records, including health and education data.[5][6][7][8][9][10] Linkage is typically performed using unique identifiers such as the NHS number for health records and the Unique Pupil Number for education records.[10][11][12] This allows for the integration of rich longitudinal data on health outcomes, educational attainment, and other social determinants of health. The Connected Bradford project is a prime example of a large-scale data linkage initiative involving BiB data.[13]

Q4: What are the common challenges when harmonizing self-reported data from BiB with administrative data?

A4: Discrepancies can arise between self-reported information and data from administrative records.[14][15][16][17] Common challenges include:

  • Recall bias: Participants may not accurately remember past events or health conditions.[14]

  • Differences in definition: The way a variable is defined in a questionnaire may differ from the definition used in an administrative database.

  • Coding variations: Different coding systems (e.g., for ethnicity or medical diagnoses) can make direct comparisons difficult.

  • Missing data: Data may be missing in one or both datasets, requiring careful handling during analysis.

Troubleshooting Guides

Issue 1: Mismatched Ethnicity Categories

Problem: You are trying to harmonize the ethnicity data from the Born in Bradford cohort with data from the UK Census, but the categories do not align perfectly.

Solution: This is a common challenge that requires a clear and documented mapping strategy.

Experimental Protocol: Harmonizing BiB Ethnicity Data with UK Census Categories

  • Data Assessment:

    • Obtain the ethnicity variable from the BiB dataset. The BiB data dictionary will provide the specific variable name and coding.[18] The cohort profile indicates that at baseline, approximately 49% of the cohort were of South Asian heritage.[9]

    • Obtain the official ethnicity categories from the UK Census (e.g., 2011 Census). The main categories are typically White, Mixed/Multiple ethnic groups, Asian/Asian British, Black/African/Caribbean/Black British, and Other ethnic group.[2][5][19]

  • Mapping Development:

    • Create a mapping table that defines the correspondence between the BiB ethnicity codes and the UK Census categories. This should be a collaborative process involving researchers with expertise in both datasets.

    • Example Mapping:

      Born in Bradford Category UK Census 2011 Category
      White British White: English/Welsh/Scottish/Northern Irish/British
      Pakistani Asian/Asian British: Pakistani
      Indian Asian/Asian British: Indian
      Bangladeshi Asian/Asian British: Bangladeshi
      Other Asian Asian/Asian British: Any other Asian background
      Black Caribbean Black/African/Caribbean/Black British: Caribbean
      Black African Black/African/Caribbean/Black British: African
      Other Black Black/African/Caribbean/Black British: Any other Black background
      Mixed Ethnicity Mixed/Multiple ethnic groups

      | Other | Other ethnic group |

  • Transformation and Validation:

    • Apply the mapping rules to create a new, harmonized ethnicity variable in your dataset.

    • Validate the transformation by cross-tabulating the original BiB ethnicity variable with the new harmonized variable to ensure the mapping was applied correctly.

    • Document all decisions made during the mapping process, including any assumptions or handling of ambiguous cases.[1][6][20]

Issue 2: Linking BiB Data to Hospital Episode Statistics (HES)

Problem: You need to link participants from the Born in Bradford cohort to their hospital admission records in the NHS Hospital Episode Statistics (HES) database and are unsure of the process.

Solution: Linking to HES data requires a formal application process and a clear understanding of the data linkage methodology.

Experimental Protocol: Linking Born in Bradford Data to HES

  • Data Access Application:

    • Submit an Expression of Interest to the Born in Bradford team outlining your research proposal and the specific data required.[3][21][22]

    • Upon approval, you will need to complete a Data Sharing Agreement.[2]

  • Data Linkage Methodology:

    • The primary identifier for linking BiB participants to HES records is the NHS number .[10][12]

    • The BiB team will facilitate the linkage with NHS Digital, the custodian of HES data.

    • The linked dataset provided to you will be pseudonymized to protect participant confidentiality.

  • Harmonizing Key Variables (Example: Diagnosis Codes):

    • HES Diagnosis Codes: HES uses the International Classification of Diseases (ICD), primarily ICD-10, for coding diagnoses.[23][24]

    • BiB Self-Reported Conditions: The BiB questionnaires may contain self-reported health conditions.

    • Harmonization Strategy:

      • Identify the relevant ICD-10 codes in the HES data that correspond to the self-reported conditions in the BiB data.

      • Create binary "case" vs. "non-case" variables based on the presence of specific ICD-10 codes in the HES records.

      • Compare the prevalence of conditions based on HES data versus self-reported data to assess concordance. Be aware that agreement may vary significantly between different conditions.[14][17]

Quantitative Data Summary

The success of data linkage is crucial for creating a harmonized dataset. The following table provides an overview of the reported linkage success rates for the Born in Bradford cohort with key administrative datasets.

Linked DatasetLinkage Success RateSource
Routine Health Records (including GP and hospital data)98%[5][8][9]
Education Records85%[8][9]

Visualizing the Harmonization Workflow

The following diagrams illustrate the key stages and logical flow of the data harmonization process when working with Born in Bradford data.

Harmonization_Workflow cluster_prep Phase 1: Preparation cluster_harmonize Phase 2: Harmonization cluster_analysis Phase 3: Analysis A Define Research Question B Identify Required Datasets (BiB & External) A->B C Data Access Application (Expression of Interest) B->C D Develop Harmonization Protocol C->D Approval E Variable Mapping & Transformation D->E F Data Linkage (e.g., using NHS Number) E->F G Quality Control & Validation F->G H Statistical Analysis G->H I Interpretation & Dissemination H->I

Caption: A high-level overview of the data harmonization workflow.

Variable_Harmonization_Detail cluster_source Source Datasets cluster_process Harmonization Process cluster_output Output bib_data Born in Bradford Data (e.g., Self-reported Ethnicity) assess Assess Variable Comparability (Definitions, Categories) bib_data->assess ext_data External Dataset (e.g., UK Census Ethnicity Codes) ext_data->assess map Create Mapping Protocol assess->map transform Apply Transformation Rules map->transform harmonized_var Harmonized Variable (e.g., 'Harmonized_Ethnicity') transform->harmonized_var

Caption: Detailed steps for harmonizing a single variable.

References

Ethical Considerations for Research Using Born in Bradford Data: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the valuable Born in Bradford (BiB) cohort data. Our aim is to ensure your research is conducted ethically and efficiently, adhering to the strict governance framework established to protect our participants.

Troubleshooting Guides & FAQs

This section addresses common issues researchers may encounter during their experiments and data access requests.

Data Access and Application Process

Q1: My Expression of Interest (EoI) for data access was rejected. What are the common reasons for this and how can I improve my application?

A1: An EoI is the initial step to accessing BiB data and requires careful preparation.[1][2] Rejection can occur for several reasons. To improve your chances of success, ensure your application clearly articulates:

  • A well-defined research question: The scientific rationale for your study must be clear and robust.

  • Feasibility: Demonstrate that the BiB dataset contains the necessary variables to answer your research question. You can consult the BiB Data Dictionary on GitHub to confirm data availability.[1]

  • Ethical considerations: Explicitly state how your research aligns with the ethical principles of the BiB study, including participant confidentiality and potential benefits to the community.

  • Public benefit: Outline the potential for your research to contribute to public health and wellbeing.

If your EoI is rejected, you will be provided with feedback from the BiB Executive Committee. Carefully address these points in a revised submission.

Q2: I'm having trouble with the Data Sharing Contract (DSC) and Data Sharing Agreement (DSA). What are the key sticking points and how can they be resolved?

A2: The DSC and DSA are legally binding documents that govern the use of BiB data.[1] Common issues include:

  • Institutional Sign-off: Ensure you have identified the correct individual within your institution with the authority to sign these agreements. Delays often occur when the wrong person is approached.

  • Understanding the Terms: The terms and conditions are non-negotiable and are in place to protect the confidentiality and rights of the BiB participants.[3] Familiarize yourself with the stipulations regarding data storage, security, and destruction.[4]

  • International Data Transfer: If you are based outside the UK, an International Data Transfer Agreement (IDTA) may be required if your country does not have an adequacy decision in line with UK data protection legislation.[3] This should be completed and returned with your DAA.

If you have specific questions about the agreements, contact the BiB team at --INVALID-LINK-- for clarification.[1][5][6]

Ethical Conduct of Research

Q3: A participant in a sub-study I am conducting has withdrawn their consent. What are my obligations?

A3: Participant withdrawal must be handled promptly and respectfully. Your obligations are as follows:

  • Cease Data Collection: Immediately stop collecting any further data from the individual.

  • Data Retention: Unless the participant has explicitly requested that their previously collected data be destroyed, it can be retained and used in your analysis.[7] This is crucial for maintaining the integrity of the research.

  • Confirmation: The BiB team will send a confirmation letter to the participant to clarify their wishes regarding their previously collected data and biological samples.

Q4: My research has generated a potentially clinically significant incidental finding for a participant. What is the correct protocol?

A4: The BiB protocol for handling incidental findings is designed to be ethically sound and in the best interests of the participant. While the primary role of BiB is observational research, there is a clear pathway for managing such findings.[4] You must immediately inform the BiB Executive Committee. They will then follow a pre-defined procedure which may involve contacting the participant's general practitioner. Direct contact with the participant by the researcher is not permitted.

Data Usage and Analysis

Q5: I can't find a specific variable I need in the BiB Data Dictionary. What should I do?

A5: The BiB Data Dictionary on GitHub is the most comprehensive guide to available variables.[1][8][9] If you cannot locate a variable:

  • Double-check the terminology: The variable name may be different from what you expect.

  • Consult the Data Summary: This document provides a high-level overview of the data structure and may help you locate the relevant dataset.[1][5]

  • Contact the BiB Team: If you are still unable to find the information you need, you can email the BiB data team for advice at --INVALID-LINK--.[1]

Q6: I want to link my own dataset with the BiB cohort data. What are the ethical and logistical challenges?

A6: Linking external datasets to the BiB cohort is a powerful research tool but requires rigorous ethical and governance oversight.[10]

  • Ethical Approval: You will need to obtain separate ethical approval for the data linkage from an NHS Research Ethics Committee.[4]

  • Participant Consent: The original consent provided by BiB participants covers data linkage with routine health and education records.[2][4] Linkage with other datasets will require careful consideration to ensure it falls within the scope of this consent or if re-consent is necessary.

  • Data Security and Pseudonymisation: A robust plan for the secure transfer and pseudonymisation of the linked data is essential to protect participant confidentiality.[10]

Data Presentation

The Born in Bradford cohort has yielded a wealth of quantitative data on the health of its participants. The following tables summarize some key findings.

Table 1: Prevalence of Gestational Diabetes Mellitus (GDM) and Treatment in the BiB Cohort [11]

Maternal CharacteristicOdds Ratio for Pharmaceutical Treatment vs. Lifestyle Changes
Obese4.6 (95% CI 2.8 to 7.5)
Smoker2.6 (95% CI 1.2 to 5.5)
Higher Fasting Glucose at OGTT2.1 (95% CI 1.6 to 2.7)
Pakistani Ethnicity (vs. White British)0.7 (95% CI 0.4 to 1.0)

Table 2: Differentially Expressed Metabolites in Women with Polycystic Ovary Syndrome (PCOS) in the BiB Cohort [12]

Metabolic PathwayKey MetabolitesSignificance (p-value)
InflammationGlycoprotein acetyls<0.0001
GlycolysisGlycerol, Citrate<0.0001
Amino AcidsPhenylalanine, Leucine, Isoleucine0.0003
LipidsTriglycerides in medium VLDL, Cholesterol esters in medium VLDL0.0003

Experimental Protocols

This section provides a detailed methodology for a key type of experiment conducted using BiB data.

Metabolomic Analysis of Blood Samples

Objective: To identify and quantify small molecule metabolites in blood samples to investigate their association with health outcomes.

Methodology:

  • Sample Collection: Maternal overnight-fasted blood is collected during the Oral Glucose Tolerance Test (OGTT) at 26-28 weeks of gestation. Infant cord blood samples are collected at delivery.[13]

  • Sample Processing and Storage: Samples are processed and stored at -80°C.[13]

  • Metabolomic Profiling: Two main platforms are used for metabolomic profiling:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-throughput targeted platform that provides quantitative information on a wide range of metabolites.[14]

    • Mass Spectrometry (MS): An untargeted approach with high sensitivity, capable of analyzing over 1,000 metabolites.[13][14]

  • Data Analysis:

    • Raw data from the NMR and MS platforms are processed to identify and quantify individual metabolites.

    • Statistical analyses, such as the Mann-Whitney U-test, are used to compare metabolite levels between different groups (e.g., cases and controls).[12]

    • Pathway analysis is conducted to identify metabolic pathways that are significantly altered.

Mandatory Visualization

The following diagrams illustrate key conceptual and experimental workflows relevant to research using Born in Bradford data.

Ethical_Data_Access_Workflow Researcher Researcher EoI Expression of Interest (EoI) Submission Researcher->EoI BiB_Exec BiB Executive Committee Review EoI->BiB_Exec Approval Approval BiB_Exec->Approval Meets Criteria Rejection Rejection with Feedback BiB_Exec->Rejection Does Not Meet Criteria DSC_DSA Data Sharing Contract (DSC) & Data Sharing Agreement (DSA) Approval->DSC_DSA Revise_EoI Revise EoI Rejection->Revise_EoI Data_Access Pseudonymised Data Access DSC_DSA->Data_Access Revise_EoI->EoI PCOS_Metabolic_Pathways PCOS Polycystic Ovary Syndrome (PCOS) Inflammation Inflammation PCOS->Inflammation affects Glycolysis Glycolysis PCOS->Glycolysis affects Amino_Acid Amino Acid Metabolism PCOS->Amino_Acid affects Lipid Lipid Metabolism PCOS->Lipid affects Glycoprotein Glycoprotein Acetyls Inflammation->Glycoprotein characterised by Glycerol_Citrate Glycerol & Citrate Glycolysis->Glycerol_Citrate involves Amino_Acids Phenylalanine, Leucine, Isoleucine Amino_Acid->Amino_Acids involves Lipids Triglycerides & Cholesterol Esters (in medium VLDL) Lipid->Lipids involves

References

Technical Support Center: Statistical Power in Subgroup Analysis for Bioavailability/Bioequivalence (BiB) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on statistical power considerations for subgroup analysis in Bioavailability/Bioequivalence (BiB) studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing subgroup analysis in BiB studies?

Q2: Why is statistical power lower in subgroup analyses?

Statistical power is the probability of detecting a true effect if one exists. In subgroup analysis, the sample size of each subgroup is smaller than the total sample size of the study. This reduction in sample size is the primary reason for lower statistical power. To achieve the same level of statistical power as the main analysis, a much larger overall sample size would be required.[3]

Q3: What are the risks associated with unplanned subgroup analyses?

Q4: How do regulatory agencies like the FDA and EMA view subgroup analysis in bioequivalence studies?

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize caution when interpreting subgroup analyses in bioequivalence (BE) studies.[4][5] Key recommendations include:

  • Pre-specification: Subgroup analyses should be pre-specified in the study protocol.[6]

  • Minimizing Group Effects: Efforts should be made to minimize differences between groups in study conduct.[6]

  • Interaction Analysis: A treatment-by-subgroup interaction test is crucial to assess whether the treatment effect is consistent across subgroups.[5][6]

Troubleshooting Guide

Issue: My subgroup analysis shows a significant difference, but the overall study did not meet its primary endpoint.

This scenario requires careful interpretation. The finding could be a chance occurrence due to multiple testing. It is essential to consider the biological plausibility of the subgroup effect and whether it was a pre-specified hypothesis. Such findings should be treated as exploratory and may warrant further investigation in a new, adequately powered study.

Issue: How can I increase the statistical power of my subgroup analyses?

Increasing the statistical power for subgroup analyses requires careful planning during the study design phase. Here are some strategies:

  • Increase Overall Sample Size: The most direct way to increase power is to enroll more subjects in the study.

  • Stratified Sampling: This technique can help ensure an adequate number of subjects in each subgroup of interest, especially for subgroups that represent a small proportion of the overall population.

  • Enrichment Strategies: In some cases, trial populations can be enriched with subjects who are more likely to respond to the treatment, which can increase the power to detect effects in that specific subgroup.

Experimental Protocols

Protocol: Pre-specified Subgroup Analysis in a Bioequivalence Study

  • Hypothesis and Subgroup Definition: Clearly define the subgroups of interest and the specific hypotheses to be tested in the study protocol before the trial begins. The choice of subgroups should be based on sound scientific or clinical rationale.

  • Statistical Analysis Plan (SAP): The SAP should detail the statistical methods for the primary analysis and for each pre-specified subgroup analysis. This includes the statistical model, the test for interaction, and the method for controlling for multiplicity (e.g., Bonferroni correction, hierarchical testing).

  • Power Calculation: Perform power calculations for the subgroup analyses during the study design phase to ensure an adequate sample size to detect a clinically meaningful difference.

  • Data Analysis:

    • Analyze the primary endpoint in the overall population.

    • Conduct a formal statistical test for a treatment-by-subgroup interaction. A significant interaction suggests that the treatment effect differs across subgroups.

    • If the interaction test is significant, proceed to estimate the treatment effect within each subgroup.

  • Reporting: Report the results of all pre-specified subgroup analyses, regardless of their statistical significance. Clearly state that these analyses were pre-planned.

Data Presentation

Table 1: Sample Size Considerations for Subgroup Analysis

Desired PowerEffect Size (Cohen's d)Sample Size per Group (for two equal subgroups)Total Sample Size
80%0.2 (Small)393786
80%0.5 (Medium)64128
80%0.8 (Large)2652
90%0.2 (Small)5271054
90%0.5 (Medium)86172
90%0.8 (Large)3468

Note: This table provides an approximation for a two-sample t-test with a significance level of 0.05. Actual sample size requirements will vary depending on the statistical test, the number of subgroups, and the variability of the data.

Visualizations

SubgroupAnalysisWorkflow A Study Design Phase B Define Subgroups & Hypotheses (Pre-specified) A->B C Power Calculation for Subgroups B->C D Statistical Analysis Plan (SAP) C->D E Conduct of Bioequivalence Study D->E F Data Analysis E->F G Primary Analysis (Overall Population) F->G H Test for Treatment-by-Subgroup Interaction G->H I Interaction Significant? H->I J Estimate Effect within Subgroups I->J Yes K Report Overall & Subgroup Findings I->K No J->K L Interpret with Caution (Exploratory) K->L PowerVsSampleSize cluster_0 Relationship between Statistical Power and Sample Size Power Statistical Power SampleSize Sample Size SampleSize->Power Increases EffectSize Effect Size EffectSize->Power Increases Variability Data Variability Variability->Power Decreases

References

Managing and cleaning large datasets from the Born in Bradford study.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for managing and cleaning the large and complex datasets from the Born in Bradford (BiB) study. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity and validity of your research.

Frequently Asked Questions (FAQs)

1. How do I gain access to the Born in Bradford dataset?

To access the BiB data, you must first submit an Expression of Interest (EoI) form.[1] This form should be sent to --INVALID-LINK--.[1][2][3] Before submitting, it is highly recommended to review the "Guidance for Collaborators," the "Data Summary" for a high-level overview, and the detailed "Data Dictionary" available on GitHub to understand the available variables.[1][2]

2. What is the approval process for a data request?

The BiB Executive Committee reviews data requests on a monthly basis. You can typically expect to be informed of the outcome within one week of their meeting.[1]

3. Is there a cost associated with accessing the data?

Yes, there is a fee for accessing BiB data. This is because the study does not receive specific funding to cover the costs of providing data extracts to individual research projects. The cost will vary depending on the complexity and scope of your data request.[1][2]

4. How long will it take to receive the data after my request is approved?

Following approval, you will need to sign a Data Sharing Contract (DSC) and a Data Sharing Agreement (DSA).[1] The timeline for receiving the data depends on how quickly these agreements are returned. Once the signed agreements are received, an analyst will contact you to finalize your data requirements. The aim is to provide the data within two weeks of this point, although more complex requests may take longer.[1]

5. What types of data are available in the Born in Bradford study?

The BiB study is a rich resource containing a wide variety of data types. This includes:

  • Questionnaire Data: Information on demographics, physical and mental health, and socioeconomic factors collected from mothers, partners, and children at various time points.[3]

  • Biological Samples: Stored samples include pregnancy blood and urine, as well as cord blood.[4]

  • Routine Data Linkage: With participant consent, the study links to routine health and education records, providing longitudinal data on health outcomes and educational development.[3][4][5][6] This includes GP records, hospital admissions, and A&E data.[3]

  • Genetic and Metabolomic Data: Exome sequencing and metabolomics data are available for a significant portion of the cohort.[4][7]

6. How is the data de-identified?

To protect participant confidentiality, all personal identification is removed from the datasets provided to researchers. The data is identified only by a unique study ID number.[5]

Troubleshooting Common Data Cleaning Issues

Effectively cleaning and preparing the Born in Bradford dataset is crucial for robust analysis. Below are common challenges and recommended approaches.

Issue 1: Handling Missing Data

  • Problem: Missing data is a common feature of large, longitudinal studies.

  • Solution: It is important to first identify the patterns of missingness. Stata's xtset command can be useful for this in panel data.[8] Depending on the nature of the missing data, various imputation techniques can be employed, such as mean, median, regression-based, or multiple imputation.[8]

Issue 2: Ensuring Consistency Over Time

  • Problem: In a longitudinal study, variables that are expected to be static (e.g., date of birth) or change predictably (e.g., age) may have inconsistencies across different data collection waves.

  • Solution: Cross-visit checks are essential.[9] This involves comparing data for the same participant across different time points to identify and rectify discrepancies. For example, if a participant's date of birth is recorded differently at two separate visits, this needs to be investigated and corrected.

Issue 3: Dealing with Outliers and Errors

  • Problem: Datasets can contain errors from data entry or measurement.

  • Solution: A thorough data review is necessary to identify unallowed categorical values or values that are out of a plausible range.[10] For instance, checking age by grade level can help identify inconsistencies.[10] It is also crucial to check for invalid or non-unique study IDs.[10]

Issue 4: Harmonizing Data from Different Sources

  • Problem: The BiB study links to various routine datasets, which may have different coding systems or formats.

  • Solution: Data harmonization is key. This involves creating a standardized format for variables across different sources.[11] This may require recoding variables to ensure they are comparable. It is vital to record every step of this process to ensure reproducibility.[11]

Quantitative Data Summary

The following tables provide a summary of the Born in Bradford cohort demographics and available data.

Table 1: Original Cohort Recruitment (2007-2011)

Participant GroupNumber Recruited
Pregnant Women12,453[3]
Pregnancies13,776[4]
Partners3,448[4]

Table 2: Ethnic Composition of the Original Cohort

EthnicityApproximate Percentage
South Asian50%[3]
Non-South Asian50%[3]

Table 3: Available Biological Samples

Sample TypeNumber Available
Pregnancy Blood11,625[4][7]
Pregnancy Urine6,996[4][7]
Cord Blood9,303[4][7]

Table 4: Genetic and Metabolomic Data Availability

Data TypeParticipant GroupNumber Available
Exome SequencingMothers10,531[4][7]
Exome SequencingChildren9,158[4][7]
MetabolomicsPregnancy Samples11,479[4][7]
MetabolomicsCord Blood7,890[4][7]
MetabolomicsChildren's Samples (age 2)2,108[4][7]

Experimental Protocols & Workflows

Data Access Workflow

The process for accessing Born in Bradford data follows a structured path to ensure proper governance and ethical oversight.

start Researcher has a research question eoi Submit Expression of Interest (EoI) form start->eoi review BiB Executive Committee Review (Monthly) eoi->review decision Decision Communicated (within 1 week) review->decision agreements Sign Data Sharing Contract & Agreement decision->agreements Approved reject Request Rejected decision->reject Not Approved analyst Consult with BiB Analyst agreements->analyst data_release Receive Anonymised Dataset analyst->data_release

Data Access Workflow for the Born in Bradford Study.
General Data Cleaning Protocol

A systematic approach to data cleaning is essential for preparing the Born in Bradford dataset for analysis.

raw_data Receive Raw Dataset initial_review Initial Data Review & Familiarisation raw_data->initial_review id_check Check for Invalid/Duplicate Study IDs initial_review->id_check range_check Check for Out-of-Range & Unallowed Values id_check->range_check consistency_check Longitudinal Consistency Checks (Cross-visit) range_check->consistency_check missing_data Address Missing Data (Imputation/Deletion) consistency_check->missing_data harmonisation Harmonise Variables from Linked Datasets missing_data->harmonisation documentation Document all Cleaning Steps harmonisation->documentation clean_data Final Cleaned Dataset for Analysis documentation->clean_data

A General Protocol for Cleaning Longitudinal Cohort Data.

References

Avoiding common pitfalls in longitudinal data analysis with BiB.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for longitudinal data analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of longitudinal studies and avoid common analytical pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls in longitudinal data analysis?

A1: Longitudinal data analysis is a powerful tool, but it comes with several potential challenges. The most frequently encountered pitfalls include:

  • Attrition and Missing Data: Participants dropping out of a study over time (attrition) or missing occasional data points is a very common issue.[1][2] This can lead to biased results if not handled correctly.[3][4]

  • Time-Varying Covariates: Covariates that change over time (e.g., concomitant medications, disease severity) can complicate analyses and require specialized modeling techniques.[5][6]

  • Measurement and Time Point Selection: The choice of when and how often to collect data, as well as the reliability and validity of the measurement instruments, can significantly impact the study's findings.[7] Inaccurate or insensitive measures may fail to detect true changes over time.[7]

  • Panel Conditioning: Participants' responses may change simply due to their repeated participation in the study, a phenomenon known as panel conditioning.[2]

Q2: How should I handle missing data in my longitudinal study?

A2: The appropriate method for handling missing data depends on the nature of the missingness.[9] There are three main types of missing data mechanisms:

  • Missing Completely at Random (MCAR): The probability of data being missing is unrelated to either the observed or unobserved data.[9]

  • Missing at Random (MAR): The probability of data being missing depends only on the observed data, not on the unobserved data.[4][9]

  • Missing Not at Random (MNAR): The probability of data being missing is related to the unobserved data itself.[9]

Here are some common approaches to handling missing data:

  • Multiple Imputation (MI): This is a sophisticated method where missing values are replaced with a set of plausible values, creating multiple "complete" datasets.[10][11] Analyses are performed on each dataset, and the results are then pooled. MI is often recommended, particularly for data that is MAR.[4][11]

  • Maximum Likelihood (ML): This approach uses all available data to estimate model parameters, without explicitly imputing missing values.[10] It is a robust method when the MAR assumption holds.

  • Complete Case (CC) Analysis: This method, also known as listwise deletion, only includes participants with complete data at all time points.[11] This can lead to a significant loss of statistical power and biased results if the data are not MCAR.[3]

  • Last Observation Carried Forward (LOCF): This method imputes missing values with the last observed value for that individual. While simple, this method is generally not recommended as it can lead to biased estimates.[11]

Troubleshooting Guide: Choosing a Missing Data Method

Missing Data Mechanism Recommended Methods Methods to Avoid Key Considerations
MCAR Complete Case Analysis, Multiple Imputation, Maximum LikelihoodLast Observation Carried ForwardCC analysis is simple but may reduce statistical power.[11]
MAR Multiple Imputation, Maximum LikelihoodComplete Case Analysis, Last Observation Carried ForwardMI and ML are generally preferred as they produce less biased estimates under MAR.[10][11]
MNAR Specialized Models (e.g., selection models, pattern-mixture models)All methods for MCAR/MARRequires strong assumptions about the missingness mechanism. Sensitivity analyses are crucial.[9]

Q3: What are time-varying covariates and how do I analyze them?

A3: Time-varying covariates are variables that change their values over the course of a longitudinal study.[12] Examples in a clinical trial might include blood pressure, concomitant medication use, or reported side effects.

Analyzing time-varying covariates requires careful consideration of their relationship with the outcome. A key distinction is whether the covariate is exogenous or endogenous .[6]

  • Exogenous: The current value of the covariate is not influenced by past values of the outcome.

  • Endogenous: The current value of the covariate is influenced by past values of the outcome. This creates a feedback loop that can complicate interpretation.[6]

Experimental Protocol: Analyzing Time-Varying Covariates

  • Data Preparation: Structure your data in a "long" format, where each row represents a single observation at a specific time point for an individual.

  • Exploratory Analysis: Plot the time-varying covariate over time for a sample of individuals to understand its trajectory.

  • Model Selection: Choose a statistical model that can appropriately handle time-varying covariates, such as a mixed-effects model or a Generalized Estimating Equations (GEE) model.[8][13]

  • Model Specification: Include the time-varying covariate as a predictor in your model. You may also need to consider lagged effects, where the covariate at a previous time point influences the current outcome.[6]

  • Interpretation: Carefully interpret the coefficient of the time-varying covariate. It represents the association between a one-unit change in the covariate and the outcome at a given time point, holding other variables constant.

Logical Relationship: Handling Time-Varying Covariates

A Identify Time-Varying Covariate (TVC) B Determine if TVC is Exogenous or Endogenous A->B C Exogenous TVC B->C  Not influenced by  past outcomes D Endogenous TVC B->D Influenced by past outcomes   E Standard Mixed-Effects or GEE Models C->E F Specialized Models (e.g., Joint Models) D->F

Decision process for analyzing time-varying covariates.

Troubleshooting Guides

Problem: My results seem biased due to participant dropout.

Solution Workflow:

This workflow outlines the steps to diagnose and mitigate bias from attrition.

cluster_diagnosis Diagnosis cluster_mitigation Mitigation A Characterize Dropouts: Compare baseline characteristics of completers vs. dropouts. B Assess Missing Data Mechanism (MCAR, MAR, MNAR) A->B C Select Appropriate Method: - MAR: Multiple Imputation,  Maximum Likelihood - MNAR: Sensitivity Analyses B->C D Implement Method and Re-analyze Data C->D E Report Attrition Rates and Handling Method D->E

Workflow for addressing attrition bias.

Problem: I am not sure which statistical model to use for my longitudinal data.

Comparison of Common Longitudinal Models

Model Key Features Best For... Considerations
Mixed-Effects Models - Models individual-specific trajectories.- Accounts for within-subject correlation.[7]- When interested in individual change over time.- Unbalanced data (unequal number of observations per subject).- Assumes the random effects are normally distributed.
Generalized Estimating Equations (GEE) - Models the average response in the population.- Specifies a "working" correlation structure.[14]- When the primary interest is in population-level effects.- Correlated data where the correlation structure is not of primary interest.- Parameter estimates can be inefficient if the working correlation structure is misspecified.[14]
Repeated Measures ANOVA - A more traditional approach.[7]- Balanced designs with a small number of time points and no missing data.- Strict assumptions about the covariance structure that are often violated in practice.[15]

References

Validation & Comparative

A Comparative Guide to UK Birth Cohorts: Born in Bradford, ALSPAC, and Millennium Cohort Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three seminal UK birth cohort studies: Born in Bradford (BiB), the Avon Longitudinal Study of Parents and Children (ALSPAC), and the Millennium Cohort Study (MCS). It highlights their unique contributions to understanding the interplay of genetic, environmental, and socioeconomic factors in health and disease, presenting key quantitative findings and methodologies to inform future research and therapeutic development.

Overview of UK Birth Cohorts

Longitudinal birth cohort studies are powerful research platforms that track the lives of large groups of people from birth over many years. The UK has a rich history of such studies, which have provided invaluable insights into child development, social mobility, and the determinants of health and disease across the life course. This guide focuses on three contemporary cohorts, each with a distinct design and focus, offering complementary perspectives on the health of the UK population.

Cohort Profiles: A Side-by-Side Comparison

The fundamental characteristics of each cohort shape their research strengths and potential applications. BiB's strength lies in its detailed study of a deprived, multi-ethnic urban population, while ALSPAC provides deep transgenerational data, and MCS offers a nationally representative picture of the UK.

Table 1: Key Characteristics of the Born in Bradford, ALSPAC, and Millennium Cohort Studies

FeatureBorn in Bradford (BiB)Avon Longitudinal Study of Parents and Children (ALSPAC)Millennium Cohort Study (MCS)
Location Bradford, a deprived and ethnically diverse city in the North of England.Former county of Avon (Bristol and surrounding area), South West England.UK-wide (England, Scotland, Wales & Northern Ireland).
Recruitment Period 2007 - 2010[1]1991 - 1992[2]2000 - 2002[3][4]
Initial Sample Size 12,453 women with 13,776 pregnancies.[1]14,541 pregnant women.[2]~19,000 children.[5]
Key Demographics Multi-ethnic cohort with ~50% of participants of South Asian (primarily Pakistani) origin; high levels of socioeconomic deprivation.[1][6]Predominantly White British population; broadly representative of the region at the time of recruitment.[7]Nationally representative sample with intentional over-sampling of children in disadvantaged areas and from ethnic minority backgrounds.[4][8]
Primary Focus Health inequalities, environmental exposures (e.g., air pollution), impact of ethnicity, and childhood obesity.[1]Genetic and environmental influences on health and development across the life course; multi-generational study.[2]Child development, social stratification, family life, and health in a nationally representative context.[8]
Data Linkage Extensive linkage to routine health (98%) and education (85%) records.[9]Linkage to medical and educational records.[10]Linkage to administrative health and education records.[11]
Biobank Over 250,000 samples including maternal/cord blood, DNA, and urine.[12]Extensive biological samples including DNA, cord blood, and placenta.[7]Saliva samples for DNA analysis from children and parents.[3]

Comparative Findings on Key Health Outcomes

Direct comparison of quantitative findings requires careful consideration of methodological differences, such as the timing of data collection and the specific assessment tools used. The following tables summarize key findings in areas of significant public health interest, with methodologies detailed further in Section 4.

Childhood Overweight and Obesity

Childhood obesity is a primary research focus for all three cohorts. The data reveals high prevalence across the UK, with BiB providing specific insights into ethnic and socioeconomic disparities.

Table 2: Comparison of Findings on Childhood Overweight & Obesity

CohortAge of MeasurementKey Quantitative Finding
Born in Bradford (BiB) 4-5 yearsThe prevalence of overweight and obesity was 21.8% .[13]
ALSPAC 7-11 yearsThe 4-year incidence of new obesity cases was 5.0% between the ages of 7 and 11.[3][8]
Millennium Cohort Study (MCS) 14 years20% of participants were classified as obese, with a further 15% classified as overweight.[14]
Maternal Mental Health

The mental health of mothers during and after pregnancy is a critical factor in child development. The cohorts use different tools and time points, but all indicate that perinatal mental health is a significant issue.

Table 3: Comparison of Findings on Maternal Depression

CohortTime of MeasurementAssessment ToolKey Quantitative Finding
Born in Bradford (BiB) Antenatal (26-28 wks)General Health Questionnaire (GHQ)Prevalence of depression symptoms was significantly higher in South Asian women (43.3% ) compared to White British women (36.1% ).[15]
ALSPAC Postnatal (various)Edinburgh Postnatal Depression Scale (EPDS)One study found that 25% of mothers in the second generation of the cohort experienced depression during pregnancy.[16]
Millennium Cohort Study (MCS) Up to 14 years postpartumSelf-reported doctor diagnosisApproximately 48% of mothers reported at least one diagnosis of depression or severe anxiety by the time their child was 14 years old.[17]
Environmental Health: Air Pollution

A unique strength of the Born in Bradford cohort is its detailed investigation into the health effects of urban air pollution, leveraging the city's diverse environment.

Table 4: Key Findings on Air Pollution from Born in Bradford

Exposure MetricHealth OutcomeKey Quantitative Finding
Particulate Matter (PM₂.₅)Birth WeightA 5 µg/m³ increase in PM₂.₅ during pregnancy was associated with a 43g reduction in birth weight and a 0.28cm smaller head circumference in children of White British mothers.[11]
Traffic-Related PollutionAsthmaIt is estimated that one-third of childhood asthma cases in the city of Bradford are attributable to air pollution.[18][19]
Traffic-Related PollutionBrain DevelopmentChildren aged 4-5 living nearer to busy roads with high pollution performed worse on cognitive function tests.[20]

Experimental Protocols & Methodologies

The validity and comparability of findings are contingent on the methodologies employed. This section details the protocols for the key findings cited above.

Assessment of Childhood Obesity
  • Born in Bradford & ALSPAC: At clinical assessments, children's height was measured to the nearest 0.1 cm using a stadiometer (e.g., Leicester Height Measure) and weight was measured to the nearest 0.1 kg using calibrated electronic scales (e.g., Seca scales), with children in light clothing and without shoes.[3] Body Mass Index (BMI) was calculated as weight (kg) / height (m)². Overweight and obesity were defined using UK90 growth reference centiles.[3][21]

  • Millennium Cohort Study: Measurements were taken during home visits by trained interviewers. Height and weight were measured, and BMI was calculated. Overweight and obesity were classified using the UK1990 growth reference system to define cut-points.[1][22]

Assessment of Maternal Depression
  • Born in Bradford: Maternal mental health was assessed during pregnancy (approx. 26-28 weeks gestation) using the 28-item General Health Questionnaire (GHQ-28). A score of >0 on the depression subscale was used to indicate the presence of depressive symptoms.[15]

  • ALSPAC: The 10-item Edinburgh Postnatal Depression Scale (EPDS) was administered to mothers at multiple time points during pregnancy and for years after birth. It is a widely used screening tool for perinatal depression, with a score of ≥13 often used as a threshold to indicate probable depression.[16][23]

  • Millennium Cohort Study: Data on maternal depression and severe anxiety were collected via self-report during interviews at 9 months, and 3, 5, 7, 11, and 14 years postpartum. Mothers were asked if a doctor had ever diagnosed them with depression or severe anxiety.[17][24]

Air Pollution Exposure Assessment (Born in Bradford)

BiB's air pollution research utilizes sophisticated exposure modelling.

  • Protocol: Land Use Regression (LUR) models were developed for the Bradford district to estimate outdoor air pollution concentrations at the home addresses of participants. These models use air pollution monitoring data and geographic information system (GIS) variables (e.g., traffic, land use, population density) to predict annual average concentrations of pollutants like PM₂.₅, PM₁₀, and Nitrogen Dioxide (NO₂). The model estimates are then linked to individual participant addresses to assign specific exposure levels for each pregnancy period.[11] For some studies, children act as "citizen scientists," carrying portable monitoring packs to measure their personal exposure on journeys to and from school.[19]

Visualizing Cohort Methodologies and Findings

Diagrams can clarify complex workflows and the relationships between variables uncovered by cohort research.

G cluster_recruitment Phase 1: Recruitment & Baseline cluster_birth Phase 2: Birth cluster_followup Phase 3: Longitudinal Follow-up preg Pregnant Woman Recruited at Antenatal Clinic consent Informed Consent (Data & Biobank) preg->consent birth Childbirth baseline_q Baseline Questionnaire (Health, Lifestyle, Socio-demographics) consent->baseline_q baseline_m Maternal Measurements (Height, Weight, Blood Pressure) consent->baseline_m baseline_b Maternal Blood/Urine Sample Collection consent->baseline_b child_q Parental & Child Questionnaires (Development, Diet, Health) baseline_q->child_q child_assess Clinical Assessments (Cognition, Growth, Physical Health) baseline_m->child_assess child_bio Child Biological Samples (Saliva, Blood) baseline_b->child_bio cord_blood Cord Blood & Placenta Collection birth->cord_blood birth_measures Newborn Anthropometry (Weight, Length, Head Circ.) birth->birth_measures birth_measures->child_assess linkage Routine Data Linkage (Health & Education Records) child_q->linkage

Caption: Typical data collection workflow in a UK birth cohort study.

G pollution Higher Traffic-Related Air Pollution (PM₂.₅) bw Lower Birth Weight pollution->bw  Stronger effect in  White British mothers hc Smaller Head Circumference pollution->hc  Stronger effect in  White British mothers adipo Higher Newborn Adiposity (Skinfolds) pollution->adipo  Effect observed in  Pakistani origin mothers ethnicity Maternal Ethnicity ethnicity->bw modifies effect ethnicity->hc modifies effect ethnicity->adipo modifies effect

Caption: Born in Bradford finding: Ethnicity modifies pollution's effect on birth outcomes.

Conclusion

The Born in Bradford, ALSPAC, and Millennium Cohort studies represent invaluable, yet distinct, resources for the scientific community.

  • Born in Bradford offers unparalleled insight into the health challenges of a deprived, multi-ethnic urban population, with world-leading research on environmental health and health inequalities.

  • ALSPAC provides exceptional depth in genetic and multi-generational research, allowing for the study of health and disease across the entire life course and between parents and children.

  • The Millennium Cohort Study delivers a robust, nationally representative dataset that is crucial for understanding the broader social and economic determinants of child health and development in the 21st-century UK.

By understanding the unique strengths, methodologies, and key findings of each cohort, researchers and drug development professionals can better leverage these powerful datasets to address pressing public health questions, identify novel therapeutic targets, and develop interventions tailored to the diverse populations that these studies represent.

References

Replicating Research: A Comparative Guide to the Born in Bradford Dataset

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to replicate and validate research findings is a cornerstone of scientific advancement. Large-scale longitudinal birth cohort studies offer an invaluable resource for this purpose, providing rich datasets to test and confirm hypotheses. This guide provides a detailed comparison of the Born in Bradford (BiB) study with two other prominent UK birth cohorts: the Avon Longitudinal Study of Parents and Children (ALSPAC) and the Millennium Cohort Study (MCS), with a focus on their utility for replicating research findings.

Comparative Overview of Major UK Birth Cohorts

The selection of a suitable dataset for a replication study is contingent on various factors, including sample size, demographic characteristics, and the nature of the data collected. The table below summarizes key quantitative data from the Born in Bradford study and its alternatives.

FeatureBorn in Bradford (BiB)Avon Longitudinal Study of Parents and Children (ALSPAC)Millennium Cohort Study (MCS)
Primary Recruitment Period 2007 - 2010[1][2][3]1991 - 1992[4][5][6]2000 - 2002[7][8][9]
Initial Sample Size (Pregnancies/Children) 12,453 women with 13,776 pregnancies[1][2][3]14,541 pregnancies, resulting in 14,062 live births[5][10]~18,818 children[7][8]
Ethnic Diversity High, with approximately 50% of participants of South Asian origin[1][2].Predominantly White; representative of the former county of Avon in the early 1990s[11].Representative of the UK population with oversampling of areas with high ethnic minority populations[7][8][12].
Geographic Scope City of Bradford, a deprived urban area in the North of England[1].Former county of Avon in South West England[5].United Kingdom (England, Scotland, Wales, and Northern Ireland)[7][8].
Key Data Collection Methods Questionnaires, routine data linkage (health and education), biological samples[1][13].Questionnaires, direct clinical assessments, biological samples, data linkage[4][5][14].Questionnaires, cognitive assessments, physical measurements, linkage to administrative data[8].
Biological Samples Maternal and cord blood, paternal saliva, DNA, metabolomics, proteomics[2][3][15].Maternal and child blood, DNA, urine, saliva[16].Saliva samples for DNA analysis[8].
Data Access Application via the BiB Executive Group[1].Managed access process through a research proposal submission.Application through the UK Data Service[8].

Experimental Protocols: A Case Study in Metabolomics

Detailed methodologies are crucial for the replication of research. Below is a representative experimental protocol for a metabolomics study, a technique used in the Born in Bradford cohort to investigate the molecular fingerprints of health and disease.[15][17][18][19] This protocol is based on the methodologies described in publications detailing the metabolomic data available in the BiB cohort.

Objective: To identify metabolic profiles during pregnancy and in early life and their association with health outcomes.

Methodology:

  • Sample Collection:

    • Maternal blood samples are collected at 26-28 weeks' gestation.

    • Umbilical cord blood samples are collected at birth.

    • Infant blood samples are collected at approximately 12 and 24 months of age.

  • Sample Processing and Storage:

    • Blood samples are processed to extract serum and plasma.

    • Samples are stored at -80°C in the Born in Bradford biobank for long-term preservation.

  • Metabolomic Profiling:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-throughput platform is used to quantify a wide range of metabolites, including amino acids, lipids, and lipoproteins.

    • Mass Spectrometry (MS): This technique provides a more comprehensive, untargeted analysis of the metabolome, capable of identifying over a thousand metabolites with high sensitivity.

  • Data Analysis:

    • Raw spectral data from NMR and MS are processed to identify and quantify individual metabolites.

    • Statistical analyses are performed to identify associations between metabolic profiles and various maternal and child health outcomes, adjusting for potential confounding factors.

    • Bioinformatics tools are used to map identified metabolites to specific metabolic pathways.

Visualizing Research Workflows

To facilitate understanding of the complex processes involved in replication research using large datasets, the following diagrams, generated using the DOT language, illustrate key workflows.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing & Storage cluster_profiling Metabolomic Profiling cluster_analysis Data Analysis maternal_blood Maternal Blood (26-28 wks) processing Serum/Plasma Extraction maternal_blood->processing cord_blood Cord Blood (Birth) cord_blood->processing infant_blood Infant Blood (12 & 24 mos) infant_blood->processing storage Biobank Storage (-80°C) processing->storage nmr NMR Spectroscopy storage->nmr ms Mass Spectrometry storage->ms data_processing Metabolite Identification & Quantification nmr->data_processing ms->data_processing stat_analysis Statistical Association Analysis data_processing->stat_analysis pathway_analysis Pathway Mapping stat_analysis->pathway_analysis

Metabolomics Experimental Workflow

logical_relationship cluster_cohorts UK Birth Cohorts cluster_data Data Resources cluster_research Research Application cluster_outcome Scientific Outcome bib Born in Bradford questionnaires Questionnaires bib->questionnaires biological_samples Biological Samples bib->biological_samples routine_data Routine Data Linkage bib->routine_data alspac ALSPAC alspac->questionnaires alspac->biological_samples alspac->routine_data mcs Millennium Cohort Study mcs->questionnaires mcs->biological_samples mcs->routine_data replication_study Replication/Comparative Study questionnaires->replication_study biological_samples->replication_study routine_data->replication_study original_finding Original Research Finding original_finding->replication_study validation Validation of Findings replication_study->validation generalizability Assessment of Generalizability replication_study->generalizability new_hypotheses Generation of New Hypotheses replication_study->new_hypotheses

Logic of Replication Research

The Power of Comparative Research: The Case of Breastfeeding Studies

While direct, pre-planned replication studies using the Born in Bradford dataset are not extensively documented, its rich data has been instrumental in comparative research that serves a similar purpose: to test the robustness and generalizability of findings across different populations. A notable example is the research into the determinants of breastfeeding initiation and duration.

Studies using the Millennium Cohort Study and the Avon Longitudinal Study of Parents and Children have previously explored the socioeconomic and demographic factors associated with breastfeeding practices in the UK.[20] The Born in Bradford cohort, with its unique ethnic composition, has allowed researchers to investigate these associations in a multi-ethnic population, providing crucial insights into how these relationships may differ across ethnic groups.[8] This comparative approach, while not a direct replication, is vital for understanding the broader applicability of research findings and for developing targeted public health interventions.

References

A Comparative Guide to the Validation of Health Outcomes in the Born in Bradford Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the methodologies used to validate key health outcomes within the Born in Bradford (BiB) study, with a focus on childhood obesity, mental health, and respiratory health. It offers a comparative lens against other prominent UK birth cohorts and alternative validation methods, supported by available data.

Overview of the Born in Bradford Study's Validation Approach

The Born in Bradford (BiB) study is a large, multi-ethnic birth cohort study that robustly validates health outcomes through a combination of direct participant data collection and extensive linkage to routine electronic health records (EHRs).[1][2] This dual approach allows for both in-depth phenotyping and long-term follow-up of participants. The study has a high rate of consent for data linkage, with approximately 98% of participants agreeing to have their health and education records linked.[3] This comprehensive data linkage is a cornerstone of their validation strategy, enabling researchers to track health outcomes over time and across different healthcare settings.

The BiB methodology has proven to be a successful model, leading to the development of the "Born and Bred in (BaBi)" network, which extends this electronic birth cohort and data linkage model to other regions across the UK.

Comparison of Health Outcome Validation

This section compares the validation of three key health areas in the Born in Bradford study with alternative methodologies, including those used in other major UK birth cohorts such as the Avon Longitudinal Study of Parents and Children (ALSPAC) and the Millennium Cohort Study (MCS).

Childhood Obesity

Childhood obesity is a primary research focus of the BiB study. Validation of this outcome is achieved through a combination of direct measurements and linkage to national child measurement programs.

Experimental Protocol: Validation of Childhood Obesity in Born in Bradford

The validation of childhood obesity in the BiB study involves a multi-faceted approach:

  • Direct Anthropometric Measurements: During various follow-up phases, trained researchers conduct direct measurements of children's height, weight, and skinfold thickness.

  • Data Linkage to the National Child Measurement Programme (NCMP): The BiB cohort data is linked to the NCMP, which routinely collects height and weight data from all children in state-maintained schools in England at school entry (reception, age 4–5) and in the final year of primary school (Year 6, age 10–11).

  • External Validation of Prediction Models: The BiB dataset has been instrumental in the external validation of prediction models for childhood overweight and obesity, such as the Studying Lifecourse Obesity Predictors (SLOPE) models. This involves applying the prediction models developed in one cohort (e.g., SLOPE) to the BiB cohort to assess their predictive accuracy in a different population.

Comparison of Childhood Obesity Validation Methods

Validation MethodBorn in Bradford (BiB)Alternative/Comparative Method (e.g., other cohorts)
Primary Data Collection Direct anthropometric measurements (height, weight, skinfold thickness) at multiple time points.Similar direct measurements are common in other birth cohorts like ALSPAC and the Millennium Cohort Study.
Routine Data Linkage Linkage to the National Child Measurement Programme (NCMP) for school-aged children.Other UK cohorts also utilize linkage to NCMP data where available.
Predictive Model Validation External validation of the SLOPE prediction models for childhood overweight and obesity.The development cohort for the SLOPE models was in Hampshire, providing a different geographical and demographic context for comparison.

Quantitative Data Summary: External Validation of SLOPE Childhood Obesity Prediction Models

The following table summarizes the performance of the SLOPE prediction models when externally validated using Born in Bradford data. The Area Under the Receiver Operating Characteristic Curve (AUC) is a measure of the model's ability to discriminate between children who will and will not become overweight or obese. An AUC of 0.5 suggests no discrimination, while an AUC of 1.0 indicates perfect discrimination.

Prediction Model StageSLOPE Development Cohort (AUC)Born in Bradford Validation (AUC)
Early Pregnancy0.660.64
At Birth0.700.69
At ~1 Year0.770.76
At ~2 Years0.830.82

This data is synthesized from published research on the external validation of the SLOPE models in the Born in Bradford cohort.

Mental Health

The BiB study assesses mental health outcomes through validated questionnaires and is increasingly leveraging linked electronic health records.

Experimental Protocol: Validation of Mental Health Outcomes in Born in Bradford

  • Validated Questionnaires: The primary tool for assessing child mental health in the BiB cohort is the Strengths and Difficulties Questionnaire (SDQ). The psychometric properties of the SDQ have been specifically validated within the multi-ethnic BiB population to ensure its reliability and validity in this diverse group.[4][5][6] Other validated mental health instruments, such as the Patient Health Questionnaire (PHQ-8) and the Generalised Anxiety Disorder assessment (GAD-7), are used in sub-studies like Born in Bradford's Better Start (BiBBS).

  • Data Linkage to Primary and Secondary Care Records: Linkage to GP (SystmOne) and hospital records allows for the identification of diagnoses of mental health conditions, referrals to mental health services, and prescriptions for psychotropic medications.

Comparison of Mental Health Outcome Validation Methods

Validation MethodBorn in Bradford (BiB)Alternative/Comparative Method (e.g., ALSPAC)
Primary Assessment Tool Strengths and Difficulties Questionnaire (SDQ), with specific validation in a multi-ethnic cohort.ALSPAC uses a range of measures including the Short Mood and Feelings Questionnaire (SMFQ) and the Clinical Interview Schedule-Revised (CIS-R).[7]
Data Linkage for Diagnosis Linkage to primary and secondary care records for diagnostic codes and service use.ALSPAC also links to electronic primary care records to assess agreement with questionnaire-derived mental health data.[8][9]
Psychometric Validation Studies have specifically examined the factor structure and validity of the SDQ in the BiB cohort.[4][5][6]Extensive validation of mental health measures has also been conducted within the ALSPAC cohort.[10]
Respiratory Health

Respiratory health outcomes in the BiB study are primarily ascertained and validated through linkage to electronic health records.

Experimental Protocol: Validation of Respiratory Health Outcomes in Born in Bradford

  • Case Identification via Electronic Health Records: The BiB study has developed and validated algorithms to identify cases of common respiratory conditions like asthma, eczema, and allergic rhinitis from primary care records (SystmOne).[11] This involves using a combination of diagnostic codes (Read codes) and prescription data.

  • Linkage to Hospital Episode Statistics (HES): Linkage to HES data provides information on hospital admissions and emergency department visits related to respiratory conditions, offering a more complete picture of disease severity and healthcare utilization.

  • Environmental Data Linkage: The study links participant data to environmental data, such as air pollution levels, to investigate the environmental determinants of respiratory health outcomes.

Comparison of Respiratory Health Outcome Validation Methods

Validation MethodBorn in Bradford (BiB)Alternative/Comparative Method (General Practice)
Case Definition Utilizes a combination of diagnostic (Read) codes and prescription data from primary care records to define cases of asthma and other allergic diseases.[11]Other studies using UK primary care databases, like the Clinical Practice Research Datalink (CPRD), also employ algorithms based on Read codes and prescription data to identify respiratory conditions.[12][13]
Validation Approach The accuracy of these case definitions is assessed within the context of the BiB cohort's linked data.Systematic reviews of studies validating asthma diagnoses in EHRs show that combining multiple data sources (e.g., diagnoses, medications) improves the positive predictive value of case identification.[14]
Data Sources Linkage to primary care (SystmOne) and secondary care (Hospital Episode Statistics) data.Other UK cohorts, such as ALSPAC, also link to primary and secondary care records to ascertain health outcomes.

Methodological Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows in the validation of health outcomes within the Born in Bradford study.

DataLinkageWorkflow cluster_recruitment Participant Recruitment & Consent cluster_data_collection Direct Data Collection cluster_data_linkage Routine Data Linkage cluster_validation Health Outcome Validation p Pregnant women recruited at Bradford Royal Infirmary c Informed consent obtained for - Data Collection - Routine Data Linkage p->c q Questionnaires (e.g., SDQ) c->q gp Primary Care Records (SystmOne) c->gp val Validated Health Outcomes (e.g., Obesity, Asthma, Mental Health) q->val pm Physical Measurements (e.g., Anthropometry) pm->val bs Biological Samples (Blood, Urine) bs->val gp->val hosp Hospital Episode Statistics (HES) hosp->val edu Education Records edu->val

Caption: Born in Bradford Data Collection and Linkage Workflow.

RespiratoryOutcomeValidation cluster_criteria Case Identification Criteria start BiB Participant with Linked Electronic Health Record codes Presence of specific diagnostic (Read) codes for respiratory conditions start->codes prescriptions Record of prescriptions for respiratory medications (e.g., inhalers) start->prescriptions decision Algorithm Applied: Meets Case Definition? codes->decision prescriptions->decision outcome_yes Case of Respiratory Condition (e.g., Asthma) Identified decision->outcome_yes Yes outcome_no Not identified as a case decision->outcome_no No

Caption: Validation of Respiratory Outcomes via EHR in BiB.

Conclusion

The Born in Bradford study employs a robust and multi-faceted approach to the validation of health outcomes. Its strength lies in the combination of detailed, prospectively collected data and comprehensive linkage to routine electronic health records. This allows for rigorous validation of outcomes such as childhood obesity, mental health, and respiratory conditions.

While direct comparative validation studies against other cohorts for all health outcomes are not always available, a comparison of the methodologies reveals both commonalities and unique strengths. The BiB study's focus on a multi-ethnic and socioeconomically diverse population, and its specific validation of instruments like the SDQ within this context, provides invaluable data for understanding health inequalities. The extensive and high-quality data linkage in BiB offers a powerful platform for validating health outcomes using real-world data, a methodology that is increasingly important in health research and drug development. For professionals in these fields, the data and methodologies from the Born in Bradford study represent a vital resource for understanding disease etiology and for the development and evaluation of interventions.

References

A Comparative Analysis of Two Landmark UK Birth Cohorts: Born in Bradford and ALSPAC

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the architecture and methodologies of two of the United Kingdom's most influential longitudinal birth cohort studies, Born in Bradford (BiB) and the Avon Longitudinal Study of Parents and Children (ALSPAC), reveals distinct approaches to understanding the complex interplay of genetics, environment, and lifestyle on health and wellbeing. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, offering insights into the unique strengths and characteristics of each cohort.

The Born in Bradford study, initiated in 2007, is a multi-ethnic birth cohort that recruited 12,453 pregnant women and their partners in a city with high levels of deprivation and a large South Asian population.[1][2][3] This focus provides a powerful resource for investigating health inequalities and the specific health needs of different ethnic groups.[1][4] In contrast, the Avon Longitudinal Study of Parents and Children, which began in 1991, recruited a larger cohort of 14,541 pregnant women from a more homogenous population in the former county of Avon.[5][6][7][8] ALSPAC is renowned for its extensive and detailed data collection over a longer follow-up period, making it a valuable resource for studying the determinants of health and disease across the life course.[6][7]

Quantitative Cohort Characteristics

The fundamental differences in the recruitment strategies and geographical locations of the two studies have resulted in cohorts with distinct demographic and socioeconomic profiles. These differences are crucial for researchers to consider when designing studies and interpreting findings.

CharacteristicBorn in Bradford (BiB)Avon Longitudinal Study of Parents and Children (ALSPAC)
Recruitment Period 2007 - 2011[1][2]1991 - 1992[5][6][8]
Initial Cohort Size (Pregnancies) 13,776[1]14,541[5][7][9]
Geographical Area Bradford, a deprived and ethnically diverse city in the North of England[1][10]Former county of Avon in South West England[5][6]
Ethnic Composition Approximately 50% South Asian (predominantly of Pakistani origin) and 50% White British[2][4][10]Predominantly White European
Socioeconomic Status High proportion of participants from deprived areas[1][10]Representative of the general UK population at the time of recruitment
Key Research Focus Health inequalities, ethnic differences in health, impact of social and environmental factors on health[1][2]Genetic and environmental determinants of health and development over the life course[7][11]

Experimental Protocols and Methodologies

Both studies employ a wide range of data collection methods, including questionnaires, biological samples, and linkage to routine health and education records. However, the specific protocols and the timing of data collection differ, reflecting their distinct research aims.

Data Collection Strategies

Born in Bradford (BiB):

BiB's data collection is characterized by its integration with routine healthcare and its focus on community engagement.

  • Recruitment: Pregnant women were primarily recruited during their oral glucose tolerance test at 26-28 weeks of gestation at the Bradford Royal Infirmary.[2][12][13]

  • Baseline Data: At recruitment, extensive questionnaire data was collected on demographics, socioeconomic status, physical and mental health, and lifestyle. Biological samples, including blood from mothers and cord blood at birth, were also collected.[1][12][13]

  • Follow-up: The cohort has been followed up through a combination of methods:

    • Routine Data Linkage: Consent was obtained for linkage to health (primary and secondary care) and education records for the majority of participants.[1][4][14]

    • Sub-studies: In-depth follow-up has been conducted on sub-samples of the cohort, focusing on specific health outcomes like obesity and allergies.[1][2]

    • Full Cohort Follow-up: A full cohort follow-up commenced when the children were aged 7-11 years, involving home visits, school-based assessments, and physical measurements.[1][2]

  • Interventional Research: BiB has evolved to include interventional research, such as the "Born in Bradford's Better Start" (BiBBS) program, which evaluates early life interventions.[15][16]

Avon Longitudinal Study of Parents and Children (ALSPAC):

ALSPAC is distinguished by its frequent and detailed data collection from pregnancy onwards, creating a rich longitudinal dataset.

  • Recruitment: Pregnant women residing in a specific geographical area of Avon with an expected delivery date between April 1991 and December 1992 were recruited.[5][6][7]

  • Data Collection During Pregnancy and Early Childhood: Detailed questionnaires were administered to mothers and their partners at multiple time points during pregnancy and throughout the child's life.[11][17] Biological samples, including blood and urine, were collected from mothers, and cord blood and placenta were collected at birth.

  • Hands-on Assessments: A key feature of ALSPAC is the regular "Focus" clinics where children have been assessed at various ages, involving a wide range of physical, physiological, and psychological measurements.[7]

  • Multi-generational Data: ALSPAC has expanded to include the children of the original cohort (G2), creating a unique multi-generational dataset.[5][6]

  • Data Linkage: Linkage to health and education records is also a feature of the ALSPAC study.[7][11]

Visualizing the Study Workflows

The following diagrams, created using the DOT language, illustrate the distinct data collection workflows of the Born in Bradford and ALSPAC studies.

Born_in_Bradford_Workflow cluster_recruitment Recruitment (2007-2011) cluster_baseline Baseline Data Collection cluster_followup Longitudinal Follow-up cluster_intervention Interventional Research Recruitment Pregnant Women at Bradford Royal Infirmary (26-28 weeks gestation) Baseline_Questionnaire Questionnaire: - Demographics - Health - Lifestyle Recruitment->Baseline_Questionnaire Biological_Samples Biological Samples: - Maternal Blood - Cord Blood Recruitment->Biological_Samples Routine_Linkage Routine Data Linkage: - Health Records - Education Records Baseline_Questionnaire->Routine_Linkage Biological_Samples->Routine_Linkage Sub_Studies Sub-studies on Specific Health Outcomes Routine_Linkage->Sub_Studies Full_Cohort_Followup Full Cohort Follow-up (Ages 7-11) Routine_Linkage->Full_Cohort_Followup Interventions Evaluation of Early Life Interventions (e.g., BiBBS) Full_Cohort_Followup->Interventions ALSPAC_Workflow cluster_recruitment_alspac Recruitment (1991-1992) cluster_data_collection_alspac Data Collection (Pregnancy to Adulthood) cluster_linkage_alspac Data Linkage cluster_multigen_alspac Multi-generational Cohort Recruitment_ALSPAC Pregnant Women in Avon Questionnaires_ALSPAC Frequent Questionnaires: - Mothers & Partners - Children Recruitment_ALSPAC->Questionnaires_ALSPAC Biological_Samples_ALSPAC Biological Samples: - Maternal Blood/Urine - Cord Blood, Placenta Recruitment_ALSPAC->Biological_Samples_ALSPAC Focus_Clinics Hands-on Assessments ('Focus' Clinics) Questionnaires_ALSPAC->Focus_Clinics Biological_Samples_ALSPAC->Focus_Clinics Data_Linkage_ALSPAC Linkage to: - Health Records - Education Records Focus_Clinics->Data_Linkage_ALSPAC G2_Cohort Recruitment of Children of the Children (G2) Data_Linkage_ALSPAC->G2_Cohort

References

Assessing the External Validity of the Born in Bradford Study

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Born in Bradford (BiB) study is a large, multi-ethnic birth cohort study that provides a rich source of data for investigating the genetic, environmental, and social determinants of health and disease.[1][2] However, understanding the extent to which findings from this cohort can be generalized to other populations is crucial for its application in broader research and clinical contexts. This guide provides a comparative analysis of the BiB cohort, examining its characteristics against the Bradford population, national UK statistics, and other major birth cohorts to assess its external validity.

Demographic and Socioeconomic Comparison

The external validity of a study is largely determined by the representativeness of its sample. The BiB cohort is broadly representative of the population of Bradford, a city in the north of England characterized by high levels of deprivation and ethnic diversity.[3][4] However, when compared to the wider UK population, there are notable differences.

Table 1: Ethnic Composition Comparison
Ethnic GroupBorn in Bradford Cohort (2007-2011)Bradford Population (2021 Census)England and Wales (2021 Census)
White~50%61.1%81.7%
Asian/Asian British~50% (predominantly Pakistani)32.1% (25.5% Pakistani)9.3%
Black/African/Caribbean/Black BritishNot specified in snippets2.7%4.0%
Mixed/Multiple ethnic groupsNot specified in snippets2.6%2.9%
Other ethnic groupNot specified in snippets2.0%2.1%

Sources:[2][5][6][7]

The most significant feature of the BiB cohort is its large South Asian population, primarily of Pakistani origin, which makes up approximately half of the cohort.[2][3] This provides a unique opportunity to study health outcomes in this specific ethnic group, which is often underrepresented in research. However, it also means that findings may not be directly generalizable to the more predominantly White British population of the UK as a whole.

Table 2: Socioeconomic Indicators Comparison
IndicatorBorn in Bradford CohortBradford PopulationUK National Average
Deprivation 68% of children lived in the most deprived quintile of neighbourhoods in England and Wales.[2]34% of residents live in the most deprived decile of local areas in England.[4]Data not directly comparable in snippets.
Maternal Employment (at recruitment) 92% of White British women were or had been in paid employment, compared to 51% of Pakistani women.[8][9]Data not available in snippets.Data not available in snippets.
Maternal Education (at recruitment) 11% of White British women had no educational qualifications, compared to 22% of Pakistani women. 26% of Pakistani women had degree-level education, compared to 19% of White British women.[8][9]Data not available in snippets.Data not available in snippets.

The BiB cohort is characterized by high levels of socioeconomic deprivation, with a significant proportion of participants residing in the most deprived areas of England.[2][3] This is reflective of the socioeconomic landscape of Bradford itself.[4] While this allows for important research into health inequalities, it may limit the generalizability of findings to more affluent populations.

Comparison with Other UK Birth Cohorts

A direct comparison with other major UK birth cohorts, such as the Millennium Cohort Study (MCS) and the Avon Longitudinal Study of Parents and Children (ALSPAC), can further illuminate the unique characteristics of the BiB study.

Table 3: High-Level Comparison of UK Birth Cohorts
FeatureBorn in Bradford (BiB)Millennium Cohort Study (MCS)Avon Longitudinal Study of Parents and Children (ALSPAC)
Recruitment Period 2007 - 2011[2]2000 - 2002[10]1991 - 1992
Geographic Scope Bradford[2]UK-wide[10]Avon (Bristol and surrounding area)
Ethnic Diversity High, with ~50% South Asian[2]Representative of UK diversity at the time of recruitment.[10]Predominantly White
Socioeconomic Focus High deprivation[2]Representative of UK socioeconomic spectrum.[10]Broad socioeconomic spectrum

While the MCS is designed to be nationally representative, the BiB and ALSPAC cohorts are geographically focused.[10] The standout feature of BiB is its significant ethnic diversity and focus on a deprived urban population, offering a complementary perspective to the largely White and more socioeconomically diverse ALSPAC cohort.

Experimental Protocols

The methodologies employed in the BiB study are crucial for understanding the data collected and assessing its quality.

Recruitment: Pregnant women were primarily recruited at their 26-28 week oral glucose tolerance test (OGTT) appointment at the Bradford Royal Infirmary between March 2007 and December 2010.[11][12] This systematic approach to recruitment from a single maternity unit serving the city aimed to capture a large and representative sample of pregnancies in Bradford.

Data Collection: The BiB study employs a multi-faceted approach to data collection, including:

  • Questionnaires: Detailed questionnaires were administered to mothers during pregnancy and at various follow-up stages, covering a wide range of topics including demographics, lifestyle, and mental and physical health.[11]

  • Biological Samples: The study has a comprehensive biobank, including maternal and paternal blood and saliva samples, as well as cord blood.[1][11]

  • Clinical Measurements: Anthropometric measurements of both mothers and children were taken at birth and during follow-ups.[11]

  • Routine Data Linkage: Consent was obtained for linkage to routine health and education records, providing long-term follow-up data.[13]

Factors Influencing External Validity of Born in Bradford Findings

The following diagram illustrates the key factors that researchers should consider when evaluating the generalizability of findings from the Born in Bradford study.

G cluster_BiB Born in Bradford Cohort Characteristics cluster_External Target Populations for Generalization cluster_Validity Considerations for External Validity BiB_Cohort High Ethnic Diversity (Large South Asian Population) Validity_High High Validity for: - UK South Asian populations - Deprived urban communities - Studies on health inequalities BiB_Cohort->Validity_High Strength Validity_Low Lower Validity for: - General UK population (ethnicity) - Affluent populations - Rural populations BiB_Cohort->Validity_Low Limitation BiB_Deprivation High Socioeconomic Deprivation BiB_Deprivation->Validity_High Strength BiB_Deprivation->Validity_Low Limitation BiB_Geography Single Urban Location (Bradford) BiB_Geography->Validity_Low Limitation UK_Population General UK Population UK_Population->Validity_Low Other_Cohorts Other Research Cohorts (e.g., ALSPAC, MCS) Other_Cohorts->Validity_Low Global_Populations International Populations Global_Populations->Validity_Low

Caption: Factors influencing the external validity of Born in Bradford study findings.

Conclusion

The Born in Bradford study is a powerful resource for health research, particularly for understanding the health of a multi-ethnic and socioeconomically deprived urban population. Its key strengths lie in its large, ethnically diverse cohort and the wealth of longitudinal data collected.

For researchers, scientists, and drug development professionals, it is essential to recognize both the strengths and limitations of the BiB data when considering the applicability of its findings. While the results from BiB are highly relevant to similar urban and ethnic minority populations in the UK and globally, caution should be exercised when generalizing to the broader, more affluent, and less ethnically diverse populations. The detailed methodological information and the comparative data provided in this guide should aid in making informed decisions about the use and interpretation of findings from this invaluable research platform.

References

Comparative analysis of health inequalities in the Born in Bradford cohort.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the significant health disparities observed in the Born in Bradford (BiB) birth cohort. This document provides a comparative analysis of key health outcomes, details the experimental protocols of the research, and visualizes the complex interplay of factors contributing to these inequalities.

The Born in Bradford (BiB) cohort is a large, multi-ethnic longitudinal study that has provided invaluable insights into the health and wellbeing of children and their families in a deprived urban setting in the UK.[1][2] A key focus of the research has been the stark health inequalities that exist between different ethnic and socioeconomic groups within the cohort.[3][4] This guide synthesizes findings from numerous BiB publications to offer a comparative overview of these disparities, equipping researchers and drug development professionals with the data and context needed to inform their work.

Comparative Analysis of Health Outcomes

The BiB cohort, which includes a large proportion of individuals of Pakistani heritage, has revealed significant differences in a range of health indicators from birth through childhood.[5][6] These disparities are often linked to socioeconomic status, maternal health, and lifestyle factors.[7][8]

Maternal and Birth Outcomes

Health inequalities are evident even before birth, with maternal health and lifestyle choices during pregnancy differing significantly across ethnic and socioeconomic groups. These factors, in turn, impact birth outcomes.

Health Outcome/BehaviorWhite British Mothers/InfantsPakistani Mothers/InfantsKey Findings & Citations
Smoking during pregnancy Higher prevalence.[7] In one analysis, the probability of smoking during pregnancy was lower in areas with 10-29.99% South Asian density compared to <10%.[9]Smoking is uncommon, though rates are slightly increasing in UK-born Pakistani women.[7] Higher South Asian ethnic density is associated with a lower probability of smoking during pregnancy.[9][10]Significant ethnic differences in smoking rates during pregnancy are a major contributor to disparities in birth outcomes.[7][11]
Maternal Body Mass Index (BMI) Higher mean BMI.[7]Lower mean BMI compared to White British women.[7]Differences in maternal BMI are a notable factor in pregnancy-related health.[7]
Gestational Diabetes (GDM) Lower prevalence.[7]Higher prevalence, along with higher fasting and post-load glucose and fasting insulin.[7]Pakistani women have a significantly higher risk of gestational diabetes.[7]
Birth Weight Offspring of mothers in the 'unhealthiest' behavioral group had lower mean birth weight.[11]Higher own ethnic density was associated with lower birth weight in one study.[9][10] Group membership based on health behaviors was not associated with birth weight differences.[11]The relationship between ethnicity, socioeconomic factors, and birth weight is complex, with different factors influencing outcomes in different groups.[9][10][11]
Preterm Birth No association observed with behavioral group membership.[11]Odds of preterm birth were higher in the 'inactive smokers' behavioral group compared to the 'mostly healthy but inactive' group.[11]Lifestyle and health behaviors during pregnancy are linked to the risk of preterm birth in Pakistani mothers.[11]
Adolescent Mothers (≤19 years) Higher odds of extremely low birth weight and very/extremely preterm delivery compared to mothers aged 20-34.[12]Data for Pakistani adolescent mothers is not separately detailed in this specific study but is included in the overall adolescent group.Adolescent mothers as a group face a higher risk of adverse neonatal outcomes.[12]
Child Health Outcomes

Health inequalities persist and evolve as the children in the BiB cohort grow. Disparities have been observed in areas such as child development, mental health, and the prevalence of chronic conditions.

Health OutcomeComparison Group 1 (e.g., Higher SES, White British)Comparison Group 2 (e.g., Lower SES, Pakistani)Key Findings & Citations
Child Mental Health (Age 4-5) -Children experiencing family financial difficulty had worse mental health outcomes.[8]Socioeconomic disadvantage is a significant predictor of poorer child mental health.[8]
Autism Diagnosis Children of mothers with A-level or higher education had twice the rate of autism diagnosis (1.5%).[13]Children of mothers with lower educational status had a lower rate of diagnosis (0.7%).[13]This suggests a potential underdiagnosis of autism in children from lower socioeconomic backgrounds.[13]
Educational Outcomes (Consanguineous Parents) -Children of consanguineous parents showed an increase in reaction time and reduced educational attainment in one report.[6]Consanguinity, more common in some communities, may be a factor in certain developmental outcomes.[6]

Experimental Protocols

The findings presented in this guide are based on robust and detailed research methodologies employed by the Born in Bradford study.

Recruitment and Data Collection
  • Initial Recruitment: Between 2007 and 2011, 12,453 pregnant women were recruited at the Bradford Royal Infirmary during their routine oral glucose tolerance test at 26-28 weeks of gestation.[2][5] Their partners were also invited to participate.[5]

  • Data Collection at Recruitment: At this initial stage, extensive data was collected from the mothers, including:

    • A semi-structured questionnaire covering demographics, physical and mental health, and socioeconomic information.[5]

    • Physical measurements such as height, weight, arm circumference, and triceps skinfold.[5]

    • Blood samples.[5]

  • Data from Fathers: Fathers who consented provided a saliva sample and completed a questionnaire.[5]

  • Infant Data at Birth: For the newborns, umbilical cord blood was collected, and measurements of head, arm, and abdominal circumference, as well as subscapular and triceps skinfold thickness, were taken within two weeks of birth.[5]

  • Routine Data Linkage: Participants gave permission for their and their children's routine health and education records to be linked to the study data.[5][14]

Follow-up Studies

The BiB cohort has been followed up at various stages of the children's lives, with data collection expanding to include:

  • BiB1000: Focused on ethnic variations and risk factors for childhood obesity, with questionnaires administered to parents at 6-monthly intervals when the children were between 6 and 36 months old.[1]

  • Primary School Years: Follow-up between the ages of 7 and 11 involved a multi-method approach, including:

    • Community-based family visits with parent and child questionnaires and physical assessments.

    • School-based physical assessments.

    • Whole-classroom cognitive, motor function, and wellbeing measures.[8]

  • Age of Wonder: This ongoing phase follows the cohort through adolescence, collecting data on mental and physical health, behaviors, and environments from approximately 30,000 young people in secondary schools.[9][15]

Measurement of Key Variables
  • Socioeconomic Position (SEP): SEP is a multidimensional construct in the BiB study, assessed through various indicators including:

    • Educational level and employment status of both parents.[2]

    • Household income.[2]

    • Receipt of means-tested benefits.[14]

    • The MacArthur Scale of Subjective Social Status, where individuals rank themselves on a 10-rung ladder relative to others in their neighborhood and the country.[15]

    • Latent Class Analysis (LCA) has been used to identify distinct SEP profiles within the cohort based on 19 different indicators.[16]

  • Metabolic Profiling:

    • Maternal blood samples taken at 26-28 weeks gestation, as well as cord blood and infant blood samples, have been analyzed using nuclear magnetic resonance (NMR) and mass spectrometry to quantify a wide range of metabolites.[17][18][19] This provides insights into the metabolic environment during pregnancy and its impact on maternal and child health.[10][17]

  • Mental Health Assessment:

    • Child mental health has been assessed using the Strengths and Difficulties Questionnaire (SDQ), completed by teachers.[8]

    • Maternal mental health has been evaluated using the General Health Questionnaire-28 and the Kessler-6 Questionnaire.[8]

Visualizing Health Inequality Pathways

The following diagrams illustrate the key relationships and workflows identified in the Born in Bradford research on health inequalities.

HealthInequalitiesPathway cluster_determinants Socio-Ethnic Determinants cluster_mediators Mediating Factors cluster_outcomes Health Outcomes SocioeconomicStatus Socioeconomic Status (Education, Income, Employment) MaternalHealth Maternal Health Behaviors (Smoking, Diet, BMI) SocioeconomicStatus->MaternalHealth MaternalMetabolism Maternal Metabolic Profile (Glucose, Lipids) SocioeconomicStatus->MaternalMetabolism ChildHealth Child Health & Development (Mental Health, Autism Diagnosis, Education) SocioeconomicStatus->ChildHealth direct & indirect effects Ethnicity Ethnicity (e.g., White British, Pakistani) Ethnicity->MaternalHealth Ethnicity->MaternalMetabolism EthnicDensity Ethnic Density of Residence EthnicDensity->MaternalHealth influences smoking BirthOutcomes Birth Outcomes (Birth Weight, Preterm Birth, GDM) MaternalHealth->BirthOutcomes MaternalMetabolism->BirthOutcomes BirthOutcomes->ChildHealth

Caption: Factors contributing to health inequalities in the BiB cohort.

BiB_ResearchWorkflow Recruitment Recruitment of Pregnant Women (2007-2011) BaselineData Baseline Data Collection (Questionnaires, Measurements, Samples) Recruitment->BaselineData DataLinkage Routine Health & Education Data Linkage Recruitment->DataLinkage BirthData Data Collection at Birth (Infant Measurements, Cord Blood) BaselineData->BirthData FollowUp Longitudinal Follow-up Studies (e.g., Primary School, Adolescence) BirthData->FollowUp Analysis Comparative Statistical Analysis (Identifying Inequalities) DataLinkage->Analysis FollowUp->Analysis Findings Publication of Findings Analysis->Findings

Caption: The Born in Bradford study's research workflow.

References

A Comparative Meta-Analysis of Findings from the Born in Bradford and Other Leading Birth Cohorts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the rich data generated by the Born in Bradford (BiB) study and its contemporaries reveals crucial insights into the determinants of child health and development. Through a meta-analysis of key findings, this guide offers researchers, scientists, and drug development professionals a comparative look at the experimental data and methodologies from some of the world's most significant birth cohorts.

This guide synthesizes quantitative data from major meta-analyses involving the Born in Bradford cohort, presenting a direct comparison with other leading longitudinal studies such as the Avon Longitudinal Study of Parents and Children (ALSPAC), the Generation R Study, the Danish National Birth Cohort (DNBC), and the Infancia y Medio Ambiente (INMA) cohort. Detailed experimental protocols for key methodologies are provided, alongside visualizations of experimental workflows to enhance understanding of the complex relationships between early life exposures and later health outcomes.

Comparative Data from Meta-Analyses

The following tables summarize key quantitative findings from two significant meta-analyses that included data from the Born in Bradford cohort and other prominent birth cohorts. These analyses focus on the association between early life factors (caesarean delivery and early-life growth) and later health outcomes (DNA methylation and neurodevelopment).

Meta-analysis 1: Caesarean Delivery and DNA Methylation at Birth

A meta-analysis within the Pregnancy and Childhood Epigenetics (PACE) Consortium, which includes the Born in Bradford cohort, investigated the association between caesarean delivery and DNA methylation in newborns.[1][2][3] The findings highlight specific epigenetic changes associated with the mode of delivery.

CpG SiteGeneChromosomeDifference in Methylation (β-value)P-valueCohorts Included in Meta-Analysis
cg19423175MAP2K2190.008<1.0 x 10-7ALSPAC, BiB, DNBC, Generation R, INMA, and others
cg01500140LIM2190.007<1.0 x 10-7ALSPAC, BiB, DNBC, Generation R, INMA, and others
cg13917614CNP170.006<1.0 x 10-7ALSPAC, BiB, DNBC, Generation R, INMA, and others
cg18247172BLM150.005<1.0 x 10-7ALSPAC, BiB, DNBC, Generation R, INMA, and others
cg22348356RASA3130.005<1.0 x 10-7ALSPAC, BiB, DNBC, Generation R, INMA, and others
cg20674490RUNX310.004<1.0 x 10-7ALSPAC, BiB, DNBC, Generation R, INMA, and others
Meta-analysis 2: Early-Life Growth and Neurodevelopmental Outcomes

An individual participant data meta-analysis from the EU Child Cohort Network, which also includes Born in Bradford, examined the association between early-life growth patterns and emotional, behavioral, and cognitive outcomes in childhood and adolescence.[4][5][6]

Early-Life Growth TrajectoryOutcomeAge at Outcome AssessmentStandardized Mean Difference (95% CI)P-valueCohorts Included in Meta-Analysis
Low birth weight with catch-up growthADHD Symptoms8 years-0.15 (-0.25, -0.05)<0.01BiB, Generation R, INMA, and others
Low birth weight without catch-up growthCognitive Score8 years-0.50 (-0.65, -0.35)<0.001BiB, Generation R, INMA, and others
High birth weightEmotional Problems10 years-0.10 (-0.18, -0.02)<0.05BiB, Generation R, INMA, and others
Rapid infant growthBehavioral Problems7 years0.20 (0.10, 0.30)<0.001BiB, Generation R, INMA, and others

Experimental Protocols

The methodologies employed by the Born in Bradford cohort and its counterparts are crucial for interpreting the meta-analytic findings. Below are detailed protocols for key data collection and analysis procedures relevant to the presented meta-analyses.

Born in Bradford (BiB) Cohort: Experimental Protocol

The Born in Bradford study is a longitudinal multi-ethnic birth cohort study that recruited over 12,400 women during pregnancy between 2007 and 2010 in Bradford, UK.[7]

  • Recruitment and Follow-up: Pregnant women were recruited at their oral glucose tolerance test at 26-28 weeks of gestation.[7] Comprehensive questionnaire data on health, lifestyle, and socioeconomic factors were collected from mothers and their partners. Children have been followed up at various ages, with data collected through questionnaires, physical assessments, and linkage to routine health and education records.[8][9]

  • Biological Sampling: Cord blood was collected at birth. Blood samples from mothers were taken during pregnancy, and from children at various follow-up stages. These samples are used for a wide range of analyses, including genetic and epigenetic studies.

  • DNA Methylation Analysis: For the PACE meta-analysis, DNA was extracted from cord blood samples. Genome-wide DNA methylation was assessed using the Illumina Infinium HumanMethylation450 BeadChip. Quality control and normalization were performed using standardized pipelines established within the consortium.

  • Neurodevelopmental Assessment: Children's emotional, behavioral, and cognitive outcomes were assessed using validated instruments such as the Strengths and Difficulties Questionnaire (SDQ) and various cognitive tests administered in schools.

cluster_recruitment Recruitment (2007-2010) cluster_data_collection Data Collection cluster_analysis Analysis Pregnant Women (n=12,453) Pregnant Women (n=12,453) Questionnaires Questionnaires Pregnant Women (n=12,453)->Questionnaires Biological Samples Biological Samples Pregnant Women (n=12,453)->Biological Samples Neurodevelopmental Outcomes Neurodevelopmental Outcomes Questionnaires->Neurodevelopmental Outcomes Epigenetics (DNA Methylation) Epigenetics (DNA Methylation) Biological Samples->Epigenetics (DNA Methylation) Routine Data Linkage Routine Data Linkage Routine Data Linkage->Neurodevelopmental Outcomes

Born in Bradford: Experimental Workflow
Avon Longitudinal Study of Parents and Children (ALSPAC): Experimental Protocol

ALSPAC is a prospective birth cohort study that recruited over 14,000 pregnant women in the Avon area of the UK between 1991 and 1992.[10][11][12]

  • Recruitment and Follow-up: Pregnant women with an expected delivery date between April 1991 and December 1992 were recruited.[10] Data has been collected through questionnaires, hands-on clinical assessments of the children, and linkage to health and education records.

  • Biological Sampling: Cord blood and maternal blood samples were collected at birth. Further biological samples have been collected at subsequent follow-ups.

  • DNA Methylation Analysis: Similar to BiB, DNA from cord blood was analyzed using the Illumina Infinium HumanMethylation450 BeadChip as part of the PACE consortium.

  • Neurodevelopmental Assessment: A variety of measures, including parental reports, teacher questionnaires, and direct assessments, have been used to evaluate behavioral and cognitive development throughout childhood and adolescence.

Generation R Study: Experimental Protocol

The Generation R Study is a population-based prospective cohort study from fetal life until young adulthood in Rotterdam, the Netherlands, which enrolled 9,778 mothers with delivery dates between 2002 and 2006.[13][14][15]

  • Recruitment and Follow-up: Pregnant women residing in the study area were recruited during early pregnancy.[15] Detailed data is collected through questionnaires, physical examinations, ultrasound, and behavioral observations.[13]

  • Biological Sampling: Cord blood and maternal blood samples were collected.

  • DNA Methylation Analysis: As part of the PACE consortium, DNA methylation profiling was performed on cord blood samples using the Illumina Infinium HumanMethylation450 BeadChip.

  • Neurodevelopmental Assessment: Cognitive and behavioral development are assessed at multiple time points using a range of standardized tests and questionnaires.

Early Life Exposures Early Life Exposures DNA Methylation Changes DNA Methylation Changes Early Life Exposures->DNA Methylation Changes Altered Gene Expression Altered Gene Expression DNA Methylation Changes->Altered Gene Expression Cellular Function Disruption Cellular Function Disruption Altered Gene Expression->Cellular Function Disruption Health Outcomes Health Outcomes Cellular Function Disruption->Health Outcomes

Signaling Pathway: Early Life Exposures and Health
Danish National Birth Cohort (DNBC): Experimental Protocol

The DNBC is a nationwide birth cohort that recruited approximately 100,000 pregnant women in Denmark between 1996 and 2002.[16][17][18]

  • Recruitment and Follow-up: Pregnant women were recruited during their first antenatal visit. Data was collected through computer-assisted telephone interviews during pregnancy and post-partum, as well as through linkage to national health registers.[16][19]

  • Biological Sampling: Two maternal blood samples during pregnancy and a cord blood sample at birth were collected for the establishment of a biobank.[16]

  • DNA Methylation Analysis: Cord blood DNA was analyzed for genome-wide methylation patterns as part of the PACE consortium.

  • Neurodevelopmental Assessment: Information on neurodevelopmental outcomes is primarily obtained through register data on diagnoses and prescribed medications.

INMA - Infancia y Medio Ambiente (Environment and Childhood) Cohort: Experimental Protocol

The INMA Project is a network of Spanish birth cohorts that aim to study the role of environmental pollutants on child growth and development.[20][21][22]

  • Recruitment and Follow-up: Pregnant women were recruited in different regions of Spain. Follow-up includes questionnaires, physical examinations, and biological sample collection at various time points.[23]

  • Biological Sampling: Cord blood and maternal blood samples were collected.

  • DNA Methylation Analysis: DNA methylation analysis on cord blood samples was conducted as part of the PACE consortium.

  • Neurodevelopmental Assessment: Neurodevelopment is assessed using a battery of standardized tests and questionnaires administered by trained psychologists.

This comparative guide highlights the power of collaborative research in elucidating the complex interplay between early-life factors and long-term health. The consistent findings across diverse cohorts, including the unique multi-ethnic Born in Bradford study, strengthen the evidence base for developing targeted interventions to improve the health of future generations. The detailed protocols provided serve as a valuable resource for researchers planning similar studies or utilizing data from these invaluable cohorts.

References

Born in Bradford in a Global Context: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Born in Bradford (BiB) cohort has emerged as a significant longitudinal study, offering deep insights into the health and well-being of a multi-ethnic population in the north of England. For researchers, scientists, and drug development professionals, understanding how BiB compares to other international birth cohorts is crucial for contextualizing findings, identifying unique research opportunities, and fostering cross-cohort collaborations. This guide provides an objective comparison of the BiB cohort with other prominent international studies, supported by data and detailed methodologies.

Core Cohort Characteristics: A Comparative Overview

The design and demographics of a birth cohort fundamentally shape its research potential. The following table summarizes the key characteristics of the Born in Bradford study alongside three other influential cohorts: the Avon Longitudinal Study of Parents and Children (ALSPAC) and the Millennium Cohort Study (MCS) in the UK, and the Pelotas Birth Cohorts from Brazil.

FeatureBorn in Bradford (BiB)Avon Longitudinal Study of Parents and Children (ALSPAC)Millennium Cohort Study (MCS)Pelotas Birth Cohorts
Recruitment Period 2007 - 2011[1]1991 - 1992[2]2000 - 2002[3][4]1982, 1993, 2004, 2015[5][6]
Initial Cohort Size 12,453 pregnant women, resulting in 13,776 pregnancies[1]14,541 pregnant women[7]~19,000 children[4]Ranging from ~4,000 to ~6,000 per cohort[5]
Key Demographics Multi-ethnic cohort with ~50% of participants of South Asian origin[8]; high levels of socioeconomic deprivation.[9][10]Predominantly White British population from a specific geographical area in England.[11]Nationally representative UK sample with intentional over-sampling of ethnic minorities and those in disadvantaged areas.[4]Population-based cohorts from a single city in Southern Brazil, capturing periods of significant social and economic change.[5]
Primary Research Focus Health inequalities, impact of environment and genetics on health, ethnic differences in health outcomes.[1]Genetic and environmental determinants of health and development.[11]Social, economic, and health conditions of children in the 21st century.[12]Life-course determinants of health and development, and time trends in health indicators.[6]

Quantitative Findings on Key Health Outcomes

Direct comparison of quantitative data across cohorts can reveal important trends and differences. This section presents data on two key research areas: childhood obesity and the impact of environmental pollution.

Childhood Overweight and Obesity
StudyAge of AssessmentPrevalence of Overweight/ObesityKey Findings
Born in Bradford (BiB) 3 years-Maternal smoking, maternal obesity, and certain parenting styles were associated with higher BMI z-scores.[13]
Studying Lifecourse Obesity PrEdictors (SLOPE) / BiB 10-11 years26.1% (SLOPE cohort)A prediction model using BMI at age 4-5 and child's sex had an AUC of 0.83 on external validation in the BiB cohort.[14][15]
Pelotas (2004 cohort) 4 years-Sustained maternal depression was associated with child anthropometry.[16]
Environmental Pollution and Birth Outcomes
StudyExposureOutcomeKey Findings
Born in Bradford (BiB) Ambient air pollution (PM2.5) during the third trimesterBirth weight and head circumferenceA 5-μg/m³ increase in PM2.5 was associated with a 43g lower birth weight and 0.28 cm smaller head circumference in children of White British mothers, but not in children of Pakistani origin.[17][18]
European Cohort Study (ESCAPE) (including BiB) Ambient air pollution (PM2.5) during pregnancyLow birth weight at termA 5 μg/m³ increase in PM2.5 was associated with an 18% increased risk of low birth weight at term (OR 1.18).[19]
Millennium Cohort Study (MCS) Air pollution in childhoodHealth in late adolescenceExposure to air pollution in childhood was linked to poorer health in late adolescence.

Experimental Protocols

The validity and comparability of findings across cohorts depend on the methodologies employed. This section details some of the key experimental protocols used in the Born in Bradford study and its counterparts.

Data Collection Methods
  • Questionnaires: All cohorts utilize extensive questionnaires to gather information on demographics, socioeconomic status, lifestyle, and health.[8][11][20] In BiB, questionnaires were administered to mothers during pregnancy (at 26-28 weeks gestation) and at various follow-up stages.[10][21] The ALSPAC study also administered multiple questionnaires to mothers during pregnancy.[2][11] The MCS has conducted surveys at multiple ages, collecting data from parents and, as they got older, the children themselves.[20]

  • Biological Sample Collection: A cornerstone of modern birth cohorts is the collection of biological samples for genetic and biomarker analysis.

    • Born in Bradford: Has a biobank of over 250,000 samples, including maternal blood, DNA, and urine, as well as cord blood and DNA, and paternal saliva.[22]

    • ALSPAC: Has collected a wide range of biological samples from mothers and children at multiple time points.[23]

    • Millennium Cohort Study: Has collected saliva samples from cohort members and their parents for DNA analysis.[20]

  • Physical Measurements: Anthropometric measurements are routinely collected in all cohorts. In BiB, this includes maternal height and weight at recruitment, and detailed infant measurements at birth and follow-ups.[21][22]

Saliva Sample Collection and DNA Extraction (General Protocol)

A common, non-invasive method for obtaining genetic material in large-scale cohort studies is through saliva collection. While specific protocols may vary slightly between studies, the general procedure is as follows:

  • Participant Preparation: Participants are instructed to refrain from eating for at least one hour before collection. They are also asked to rinse their mouth with water 10 minutes prior to sample collection to remove food debris.[24]

  • Sample Collection: Participants are asked to spit a specified amount of saliva into a collection tube containing a DNA stabilization buffer.[25][26]

  • Storage and Transport: The tube is sealed, mixed by inversion, and stored until it can be transported to a laboratory for processing.

  • DNA Extraction: In the laboratory, DNA is extracted from the saliva sample using established protocols.

This method has been successfully employed in studies like the Millennium Cohort Study to collect DNA from children and their parents in a home setting.[25]

Visualizing Research Workflows and Concepts

Diagrams can effectively illustrate complex processes and relationships within a cohort study. Below are two Graphviz diagrams representing a typical experimental workflow for a sub-study and a conceptual model of the research conducted within the Born in Bradford cohort.

experimental_workflow cluster_recruitment Recruitment and Baseline Data Collection cluster_birth At Birth cluster_followup Childhood Follow-up (e.g., BiB1000 Obesity Sub-study) cluster_analysis Data Analysis and Outcomes p Pregnant women recruited (26-28 weeks gestation) q Baseline Questionnaire (Demographics, Health, Lifestyle) p->q bs Biological Samples (Maternal Blood, Urine) p->bs cb Cord Blood Collection p->cb bm Birth Measurements (Weight, Length, Head Circumference) p->bm fup_q Follow-up Questionnaires (Diet, Physical Activity, Parenting) q->fup_q fup_m Anthropometric Measurements (Weight, Height, Skinfolds) bm->fup_m da Statistical Analysis fup_q->da fup_m->da fup_bs Additional Biological Samples fup_bs->da out Identification of Risk Factors for Childhood Obesity da->out

Experimental Workflow for a BiB Sub-study.

conceptual_model cluster_determinants Determinants of Health cluster_outcomes Health and Wellbeing Outcomes cluster_moderators Moderating Factors genetics Genetic Factors birth Birth Outcomes (e.g., Birth Weight) genetics->birth child_dev Child Development (Cognitive, Physical) genetics->child_dev chronic_dis Chronic Diseases (e.g., Obesity, Asthma) genetics->chronic_dis mental_health Mental Health genetics->mental_health environment Environmental Exposures (e.g., Air Pollution, Green Space) environment->birth environment->child_dev environment->chronic_dis environment->mental_health social Social & Economic Factors (e.g., Deprivation, Education) social->birth social->child_dev social->chronic_dis social->mental_health lifestyle Lifestyle & Behavioural Factors (e.g., Diet, Smoking) lifestyle->birth lifestyle->child_dev lifestyle->chronic_dis lifestyle->mental_health ethnicity Ethnicity ethnicity->birth Influences relationship ethnicity->child_dev Influences relationship ethnicity->chronic_dis Influences relationship ethnicity->mental_health Influences relationship

Conceptual Model of BiB Research.

References

Validating Novel Biomarkers for Metabolic Health: A Comparative Guide to Using Born in Bradford Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biomarkers is a critical endeavor in modern medicine, promising earlier disease detection, more precise prognostication, and the development of targeted therapies. The Born in Bradford (BiB) cohort offers a unique and powerful resource for the validation of such biomarkers, particularly in the context of metabolic health, a key research area of the study.[1] This guide provides a comparative overview of utilizing the BiB cohort for biomarker validation, presenting hypothetical experimental data and protocols to illustrate the process.

The Born in Bradford Cohort: A Rich Resource for Biomarker Validation

The Born in Bradford study is a large, multi-ethnic birth cohort that has collected a wealth of longitudinal data and biological samples from mothers and their children.[2][3] The extensive biobank, which includes maternal and cord blood (serum and plasma), urine, and DNA, provides an invaluable platform for investigating the association between novel biomarkers and a wide range of health outcomes. The availability of metabolomics data, generated using platforms such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), further enhances its utility for biomarker discovery and validation.[2][3][4]

Hypothetical Case Study: Validating "Metabo-Signal X" as a Novel Biomarker for Early-Onset Insulin Resistance

To illustrate the process, this guide will focus on a fictitious novel biomarker, "Metabo-Signal X," a small molecule metabolite hypothesized to be an early indicator of insulin resistance in children.

Comparison of Biomarker Validation Cohorts

Choosing the right cohort is a crucial first step in any biomarker validation study. Below is a comparison of the Born in Bradford cohort with other prominent UK birth cohorts.

FeatureBorn in Bradford (BiB)Avon Longitudinal Study of Parents and Children (ALSPAC)Millennium Cohort Study (MCS)
Primary Strengths for Biomarker Research Large multi-ethnic cohort, extensive data on social and environmental factors, rich biobank with maternal and child samples.[2][3]Long-running cohort with extensive longitudinal data, detailed genetic and epigenetic data, well-established data access procedures.[5][6][7][8][9]Large, nationally representative UK cohort, data on cognitive and social development, collection of genetic material.[10][11][12][13][14]
Key Research Areas Childhood obesity, metabolic and cardiovascular health, environmental and social determinants of health.Genetic and environmental influences on health and development, neurodevelopment, respiratory and cardiovascular health.[9]Child development, social inequality, mental health.[10][13]
Available Biological Samples Maternal and cord blood (serum, plasma), urine, DNA.[2]Maternal and child blood (various time points), saliva, urine, teeth, DNA.[7]Saliva (for DNA), milk teeth (future availability).[11]
Data Access Managed access through a formal application process.Managed access with a detailed policy and proposal submission process.[5]Data access is available through the UK Data Service and a CLS Data Access Committee for genetic data.[11]

Experimental Protocols for "Metabo-Signal X" Validation

The following sections outline detailed, albeit fictitious, experimental protocols for the analytical and clinical validation of "Metabo-Signal X" using Born in Bradford samples.

Analytical Validation: Quantifying "Metabo-Signal X" in Serum Samples

Objective: To develop and validate a robust analytical method for the quantification of "Metabo-Signal X" in human serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology:

  • Sample Preparation:

    • Thaw frozen serum samples from the BiB biobank on ice.

    • Precipitate proteins by adding 200 µL of ice-cold methanol containing an internal standard (a stable isotope-labeled version of "Metabo-Signal X") to 50 µL of serum.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • Instrumentation: A Waters ACQUITY UPLC system coupled to a Sciex QTRAP 6500+ mass spectrometer.

    • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of "Metabo-Signal X" and its internal standard.

  • Data Analysis:

    • Quantify the concentration of "Metabo-Signal X" by calculating the peak area ratio relative to the internal standard and comparing it to a standard curve.

    • Assess the method's linearity, accuracy, precision (intra- and inter-assay), and limit of detection (LOD) and quantification (LOQ).

Clinical Validation: Associating "Metabo-Signal X" with Insulin Resistance

Objective: To determine the association between serum levels of "Metabo-Signal X" and established markers of insulin resistance in a subset of children from the Born in Bradford cohort.

Methodology:

  • Study Population: Select a case-control sub-cohort from the BiB participants based on their Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) values at a specific follow-up point.

  • Biochemical Measurements: In addition to "Metabo-Signal X" quantification, retrieve or measure fasting glucose and insulin levels from the BiB database to calculate HOMA-IR.

  • Statistical Analysis:

    • Use logistic regression to assess the association between "Metabo-Signal X" concentrations and the odds of having high HOMA-IR (a marker of insulin resistance).

    • Perform Receiver Operating Characteristic (ROC) curve analysis to determine the diagnostic accuracy of "Metabo-Signal X" in identifying children with insulin resistance.

    • Calculate sensitivity, specificity, and positive and negative predictive values.

Data Presentation: Performance of "Metabo-Signal X"

The following tables summarize the hypothetical performance characteristics of "Metabo-Signal X" compared to a current, established biomarker for insulin resistance.

Table 1: Analytical Performance of "Metabo-Signal X" Assay

Parameter"Metabo-Signal X" (UPLC-MS/MS)
Linear Range 1 - 1000 ng/mL
Intra-Assay Precision (CV%) < 5%
Inter-Assay Precision (CV%) < 8%
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Table 2: Clinical Performance of "Metabo-Signal X" vs. Existing Biomarker

BiomarkerSensitivitySpecificityArea Under the ROC Curve (AUC)
"Metabo-Signal X" 85%90%0.92
Existing Biomarker (e.g., Adiponectin) 75%82%0.85

Visualizing the Biomarker Validation Workflow and Biological Context

Diagrams are essential for communicating complex workflows and biological pathways. The following visualizations were created using the Graphviz DOT language.

Experimental Workflow for Biomarker Validation

experimental_workflow cluster_cohort Born in Bradford Cohort cluster_analytical Analytical Validation cluster_clinical Clinical Validation cohort Biobank Samples (Serum) sample_prep Sample Preparation (Protein Precipitation, Extraction) cohort->sample_prep uplc_ms UPLC-MS/MS Analysis sample_prep->uplc_ms data_quant Data Quantification uplc_ms->data_quant case_control Case-Control Selection (High vs. Low HOMA-IR) data_quant->case_control statistical_analysis Statistical Analysis (Logistic Regression, ROC) case_control->statistical_analysis performance Performance Assessment (Sensitivity, Specificity) statistical_analysis->performance insulin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm insulin Insulin receptor Insulin Receptor insulin->receptor irs IRS Proteins receptor->irs pi3k PI3K irs->pi3k akt Akt/PKB pi3k->akt glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle Translocation glut4_transporter GLUT4 Transporter glut4_vesicle->glut4_transporter glucose_uptake Glucose Uptake glut4_transporter->glucose_uptake logical_relationship cluster_bib Born in Bradford Cohort cluster_alt Alternative Cohorts start Biomarker Validation Objective bib_samples Access to Diverse Biological Samples start->bib_samples bib_data Rich Longitudinal Phenotypic Data start->bib_data alt_cohorts e.g., ALSPAC, MCS start->alt_cohorts alt_strengths Specific Strengths (e.g., genetics, national representation) start->alt_strengths decision Optimal Cohort Selection bib_samples->decision bib_data->decision alt_cohorts->decision alt_strengths->decision

References

Assessing the Generalizability of Born in Bradford Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Born in Bradford (BiB) study is a world-renowned longitudinal birth cohort study that provides a wealth of data on the health and wellbeing of a multi-ethnic and socioeconomically diverse population. While its findings have had a significant impact on local public health policies and have contributed to numerous scientific advancements, a critical question for researchers, scientists, and drug development professionals is the extent to which these findings can be generalized to other populations. This guide provides an objective comparison of the Born in Bradford study with other major birth cohorts, presenting supporting data to help assess its external validity.

At a Glance: Cohort Comparison

The generalizability of a study is heavily influenced by the characteristics of its cohort. The following table summarizes key demographic and socioeconomic indicators for the Born in Bradford study and three other prominent birth cohorts: the Avon Longitudinal Study of Parents and Children (ALSPAC), the Millennium Cohort Study (MCS), and the Norwegian Mother, Father and Child Cohort Study (MoBa).

CharacteristicBorn in Bradford (BiB)Avon Longitudinal Study of Parents and Children (ALSPAC)Millennium Cohort Study (MCS)Norwegian Mother, Father and Child Cohort Study (MoBa)
Location Bradford, UKAvon, UKUK-wideNorway-wide
Recruitment Years 2007-20101991-19922000-20021999-2008
Sample Size (Pregnancies) 13,776[1]14,541[2]~19,000[3]>100,000[4]
Ethnic Diversity High (approx. 50% White British, 45% Pakistani origin)[5]Low (Predominantly White British)Moderate (Over-sampling of ethnic minority groups)[3]Low (Predominantly Norwegian)
Socioeconomic Status High levels of deprivation (a third of the population in the most deprived decile in England)[6]More affluent than the UK averageRepresentative of UK deprivation, with over-sampling of disadvantaged areasGenerally high socioeconomic status, with some selection bias towards higher SES[7]

In Focus: Key Considerations for Generalizability

The unique demographic and socioeconomic landscape of Bradford presents both opportunities and challenges when considering the wider applicability of BiB's findings.

Ethnic Diversity: A major strength of the BiB cohort is its significant representation of people of Pakistani heritage.[8] This allows for invaluable research into health inequalities and ethnic-specific health outcomes that are often not possible in more homogenous cohorts.[9] However, findings specific to this group may not be directly generalizable to other ethnic minorities or to the UK population as a whole. For instance, research on consanguinity and its health impacts is a key area of investigation in BiB, but its relevance is limited in populations where consanguineous marriage is less common.[10]

Socioeconomic Deprivation: Bradford is one of the most deprived cities in the UK, and the BiB cohort reflects this.[6][8] This makes the study an essential resource for understanding the health impacts of poverty and social disadvantage. However, the high prevalence of deprivation-related health issues may mean that the baseline health of the BiB cohort is poorer than the national average. For example, infant mortality rates in Bradford are significantly higher than the England average.[11] Therefore, interventions or drug development strategies based on BiB data may need to be adapted for populations with different socioeconomic profiles.

Health Outcomes: The distinct demographic and socioeconomic context of Bradford influences a range of health outcomes. Studies using BiB data have shown differences in birth size between White British and Pakistani-origin infants and have highlighted a high burden of childhood asthma, partly attributable to air pollution. While these findings are crucial for public health in Bradford and similar urban areas, their direct applicability to more affluent or less ethnically diverse populations should be considered with caution.

Experimental Protocols: A Methodological Overview

The reliability and comparability of research findings are contingent on the methodologies employed. The following sections detail the core experimental protocols for data collection in the Born in Bradford study and the comparator cohorts.

Born in Bradford (BiB)
  • Recruitment: Pregnant women were primarily recruited at their oral glucose tolerance test (OGTT) appointment at the Bradford Royal Infirmary between 26 and 28 weeks of gestation.[8]

  • Data Collection:

    • Questionnaires: Comprehensive questionnaires were administered to mothers during pregnancy and at various follow-up stages, covering demographics, socioeconomic status, lifestyle, and mental and physical health. Fathers were also invited to complete questionnaires.[8]

    • Biological Samples: Maternal blood and urine samples were collected during pregnancy. Cord blood was collected at birth. These samples are stored in a biobank for genetic and biomarker analysis.[12]

    • Physical Measurements: Anthropometric measurements of mothers were taken at recruitment, and detailed measurements of infants were taken at birth and during follow-ups.[12]

    • Routine Data Linkage: Consent was obtained to link participant data with routine health and education records, providing long-term follow-up information.[13]

Avon Longitudinal Study of Parents and Children (ALSPAC)
  • Recruitment: Pregnant women resident in the Avon area of England with an expected delivery date between April 1991 and December 1992 were recruited.[2]

  • Data Collection:

    • Questionnaires: Detailed questionnaires were sent to mothers, partners, and children at multiple time points, covering a wide range of health, social, and lifestyle factors.

    • Biological Samples: Blood samples were collected from mothers, partners, and children. Cord blood and placenta were also collected at birth. DNA has been extracted for genetic studies.

    • Clinical Assessments: Participants have attended regular clinics for a wide array of physical and physiological measurements.

    • Data Linkage: Linkage to health and education records is also a key feature of the study.

Millennium Cohort Study (MCS)
  • Recruitment: A nationally representative sample of children born in the UK over a 12-month period in 2000-2001 was recruited. The sampling was stratified to ensure adequate representation of all four UK countries and of areas with higher concentrations of ethnic minorities and deprivation.[3]

  • Data Collection:

    • Home Visits: Data is collected through home visits at key ages, involving interviews with parents and assessments of the child.

    • Cognitive Assessments: Age-appropriate cognitive assessments are administered to the children.

    • Physical Measurements: Height and weight are measured at each sweep.

    • Saliva Samples: Saliva samples have been collected for DNA analysis.

Norwegian Mother, Father and Child Cohort Study (MoBa)
  • Recruitment: Pregnant women from all over Norway were recruited between 1999 and 2008. Fathers were also invited to participate.[14]

  • Data Collection:

    • Questionnaires: Mothers completed three questionnaires during pregnancy, and both parents and children have completed questionnaires at various follow-up points.[4]

    • Biological Samples: Blood samples were collected from mothers and fathers during pregnancy and from the umbilical cord at birth. The biobank is a key resource for genetic and environmental research.[14]

    • National Health Registry Linkage: A major strength of MoBa is its linkage to Norway's comprehensive national health registries, providing extensive follow-up data on health outcomes.

Visualizing Methodological Workflows

To further clarify the data collection processes, the following diagrams, generated using Graphviz, illustrate the typical workflow for a participant in the Born in Bradford study.

BornInBradford_Workflow cluster_pregnancy Pregnancy cluster_birth Birth cluster_postnatal Postnatal Follow-up Recruitment Recruitment at 26-28 weeks gestation Questionnaire1 Baseline Questionnaire (Mother) Recruitment->Questionnaire1 BioSamples1 Maternal Blood & Urine Samples Recruitment->BioSamples1 Birth Birth at Hospital CordBlood Cord Blood Sample Birth->CordBlood BirthMeasurements Infant Anthropometry Birth->BirthMeasurements FollowUp Regular Follow-up (e.g., 6, 12, 18, 24 months) Questionnaire2 Follow-up Questionnaires FollowUp->Questionnaire2 HealthRecords Linkage to Routine Health & Education Records FollowUp->HealthRecords

Born in Bradford Data Collection Workflow

Conclusion: A Valuable but Context-Specific Resource

The Born in Bradford study is an invaluable resource for understanding the complex interplay of social, environmental, and biological factors on health in a multi-ethnic and deprived urban population. Its rich dataset offers unique opportunities for research that cannot be conducted in other, more homogenous cohorts.

However, the very characteristics that make BiB unique also define the boundaries of its generalizability. Researchers, scientists, and drug development professionals should exercise caution when extrapolating findings from BiB to the general UK population or to other global populations with different demographic and socioeconomic profiles. The high prevalence of specific health conditions and risk factors within the BiB cohort may not be representative of a wider population.

Ultimately, the Born in Bradford study should be viewed as a vital piece of a larger puzzle. By comparing its findings with those from other birth cohorts, such as ALSPAC, MCS, and MoBa, a more comprehensive and nuanced understanding of the determinants of health and disease can be achieved. This comparative approach will be essential for developing effective and equitable public health strategies and medical interventions for all.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling NHS-BiB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for N-hydroxysuccinimidyl 2-bromo-2-methylpropionate (NHS-BiB), an atom transfer radical polymerization (ATRP) initiator commonly used in bioconjugation and polymer chemistry. Adherence to these procedures is critical for ensuring laboratory safety and experimental success.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, facilitating quick reference for experimental planning and safety assessments.

PropertyValueSource
Chemical Formula C₈H₁₀BrNO₄
Molecular Weight 264.07 g/mol
Appearance White to off-white solid/powder
Melting Point 135-140 °C
Storage Temperature 2-8 °C
Solubility Soluble in DMSO and DMF[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

  • Eye and Face Protection : ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing or dust generation, chemical safety goggles and a face shield should be worn.

  • Body Protection : A standard laboratory coat must be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required. If handling for extended periods or if there is a risk of immersion, consider double-gloving or using thicker, heavy-duty gloves. Always inspect gloves for any signs of degradation or punctures before use and wash hands thoroughly after removal.

Operational Plan: Handling and Storage

Follow these procedural steps for the safe handling and storage of this compound in a laboratory setting.

  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Ensure the supplier's label is intact and legible.

  • Storage : Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, refrigerated at 2-8°C. Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Preparation for Use :

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.

    • All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust particles.

  • Weighing and Dispensing :

    • Use a dedicated, clean spatula and weighing vessel.

    • Minimize the creation of dust when handling the solid.

  • Dissolving :

    • If the experimental protocol requires a solution, dissolve this compound in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) within the fume hood.[1]

    • Cap the vial or flask immediately after dissolution.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Inspect this compound Store Store at 2-8°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh this compound Equilibrate->Weigh Wear Full PPE Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Quench Quench Unreacted NHS-Ester React->Quench Post-Reaction Segregate Segregate Waste Quench->Segregate Dispose Dispose of Waste Segregate->Dispose

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general methodology for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

  • Prepare Protein Solution :

    • Dissolve the protein in a non-amine-containing buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), to a concentration of 5-20 mg/mL.[3]

    • Adjust the pH of the protein solution to 8.0-9.0. The optimal pH for the reaction is typically 8.3-8.5.[1][4]

  • Prepare this compound Solution :

    • Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMF or DMSO.[3]

    • A 5 to 20-fold molar excess of this compound over the protein is a common starting point, though this may need to be optimized for specific proteins and desired labeling efficiency.

  • Reaction :

    • Add the this compound solution to the protein solution while gently vortexing or stirring.

    • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight.[3] Protect the reaction from light if working with light-sensitive molecules.

  • Purification :

    • Separate the labeled protein from unreacted this compound and byproducts (N-hydroxysuccinimide) using a desalting column (e.g., gel filtration) or through dialysis against an appropriate buffer.[3]

  • Storage of Labeled Protein :

    • Store the purified, labeled protein under conditions appropriate for its stability, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[5]

Signaling Pathway for NHS Ester Reaction

Protein Protein-NH2 (Primary Amine) Intermediate Reactive Intermediate Protein->Intermediate pH 8.3-8.5 NHS_BiB This compound NHS_BiB->Intermediate Conjugate Protein-NH-CO-C(CH3)2-Br (Stable Amide Bond) Intermediate->Conjugate Byproduct NHS Byproduct Intermediate->Byproduct

Caption: Reaction pathway of this compound with a primary amine.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unreacted this compound :

    • Solid this compound waste should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Do not mix with other waste streams.

  • Contaminated Materials :

    • Any materials contaminated with this compound, such as gloves, weigh boats, and pipette tips, should be placed in a dedicated hazardous waste container.

    • Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) in a fume hood, and collect the rinsate as hazardous waste.

  • Liquid Waste :

    • Solutions containing this compound and the N-hydroxysuccinimide byproduct should be collected in a labeled, sealed hazardous waste container.

    • It is often recommended to consult your institution's environmental health and safety (EHS) office for specific guidance, but a common practice is to dissolve the waste in a combustible solvent, which can then be sent for chemical incineration.[6]

  • Final Disposal :

    • All hazardous waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NHS-BiB
Reactant of Route 2
Reactant of Route 2
NHS-BiB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.